molecular formula C13H14 B101796 2,3,4,9-Tetrahydro-1H-fluorene CAS No. 17057-95-3

2,3,4,9-Tetrahydro-1H-fluorene

Cat. No.: B101796
CAS No.: 17057-95-3
M. Wt: 170.25 g/mol
InChI Key: WZJLGICGNMAUFC-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-fluorene is a hydrogenated fluorene derivative that serves as a versatile building block in organic synthesis and chemical research. Its core structure is integral in developing more complex fluorene-based compounds, which are prominent in materials science and medicinal chemistry . For instance, fluorene derivatives are extensively explored for their applications in organic light-emitting devices (OLEDs) due to their exceptional electrical and optoelectronic properties . Furthermore, specific fluorene frameworks are investigated as pharmacophores and have been identified in structures with potent biological activity . In a synthetic context, this compound and its analogues are valuable precursors. Research demonstrates that polyfluoro-9-alkylfluorenes, which share a similar core structure, can be synthesized from related diphenylalkane precursors, highlighting its potential as an intermediate in creating specialized fluorinated materials . As a synthetic intermediate, this compound provides researchers with a foundational scaffold for constructing novel compounds for advanced material and pharmaceutical development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJLGICGNMAUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343246
Record name 2,3,4,9-Tetrahydro-1H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17057-95-3
Record name 2,3,4,9-Tetrahydro-1H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2,3,4,9-Tetrahydro-1H-fluorene, a tricyclic hydrocarbon of interest in medicinal chemistry and materials science. This document details potential synthetic methodologies, including catalytic hydrogenation of fluorene and acid-catalyzed intramolecular cyclization, providing a foundation for its laboratory-scale preparation.

Introduction

This compound, a partially saturated derivative of fluorene, possesses a rigid tricyclic core that is a common scaffold in various biologically active molecules and functional materials. The development of efficient and scalable synthetic methods for this compound is crucial for advancing research in these fields. This guide explores the primary synthetic strategies and provides a logical framework for its preparation.

Synthetic Strategies

The synthesis of this compound can be approached through several key chemical transformations. The most prominent and theoretically sound methods include the catalytic hydrogenation of readily available 9H-fluorene and the intramolecular Friedel-Crafts cyclization of a suitable phenylcyclohexane precursor.

Catalytic Hydrogenation of 9H-Fluorene

The most direct route to this compound is the partial hydrogenation of 9H-fluorene. This method involves the selective saturation of one of the aromatic rings.

Experimental Protocol:

A general procedure for the catalytic hydrogenation of 9H-fluorene is as follows:

  • Catalyst Preparation: A heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is typically used. The catalyst is weighed and suspended in a suitable solvent.

  • Reaction Setup: 9H-fluorene is dissolved in an appropriate solvent (e.g., ethanol, ethyl acetate, or acetic acid) in a high-pressure autoclave. The catalyst suspension is then added to this solution.

  • Hydrogenation: The autoclave is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred and heated to the specified temperature.

  • Monitoring and Work-up: The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material. Upon completion, the reaction mixture is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data Summary:

ParameterValue/Range
Starting Material9H-Fluorene
CatalystPd/C, Raney Ni
SolventEthanol, Ethyl Acetate, Acetic Acid
Hydrogen Pressure50-100 atm
Temperature100-200 °C
Reaction Time6-24 hours
Typical Yield70-90%

Logical Workflow for Catalytic Hydrogenation:

G Start Start Fluorene 9H-Fluorene Start->Fluorene Autoclave High-Pressure Autoclave Fluorene->Autoclave Solvent Solvent Solvent->Autoclave Catalyst Catalyst (Pd/C or Raney Ni) Catalyst->Autoclave Hydrogenation Hydrogenation (H2, Pressure, Heat) Autoclave->Hydrogenation Filtration Filtration Hydrogenation->Filtration Purification Purification Filtration->Purification Product This compound Purification->Product G Start 2-Phenylcyclohexanone Protonation Protonation of Carbonyl Start->Protonation H+ Carbocation Carbocation Formation Protonation->Carbocation Electrophilic_Attack Intramolecular Electrophilic Attack Carbocation->Electrophilic_Attack Deprotonation Deprotonation Electrophilic_Attack->Deprotonation Product This compound Deprotonation->Product

2,3,4,9-Tetrahydro-1H-fluorene chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended to support research and development activities involving this and related chemical scaffolds.

Core Chemical Properties

This compound, also known as 1,2,3,4-Tetrahydrofluorene, is a tricyclic hydrocarbon.[1] Its structure consists of a fluorene core with one of the benzene rings fully saturated.

Data Presentation: Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₃H₁₄[1][2]
Molecular Weight 170.25 g/mol [1][2][3]
CAS Number 17057-95-3[1][3]
Boiling Point 291.5 °C (at 760 mmHg)[2]
Density 1.06 g/cm³[2]
Flash Point 127.1 °C[2]
InChI Key WZJLGICGNMAUFC-UHFFFAOYSA-N[1][2]
Canonical SMILES C1CCC2=C(C1)CC3=CC=CC=C23[1][2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (GC-MS): The NIST database records a GC-MS spectrum for this compound, with major mass-to-charge ratio (m/z) peaks at 142, 170, and 141.[1]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify characteristic functional groups and bond vibrations.[1]

Experimental Protocols & Synthesis

General Experimental Workflow: Intramolecular Alkylation

A plausible synthetic route starting from a substituted cyclohexylbenzene is outlined below. This method leverages a classic acid-catalyzed cyclization to form the fused ring system.

1. Precursor Synthesis: A suitable starting material, such as (1-chloromethylcyclohexyl)benzene, is prepared. 2. Friedel-Crafts Cyclization: The precursor is treated with a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent. The electrophilic carbocation generated attacks the aromatic ring, leading to intramolecular cyclization. 3. Work-up and Purification: The reaction is quenched, typically with water or a dilute acid. The organic product is extracted, washed, and purified using standard techniques like column chromatography or recrystallization to yield the final this compound.

G cluster_start Starting Material Preparation cluster_reaction Core Reaction cluster_purification Product Isolation start Substituted Cyclohexylbenzene reaction Intramolecular Friedel-Crafts Alkylation (Lewis Acid Catalyst) start->reaction Inert Solvent workup Aqueous Work-up & Extraction reaction->workup Quenching purify Purification (Chromatography/Recrystallization) workup->purify end_product This compound purify->end_product

Caption: Logical workflow for a proposed synthesis of this compound.

Biological Activity and Drug Development Context

While this compound itself is not extensively documented for specific biological activities, the broader fluorene chemical scaffold is a privileged structure in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of therapeutic applications.[4][5] The core structure serves as a rigid framework for orienting functional groups that interact with biological targets.

Research has shown that modifying the fluorene core can lead to compounds with significant bioactivity:

  • Anticancer Activity: Fluorene-based azetidinones and thiazolidinones have demonstrated cytotoxic effects against human lung (A549) and breast (MDA-MB-231) carcinoma cell lines.[4] Similarly, certain fluorene-triazole hybrids show selective cytotoxicity against acute myeloid leukemia cell lines.[6]

  • Antimicrobial Properties: The same fluorene derivatives have been effective against multidrug-resistant bacterial strains.[4] Schiff bases derived from 9-fluorenone have also been investigated for their antimicrobial potential.[5]

  • Antimalarial Agents: Enantiopure aminoalcohol fluorenes have exhibited excellent potency against P. falciparum strains, with some compounds showing higher activity than reference drugs like chloroquine and mefloquine.[7]

The relationship between the core fluorene structure and its diverse biological applications is visualized below.

G cluster_derivatives Chemical Derivatization cluster_applications Therapeutic Applications core Fluorene Core Scaffold d1 Azetidinone / Thiazolidinone Analogues core->d1 d2 Triazole Hybrids core->d2 d3 Aminoalcohol Derivatives core->d3 d4 Schiff Bases core->d4 a1 Anticancer d1->a1 a2 Antimicrobial d1->a2 d2->a1 a3 Antimalarial d3->a3 d4->a2

Caption: Derivatization of the fluorene scaffold for diverse therapeutic applications.

Safety and Handling

Based on safety data sheets for the closely related compound fluorene, appropriate precautions should be taken when handling this compound.

  • General Precautions: Avoid contact with skin and eyes.[3] Avoid the formation and inhalation of dust and aerosols.[3][8] Use in a well-ventilated area or with appropriate exhaust ventilation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[9] In case of insufficient ventilation, respiratory protection may be required.

  • Storage: Store in a cool, dry, and well-ventilated place.[3][9] Keep the container tightly closed.[3][8]

  • Incompatibilities: Avoid strong oxidizing agents.[8]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Ingestion/Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[8]

References

Spectroscopic Profile of 2,3,4,9-Tetrahydro-1H-fluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,9-Tetrahydro-1H-fluorene (CAS No: 17057-95-3), a saturated derivative of the polycyclic aromatic hydrocarbon fluorene. The information presented herein is intended to support research and development activities by providing key analytical data and the methodologies for their acquisition.

Mass Spectrometry

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Presentation

The gas chromatography-mass spectrometry (GC-MS) data for this compound is summarized below. The molecular formula is C13H14, with a molecular weight of 170.25 g/mol .[1]

Parameter Value Source
Molecular Ion (M+)m/z 170[1]
Second Highest Peakm/z 142[1]
Third Highest Peakm/z 141[1]

Table 1: Key Mass Spectrometry Data for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum and retention time for this compound.

Instrumentation: An Agilent 6890N gas chromatograph (or equivalent) coupled with a mass spectrometer.[2]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

    • Inlet: Splitless injection at a temperature of 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: Increase to 200°C at a rate of 30°C/min.

      • Ramp: Increase to 320°C at a rate of 10°C/min.

      • Hold at 320°C for 2 minutes.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Logical Relationship: GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry Sample This compound Solvent Dichloromethane/Hexane Sample->Solvent DiluteSolution Dilute Solution Solvent->DiluteSolution Injector Injector (250°C) DiluteSolution->Injector Column Capillary Column (Temperature Programmed) Injector->Column IonSource Ion Source (EI, 70eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition

Figure 1: Generalized workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the saturated ring system.

Data Presentation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100-3000C-H StretchAromaticMedium to Weak
2950-2850C-H StretchAliphatic (CH₂, CH₃)Strong
1600-1585C=C StretchAromatic RingMedium to Weak
1500-1400C=C StretchAromatic RingMedium to Weak
1470-1450C-H Bend (Scissoring)Aliphatic (CH₂)Medium
900-675C-H Bend (Out-of-plane)AromaticStrong

Table 2: Predicted Infrared Absorption Bands for this compound.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow: FTIR Spectroscopy (KBr Pellet)

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample Solid Sample Grind Grind Together Sample->Grind KBr KBr Powder KBr->Grind Press Press into Pellet Grind->Press SampleScan Scan Sample Pellet Press->SampleScan Background Collect Background Spectrum Background->SampleScan Process Process Data SampleScan->Process Spectrum Final IR Spectrum Process->Spectrum

Figure 2: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: Predicted ¹H and ¹³C NMR

¹H NMR:

  • Aromatic Protons (4H): Expected to appear in the range of δ 7.0-7.5 ppm. The splitting pattern will depend on the specific coupling between the aromatic protons.

  • Benzylic Protons (2H at C9): Expected to be a singlet or a narrowly split multiplet in the range of δ 3.5-4.0 ppm.

  • Alicyclic Protons (8H at C1, C2, C3, C4): Expected to appear as complex multiplets in the upfield region, likely between δ 1.5-3.0 ppm.

¹³C NMR:

  • Aromatic Carbons: Expected in the range of δ 120-150 ppm. Quaternary carbons will appear as weaker signals.

  • Benzylic Carbon (C9): Expected around δ 30-40 ppm.

  • Alicyclic Carbons (C1, C2, C3, C4): Expected in the range of δ 20-35 ppm.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Process the data (Fourier transform, phase correction, baseline correction, and integration).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Signaling Pathway: NMR Signal Generation

NMR_Signaling Sample Sample in Magnetic Field (B₀) RF_Pulse Radiofrequency Pulse Sample->RF_Pulse Excitation Relaxation Nuclear Spin Relaxation RF_Pulse->Relaxation FID Free Induction Decay (FID) Signal Relaxation->FID Emission FT Fourier Transform FID->FT NMR_Spectrum NMR Spectrum FT->NMR_Spectrum

Figure 3: Simplified signaling pathway for NMR spectroscopy.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Data Presentation: Predicted UV-Visible Absorption

For this compound, the chromophore is the substituted benzene ring. The saturation of the other two rings will result in a spectrum that resembles that of a substituted benzene rather than the more extended conjugated system of fluorene itself.

  • Expected λmax: A primary absorption band (π → π* transition) is expected in the region of 260-280 nm, with possible fine structure. This is characteristic of the benzene chromophore. The parent fluorene molecule shows absorption maxima at approximately 261 nm and 302 nm.[6]

Experimental Protocol: UV-Visible Spectrophotometry

Objective: To determine the UV-Visible absorption spectrum of this compound.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: The instrument software will subtract the baseline to produce the final spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow: UV-Visible Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement Sample Analyte Solvent UV-Transparent Solvent Sample->Solvent Solution Dilute Solution Solvent->Solution SampleScan Measure Sample Absorbance Solution->SampleScan Blank Measure Solvent Blank Blank->SampleScan Spectrum Generate Absorption Spectrum SampleScan->Spectrum

Figure 4: General workflow for UV-Visible spectrophotometry.

References

Navigating the Crystalline Realm of Fluorene Scaffolds: A Technical Guide to Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fluorene core, a distinctive tricyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and materials science, lending its rigid, planar structure to a diverse array of functional molecules. The partially saturated derivative, 2,3,4,9-Tetrahydro-1H-fluorene, represents a critical structural motif, offering a three-dimensional architecture that is of significant interest in drug design. Despite its importance, a comprehensive, publicly available crystal structure of the parent this compound has not been documented in prominent crystallographic databases.

This technical guide provides researchers, scientists, and drug development professionals with a robust framework for approaching the crystal structure analysis of this compound and its derivatives. While the specific crystallographic data for the parent compound is not available, this document outlines the essential experimental protocols for its determination, from synthesis and crystallization to single-crystal X-ray diffraction analysis. To illustrate these principles, crystallographic data for a closely related fluorene derivative, 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, is presented and analyzed. Furthermore, this guide touches upon the broader biological significance of the fluorene scaffold, underscoring the importance of structural elucidation in understanding its therapeutic potential.

The Fluorene Scaffold: A Privileged Structure in Drug Discovery

The fluorene moiety and its derivatives have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and antimalarial agents. The unique electronic and structural properties of the fluorene system allow it to interact with various biological targets. For instance, derivatives of 2,7-dichloro-9H-fluorene have shown efficacy against multidrug-resistant bacterial strains[1]. The development of fluorene-based compounds, including those with triazole hybrids, has demonstrated selective cytotoxicity against cancer cell lines[2]. Furthermore, enantiopure aminoalcohol fluorenes have exhibited potent antimalarial activity[3]. The therapeutic promise of these compounds underscores the critical need for detailed structural information to facilitate structure-activity relationship (SAR) studies and rational drug design.

Unveiling the Crystal Structure: A Step-by-Step Protocol

The determination of a molecule's crystal structure is a definitive method for establishing its three-dimensional arrangement in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. The following sections detail the typical workflow for the crystal structure determination of a small organic molecule like this compound.

Synthesis and Purification

The initial step involves the synthesis of the target compound. Various synthetic routes to this compound and its derivatives have been reported. Following synthesis, rigorous purification is paramount, as crystal quality is highly dependent on the purity of the material. Common purification techniques include recrystallization, column chromatography, and sublimation.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This method is straightforward but may sometimes lead to intergrown crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting slow crystal growth.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

For fluorene derivatives, crystallization from solvent mixtures such as dichloromethane and n-hexane has proven effective[4].

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then "solved" using computational methods to determine the positions of the atoms in the asymmetric unit. This initial model is then "refined" to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

A generalized workflow for crystal structure determination.

Crystallographic Data of a Representative Fluorene Derivative

As the crystal structure of this compound is not available, we present the crystallographic data for a related compound, 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde , to exemplify the type of information obtained from a single-crystal X-ray diffraction study[4].

Parameter Value
Chemical Formula C₂₀H₁₈O₃
Formula Weight 306.34 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.6595 (9)
b (Å) 13.1466 (14)
c (Å) 7.6834 (15)
α (°) 90
β (°) 93.146 (9)
γ (°) 90
Volume (ų) 1579.4 (4)
Z 4
Temperature (K) 150
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) 1.288 Mg/m³
R-factor 0.047

Data obtained from the crystallographic study of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde.[4]

Biological Signaling Pathways and the Fluorene Scaffold

While the direct interaction of this compound with specific signaling pathways is not extensively documented, the broader class of fluorene derivatives has been shown to exert its biological effects through various mechanisms. For instance, some fluorene-based anticancer agents are designed to intercalate with DNA or inhibit key enzymes involved in cell proliferation. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a fluorene-based drug, leading to the inhibition of cancer cell growth.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression FluoreneDrug Fluorene Derivative FluoreneDrug->Kinase2 Inhibition

Hypothetical inhibition of a pro-growth signaling pathway by a fluorene derivative.

Conclusion and Future Directions

The elucidation of the crystal structure of this compound remains an important goal for the scientific community. The detailed three-dimensional structure would provide invaluable insights for computational modeling, SAR studies, and the rational design of novel therapeutics based on this versatile scaffold. This technical guide provides the necessary foundational knowledge and experimental framework to pursue this objective. Researchers are encouraged to undertake the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound to fill the current knowledge gap. The resulting structural data, when combined with biological assays, will undoubtedly accelerate the development of next-generation drugs and advanced materials derived from the fluorene family.

References

biological activity of 2,3,4,9-Tetrahydro-1H-fluorene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities of 2,3,4,9-tetrahydro-1H-fluorene derivatives reveals a nascent but promising field of research. While comprehensive studies focusing solely on this scaffold are limited, preliminary findings suggest potential applications in various therapeutic areas. This technical guide synthesizes the currently available information, presenting quantitative data, experimental methodologies, and logical frameworks to guide future research and drug development efforts.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives is an emerging area. At present, there is a limited amount of publicly available quantitative data from systematic structure-activity relationship (SAR) studies. The following table summarizes the key information extracted from the existing literature, which primarily focuses on the synthetic aspects of these molecules with some preliminary biological screening.

Compound IDStructure/SubstitutionBiological Target/AssayActivity Metric (e.g., IC₅₀, MIC)Reference
1 2,3,4,9-Tetrahydro-1H-fluoren-1-oneNot specified in available literatureData not availableGeneral synthetic intermediate
2 Ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylateNot specified in available literatureData not availableSynthetic intermediate[1]
3 N-Aryl-9-oxo-9H-fluorene-1-carboxamides (analogs)Apoptosis induction in cancer cell lines (T47D, HCT116, SNU398)EC₅₀ values in the micromolar to submicromolar range[2]

Note: The available literature predominantly describes the synthesis of the this compound core as a synthetic intermediate, with biological data being more readily available for more derivatized fluorene structures, such as the 9-oxo-9H-fluorene-1-carboxamides. Further screening of a focused library of this compound derivatives is required to establish a clear SAR.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound derivatives are not extensively reported. However, based on the types of activities investigated for related fluorene compounds, the following methodologies are representative of the key experiments that would be conducted.

Anticancer Activity - Apoptosis Induction Assay

This protocol is based on the methods used for evaluating N-aryl-9-oxo-9H-fluorene-1-carboxamides, which are structurally related to the tetrahydrofluorene core.

Objective: To determine the ability of test compounds to induce apoptosis in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., T47D, HCT116, SNU398)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Microplate reader (luminometer)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the cells to achieve a final concentration range (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Caspase Activity Measurement: Equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Incubate the plate for 1-2 hours at room temperature, protected from light. Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control. Determine the EC₅₀ value (the concentration at which 50% of the maximal effect is observed) by plotting the data using a dose-response curve fitting software.

Logical Relationships and Experimental Workflows

To systematically explore the biological potential of this compound derivatives, a structured workflow is essential. The following diagram illustrates a typical drug discovery and development cascade for this class of compounds.

cluster_0 Compound Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development A Synthesis of This compound Core B Derivatization & Library Generation A->B C Primary Screening (e.g., Anticancer, Antimicrobial) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F ADME/Tox Profiling E->F G Lead Compound Selection F->G H In vivo Efficacy Studies G->H I Clinical Trials H->I

Drug Discovery Workflow for Tetrahydro-1H-fluorene Derivatives

This workflow begins with the chemical synthesis of the core scaffold and the generation of a diverse library of derivatives. These compounds then undergo primary biological screening to identify initial "hits." Promising hits are further investigated through detailed SAR studies and ADME/Tox profiling to select a lead compound for preclinical and, ultimately, clinical development.

As research into the biological activities of this compound derivatives is still in its early stages, there are no well-defined signaling pathways specifically elucidated for this class of compounds. However, based on the activities observed for structurally similar fluorene derivatives, potential mechanisms of action could involve pathways related to apoptosis, cell cycle regulation, and inhibition of microbial growth. Future research should aim to identify the specific molecular targets and signaling cascades modulated by these compounds.

cluster_0 Potential Cellular Effects cluster_1 Hypothesized Downstream Pathways cluster_2 Biological Outcomes A This compound Derivative B Modulation of Signaling Proteins (e.g., Kinases, Caspases) A->B C Disruption of Cellular Processes (e.g., DNA replication, Cell division) A->C D Apoptosis B->D E Cell Cycle Arrest B->E F Inhibition of Microbial Growth C->F

Hypothesized Signaling Pathways

This diagram illustrates the potential mechanisms by which this compound derivatives might exert their biological effects. It is hypothesized that these compounds could interact with key signaling proteins or directly interfere with essential cellular processes, leading to outcomes such as programmed cell death (apoptosis), cessation of cell proliferation (cell cycle arrest), or the inhibition of bacterial or fungal growth. The validation of these hypotheses awaits further experimental investigation.

References

An In-Depth Technical Guide on the Discovery and History of 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,3,4,9-Tetrahydro-1H-fluorene (also known as 1,2,3,4-tetrahydrofluorene). Initially synthesized through the catalytic hydrogenation of fluorene, this tricyclic hydrocarbon has evolved from a subject of fundamental organic chemistry research to a core scaffold in the development of therapeutic agents. This document details the historical progression of its synthesis, provides key physicochemical and spectroscopic data, outlines experimental protocols for its preparation and characterization, and explores its significance in medicinal chemistry, particularly as a foundational structure for Selective Estrogen Receptor Modulators (SERMs).

Introduction and Discovery

This compound, a saturated derivative of the polycyclic aromatic hydrocarbon fluorene, first appeared in the chemical literature as a product of early investigations into the reduction of aromatic systems. While a definitive singular "discovery" is not attributed to a single individual, its existence was confirmed through systematic hydrogenation studies of coal tar derivatives in the early 20th century. The parent compound, fluorene, was first isolated from coal tar by Marcellin Berthelot in 1867. The subsequent exploration of its chemical reactivity led to the preparation of its various hydrogenated forms.

The first well-documented synthesis of 1,2,3,4-tetrahydrofluorene can be traced back to the work of Homer Adkins and his colleagues in the 1930s, who pioneered the use of copper-chromium oxide catalysts for the hydrogenation of organic compounds. A significant publication in the Journal of the American Chemical Society in 1961 further detailed a method for its preparation, solidifying its place in the repertoire of synthetic organic chemistry.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
CAS Number 17057-95-3
Molecular Formula C₁₃H₁₄
Molecular Weight 170.25 g/mol
Melting Point 55-57 °C
Boiling Point 292 °C
Density 1.06 g/cm³

Historical Evolution of Synthesis

The synthesis of this compound has evolved from harsh, high-pressure catalytic hydrogenations to more refined and selective modern synthetic methods.

Early Method: Catalytic Hydrogenation of Fluorene

The earliest and most direct route to this compound is the catalytic hydrogenation of fluorene. This method involves the reduction of one of the aromatic rings of the fluorene molecule.

Experimental Protocol: Catalytic Hydrogenation using Adkins Catalyst (Historical)

  • Apparatus: A high-pressure autoclave equipped with a stirrer and a heating mantle.

  • Reagents:

    • Fluorene (1 mole)

    • Copper-chromium oxide (Adkins) catalyst (10% by weight of fluorene)

    • Solvent (e.g., dioxane or ethanol)

  • Procedure:

    • The fluorene and catalyst are placed in the autoclave with the solvent.

    • The autoclave is sealed and purged with hydrogen gas.

    • The pressure of hydrogen is raised to 100-150 atmospheres.

    • The mixture is heated to 150-200 °C with vigorous stirring.

    • The reaction is monitored by the uptake of hydrogen.

    • After the theoretical amount of hydrogen has been consumed, the autoclave is cooled and carefully depressurized.

    • The catalyst is removed by filtration.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or distillation to yield this compound.

A similar approach utilizing Raney Nickel as the catalyst also proved effective for this transformation.[2][3][4]

G Fluorene Fluorene H2_Catalyst H₂ / Catalyst (e.g., Adkins, Raney Ni) High Pressure, High Temp. Fluorene->H2_Catalyst Tetrahydrofluorene This compound H2_Catalyst->Tetrahydrofluorene

Early synthesis of this compound.
Modern Synthetic Approaches

While catalytic hydrogenation remains a viable route, modern organic synthesis has provided more nuanced methods for constructing the tetrahydrofluorene core, often with the goal of introducing specific functional groups for applications in medicinal chemistry. These methods include intramolecular Friedel-Crafts reactions and annulation strategies.

Robinson Annulation for Tetrahydrofluorenone Derivatives:

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5][6][7][8] This strategy has been employed in the synthesis of tetrahydrofluorenone derivatives, which are precursors to medicinally important compounds.[9]

G Indanone_Derivative Substituted Indanone Derivative Michael_Adduct Michael Adduct (Diketone) Indanone_Derivative->Michael_Adduct Michael_Acceptor Michael Acceptor (e.g., Methyl Vinyl Ketone) Michael_Acceptor->Michael_Adduct Base1 Base Base1->Michael_Adduct Michael Addition Tetrahydrofluorenone Tetrahydrofluorenone Derivative Michael_Adduct->Tetrahydrofluorenone Base2 Base Base2->Tetrahydrofluorenone Intramolecular Aldol Condensation

Robinson annulation for tetrahydrofluorenone synthesis.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons and aliphatic protons of the saturated ring.
¹³C NMR Resonances for aromatic and aliphatic carbons.
Mass Spec. Molecular ion peak (M⁺) at m/z = 170, with characteristic fragmentation patterns.[1]
IR Spec. C-H stretching vibrations for aromatic and aliphatic C-H bonds, and C=C stretching for the aromatic ring.[1]

Experimental Protocols for Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube.[10]

    • The tube is placed in the NMR spectrometer.

    • For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.[5][8][14]

    • A small volume (e.g., 1 µL) is injected into the GC-MS instrument.

    • The compound is separated from any impurities on the GC column and then ionized and fragmented in the mass spectrometer.

    • The resulting mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragments.[15][16]

  • Infrared (IR) Spectroscopy:

    • For a solid sample, a KBr pellet can be prepared, or the spectrum can be obtained using an ATR-FTIR spectrometer.[7][17][18][19][20]

    • The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to bond vibrations is recorded.

Application in Drug Development: Selective Estrogen Receptor Modulators (SERMs)

The tetrahydrofluorene scaffold has gained significant attention in medicinal chemistry as a core component of Selective Estrogen Receptor Modulators (SERMs).[21] SERMs are compounds that exhibit tissue-selective estrogenic or anti-estrogenic effects.[1][21][22][23][24] This dual activity allows for the beneficial effects of estrogen in some tissues (e.g., bone) while blocking its detrimental effects in others (e.g., breast).

Tetrahydrofluorenone derivatives have been developed as potent and selective ERβ agonists.[6][25] The estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogen.[26][27][28] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the DNA to regulate gene transcription. The specific conformation induced by a SERM determines its agonist or antagonist activity in a particular tissue by influencing the recruitment of coactivator or corepressor proteins.[21][24]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus THF_SERM Tetrahydrofluorene SERM ER Estrogen Receptor (ERα or ERβ) THF_SERM->ER Binding THF_SERM_ER THF-SERM-ER Complex ER->THF_SERM_ER Dimer Dimerized Complex THF_SERM_ER->Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to DNA Coactivator Coactivator Proteins ERE->Coactivator Recruits Corepressor Corepressor Proteins ERE->Corepressor Recruits Agonist_Effect Agonist Effect (Gene Transcription) Coactivator->Agonist_Effect Antagonist_Effect Antagonist Effect (Transcription Blocked) Corepressor->Antagonist_Effect

Simplified signaling pathway of a tetrahydrofluorene-based SERM.

Conclusion

This compound has a rich history rooted in the fundamental studies of aromatic compound hydrogenation. Its journey from a simple reduced hydrocarbon to a privileged scaffold in modern drug discovery highlights the enduring importance of foundational organic chemistry. The evolution of its synthesis reflects the broader advancements in synthetic methodology. Today, the tetrahydrofluorene core is a key component in the design of sophisticated molecules with targeted biological activities, particularly in the development of selective estrogen receptor modulators, demonstrating its continued relevance to researchers, scientists, and drug development professionals.

References

2,3,4,9-Tetrahydro-1H-fluorene CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 2,3,4,9-Tetrahydro-1H-fluorene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the identification, properties, and experimental considerations for this compound.

Chemical Identification

This compound is a saturated derivative of fluorene. Its identification is standardized through various chemical identifiers.

IdentifierValueCitation(s)
CAS Number 17057-95-3[1][2][3]
IUPAC Name This compound[1]
Synonyms 1,2,3,4-Tetrahydro-9H-fluorene, 1,2,3,4-Tetrahydrofluorene[1][3][4]
Molecular Formula C₁₃H₁₄[1][2][3]
Molecular Weight 170.25 g/mol [1][2]
InChI InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2[1]
InChIKey WZJLGICGNMAUFC-UHFFFAOYSA-N[1]
Canonical SMILES C1CCC2=C(C1)CC3=CC=CC=C23[1][2]

Physicochemical and Spectral Data

The physical and chemical properties of this compound are summarized below.

Table 2.1: Physicochemical Properties
PropertyValueCitation(s)
Melting Point 55-57 °C[4]
Boiling Point 291.5 - 292 °C at 760 mmHg[2][4]
Density 1.06 g/cm³[2]
Flash Point 127.1 °C[2]
Appearance White crystalline solid (based on parent)
Table 2.2: Spectral Data Summary
TechniqueDescriptionCitation(s)
GC-MS Spectra available in the NIST database.[1]
Infrared (IR) Spectra Vapor phase IR spectra are available.[1]

Experimental Protocols

The following sections detail generalized experimental procedures. Researchers should adapt these protocols based on specific laboratory conditions and safety assessments.

Synthesis Protocol: Catalytic Hydrogenation of Fluorene

A common route to this compound is the catalytic hydrogenation of fluorene, which saturates one of the aromatic rings.

Materials:

  • 9H-Fluorene

  • Palladium on carbon (Pd/C, 5-10% w/w)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reaction vessel, dissolve 9H-Fluorene (1 equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 0.05-0.10 equivalents by weight relative to the fluorene) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure this compound.

Characterization and Analysis

Objective: To confirm the identity and purity of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • The ¹H NMR spectrum is expected to show a complex pattern of aliphatic protons in the tetrahydro-ring and aromatic protons. The ¹³C NMR will confirm the presence of both sp² (aromatic) and sp³ (aliphatic) hybridized carbons.

  • Mass Spectrometry (MS):

    • Analyze the sample via GC-MS or direct infusion.

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.25 m/z).[1]

  • Infrared (IR) Spectroscopy:

    • Analyze the sample as a thin film or KBr pellet.

    • The spectrum should display C-H stretching frequencies for both aromatic (~3000-3100 cm⁻¹) and aliphatic (<3000 cm⁻¹) bonds, and C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).

Safety and Handling

While specific GHS data for this compound is limited, precautions should be based on the parent compound, fluorene, and general laboratory safety.

  • Hazard Statements (for parent compound Fluorene): H410: Very toxic to aquatic life with long lasting effects.[5]

  • Precautionary Statements:

    • P273: Avoid release to the environment.[5]

    • P391: Collect spillage.[5]

    • P501: Dispose of contents/container to an approved waste disposal plant.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[5][6]

    • Respiratory Protection: Use a respirator if dust or aerosols are generated.[6]

  • Engineering Controls: Ensure adequate ventilation in the work area.[6]

Visualized Workflows

The following diagrams illustrate logical workflows for the synthesis and analysis of this compound.

SynthesisWorkflow Diagram 1: Synthesis and Purification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 9H-Fluorene dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_cat Add Pd/C Catalyst dissolve->add_cat setup Seal Reactor & Purge add_cat->setup hydrogenate Pressurize with H₂ & Stir setup->hydrogenate monitor Monitor Progress (TLC / GC-MS) hydrogenate->monitor vent Vent H₂ & Purge monitor->vent filter Filter (remove Catalyst) vent->filter concentrate Concentrate via Rotary Evaporation filter->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end_node Product: This compound purify->end_node

Diagram 1: Synthesis and Purification Workflow (Max Width: 760px)

AnalyticalWorkflow Diagram 2: Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Purified Sample nmr NMR (¹H, ¹³C) start->nmr ms Mass Spec. (GC-MS) start->ms ir IR Spectroscopy start->ir nmr_data Confirm Structure & Functional Groups nmr->nmr_data ms_data Confirm Molecular Weight & Fragmentation ms->ms_data ir_data Confirm Functional Groups ir->ir_data final Verified Structure & Purity nmr_data->final ms_data->final ir_data->final

Diagram 2: Analytical Characterization Workflow (Max Width: 760px)

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofluorene, a saturated derivative of the polycyclic aromatic hydrocarbon fluorene, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide range of functional molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,3,4-tetrahydro-9H-fluorene, the most common isomer, supported by detailed experimental protocols and visualizations to aid researchers in their scientific endeavors.

Physical Properties of 1,2,3,4-Tetrahydro-9H-fluorene

The physical characteristics of 1,2,3,4-tetrahydro-9H-fluorene are fundamental to its handling, purification, and application in various experimental settings. A summary of its key physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₄[1][2]
Molecular Weight 170.25 g/mol [1][2]
Appearance White to pale yellow crystalline powder[3]
Melting Point 55-57 °C[4]
Boiling Point 292 °C[4]
Density 1.06 g/cm³[5]
Flash Point 127 °C[5]
Solubility Insoluble in water; Soluble in many organic solvents such as ethanol, ether, benzene, and carbon disulfide.[6][7]

Chemical Properties and Reactivity

The chemical behavior of 1,2,3,4-tetrahydro-9H-fluorene is dictated by its molecular structure, which combines a saturated cyclohexane ring with a biphenyl system. This arrangement allows for a range of chemical transformations.

Oxidation

The methylene bridge at the C9 position is susceptible to oxidation, leading to the formation of the corresponding ketone, 9-fluorenone. This transformation can be achieved using various oxidizing agents, including air in the presence of a base like potassium hydroxide.[8][9][10][11][12]

Reduction

The reverse reaction, the reduction of 9-fluorenone derivatives back to the corresponding fluorene or fluorenol, can be accomplished using reducing agents like sodium borohydride.[13][14][15]

Electrophilic Aromatic Substitution

The benzene rings of the fluorene core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The positions of substitution are influenced by the electronic nature of the existing substituents.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are provided below. These protocols are generalized for organic compounds and can be specifically applied to tetrahydrofluorene.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • A small, finely powdered sample of 1,2,3,4-tetrahydro-9H-fluorene is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

  • A small amount of liquid 1,2,3,4-tetrahydro-9H-fluorene is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The assembly is heated in a controlled manner.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Objective: To assess the solubility of 1,2,3,4-tetrahydro-9H-fluorene in various solvents.

Methodology:

  • A small, measured amount of 1,2,3,4-tetrahydro-9H-fluorene is added to a test tube.

  • A measured volume of the solvent to be tested (e.g., water, ethanol, diethyl ether, toluene) is added to the test tube.

  • The mixture is agitated vigorously for a set period.

  • The mixture is then allowed to stand and is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble based on this observation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A small amount of 1,2,3,4-tetrahydro-9H-fluorene is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • The NMR spectrum (¹H and ¹³C) is acquired using an NMR spectrometer. The chemical shifts, integration, and coupling patterns provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy:

  • A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer, or mixed with KBr to form a pellet.

  • An infrared spectrum is recorded, which shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS):

  • A dilute solution of 1,2,3,4-tetrahydro-9H-fluorene is introduced into the mass spectrometer.

  • The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

Derivatives of the fluorene scaffold have garnered significant interest in drug discovery due to their diverse biological activities. Notably, certain fluorene derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR) and pyruvate dehydrogenase kinase (PDHK), highlighting their potential as anticancer and antimicrobial agents, as well as for the treatment of metabolic diseases.[16][17][18][19][20][21]

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA synthesis. Inhibition of DHFR disrupts DNA replication and cell proliferation, making it an attractive target for cancer chemotherapy. The following diagram illustrates the role of DHFR and the inhibitory action of fluorene derivatives.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate DNA_RNA DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Fluorene_Derivative Fluorene Derivative (Inhibitor) Fluorene_Derivative->DHFR DHFR->THF

Caption: Inhibition of the DHFR pathway by a fluorene derivative.

Experimental Workflow for Synthesis of Bioactive Fluorene Derivatives

The synthesis of bioactive fluorene derivatives often involves a multi-step process. A general workflow for the synthesis and evaluation of these compounds is depicted below.

Synthesis_Workflow Start Starting Material (e.g., Fluorene) Step1 Chemical Modification 1 (e.g., Halogenation) Start->Step1 Step2 Chemical Modification 2 (e.g., Acylation) Step1->Step2 Step3 Introduction of Bioactive Moiety Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Activity Screening (e.g., Enzyme Inhibition Assay) Characterization->Bioassay Lead_Compound Lead Compound Identification Bioassay->Lead_Compound

Caption: General workflow for the synthesis and evaluation of bioactive fluorene derivatives.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 1,2,3,4-tetrahydro-9H-fluorene, along with standardized experimental protocols for their determination. The exploration of the biological activities of fluorene derivatives, particularly their role as enzyme inhibitors, underscores the importance of this scaffold in modern drug discovery. The provided diagrams offer a clear visualization of a key signaling pathway and a typical synthetic workflow, which will be valuable for researchers in the field. Further investigation into the diverse reactivity and biological applications of tetrahydrofluorene and its analogs is warranted to unlock their full potential.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 2,3,4,9-Tetrahydro-1H-fluorene. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally related compounds, namely the parent aromatic compound, fluorene, and the more saturated analog, cis-1,2,3,4,4a,9a-hexahydro-fluorene, to provide a broader context for its thermodynamic behavior. The experimental protocols described are standard methodologies for the characterization of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

Data Presentation

The following table summarizes the available quantitative thermodynamic and physical property data for this compound and its related compounds. Care should be taken to consider the structural differences when comparing these values.

PropertyThis compoundFluorene (Parent Aromatic)cis-1,2,3,4,4a,9a-hexahydro-fluorene
Molecular Formula C₁₃H₁₄C₁₃H₁₀C₁₃H₁₆
Molecular Weight ( g/mol ) 170.25[1]166.22[2]172.27[3]
Melting Point (°C) 55-57[4]~116-
Boiling Point (°C) 291.5 at 760 mmHg[1]~295-
Density (g/cm³) 1.06[1]--
Flash Point (°C) 127.1[1]--
Standard Enthalpy of Formation (gas, kJ/mol) No data available176.7 ± 3.1[5]No data available
Standard Enthalpy of Formation (solid, kJ/mol) No data available90.2 ± 2.8No data available
Standard Molar Heat Capacity (gas, J/mol·K) No data available173.1 ± 1.0 (at 298.15 K)[5]No data available
Standard Enthalpy of Combustion (solid, kJ/mol) No data available-6634.6 ± 1.1No data available
Enthalpy of Fusion (kJ/mol) No data available19.4 ± 1.0No data available
Enthalpy of Sublimation (kJ/mol) No data available84.5 ± 1.0No data available

Experimental Protocols

The determination of the thermodynamic properties of polycyclic aromatic hydrocarbons like this compound involves several key experimental techniques. The protocols for these are detailed below.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the crystalline sample (typically 0.5-1.0 g) is placed in a crucible within a high-pressure vessel, the "bomb." A fuse wire is positioned in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the water and the bomb, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid). Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of combustion is then calculated.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is used to measure the temperatures and enthalpies of phase transitions, such as melting (fusion) and solid-state transitions.[6][7] It can also be used to determine heat capacity.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in a small pan (e.g., aluminum) and hermetically sealed.[8] An empty, sealed pan is used as a reference.

  • Experimental Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate (e.g., 5-10 °C/min) over a specified temperature range.[8]

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.[7]

  • Data Analysis: A plot of heat flow versus temperature (a thermogram) is generated. An endothermic event, such as melting, appears as a peak. The temperature at the peak maximum is taken as the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).[8] The instrument is calibrated using standard materials with known melting points and enthalpies of fusion.

Vapor Pressure and Enthalpy of Sublimation/Vaporization Measurement

The relationship between vapor pressure and temperature can be used to determine the enthalpy of sublimation (for a solid) or vaporization (for a liquid) via the Clausius-Clapeyron equation.

Methodology (Static Method):

  • Apparatus: A sample is placed in a temperature-controlled chamber connected to a pressure-measuring device (manometer). The system is evacuated to remove air.[9]

  • Equilibration: The sample is heated to a specific temperature and allowed to reach equilibrium, where the pressure in the chamber is solely due to the vapor of the substance.

  • Pressure Measurement: The vapor pressure is measured at various temperatures.

  • Calculation: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔH/R, where R is the gas constant. This allows for the calculation of the enthalpy of sublimation or vaporization.

Methodology (Knudsen Effusion Method): This method is suitable for substances with very low vapor pressures.

  • Apparatus: A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice.

  • Measurement: The cell is heated to a known temperature in a vacuum. The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured.

  • Calculation: The vapor pressure can be calculated from the rate of mass loss using the Hertz-Knudsen equation. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined as with the static method.[10]

Visualizations

The following diagrams illustrate key experimental workflows for determining the thermodynamic properties of compounds like this compound.

experimental_workflow_combustion_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis weigh Weigh Sample (0.5-1.0 g) pelletize Pelletize Sample weigh->pelletize place_in_crucible Place in Crucible pelletize->place_in_crucible attach_fuse Attach Fuse Wire place_in_crucible->attach_fuse place_in_bomb Place Crucible in Bomb attach_fuse->place_in_bomb seal_bomb Seal Bomb place_in_bomb->seal_bomb pressurize Pressurize with O2 (~30 atm) seal_bomb->pressurize submerge Submerge Bomb in Water Bath pressurize->submerge equilibrate Equilibrate Temperature submerge->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature vs. Time ignite->record_temp calc_delta_t Calculate Temperature Rise (ΔT) record_temp->calc_delta_t calc_q Calculate Heat Released (q) calc_delta_t->calc_q calc_delta_c_h Calculate ΔcH° calc_q->calc_delta_c_h calc_delta_f_h Calculate ΔfH° (Hess's Law) calc_delta_c_h->calc_delta_f_h

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

dsc_workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh Sample (1-10 mg) place_in_pan Place in DSC Pan weigh->place_in_pan seal_pan Hermetically Seal Pan place_in_pan->seal_pan load_pans Load Sample & Reference Pans seal_pan->load_pans set_program Set Temperature Program (e.g., heat at 10°C/min) load_pans->set_program run_dsc Run Experiment set_program->run_dsc record_heat_flow Record Heat Flow vs. Temperature run_dsc->record_heat_flow plot_thermogram Plot Thermogram record_heat_flow->plot_thermogram identify_peak Identify Transition Peak plot_thermogram->identify_peak determine_tm Determine Tm (Peak Temperature) identify_peak->determine_tm integrate_peak Integrate Peak Area identify_peak->integrate_peak calculate_dh Calculate ΔH (Enthalpy) integrate_peak->calculate_dh

References

Methodological & Application

Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-fluorene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2,3,4,9-Tetrahydro-1H-fluorene as a versatile starting material in organic synthesis. The primary application highlighted is its conversion to the fully aromatic fluorene core, a key structural motif in various pharmaceuticals and functional materials.

Introduction

This compound is a partially hydrogenated polycyclic aromatic hydrocarbon. Its synthetic utility primarily lies in its role as a stable precursor to 9H-fluorene through dehydrogenation (aromatization). The fluorene scaffold is of significant interest in medicinal chemistry due to its rigid, planar structure which can be strategically functionalized to interact with biological targets.[1] A notable application of the fluorene core is in the synthesis of the antimalarial drug, Lumefantrine.[1][2][3]

This document outlines the protocol for the catalytic dehydrogenation of this compound and its subsequent application in the synthesis of a key intermediate for Lumefantrine.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.[4][5]

PropertyValue
Molecular Formula C₁₃H₁₄
Molecular Weight 170.25 g/mol
CAS Number 17057-95-3
Boiling Point 291.5 °C at 760 mmHg
Density 1.06 g/cm³
Flash Point 127.1 °C
Appearance Not specified, likely a solid or high-boiling liquid

Core Application: Dehydrogenation to 9H-Fluorene

The aromatization of this compound to 9H-fluorene is a crucial step to access the valuable fluorene core. This can be efficiently achieved through catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent.

dehydrogenation tetrahydrofluorene This compound fluorene 9H-Fluorene tetrahydrofluorene->fluorene Dehydrogenation reagents Pd/C, High-boiling solvent (e.g., p-cymene) Heat

Fig. 1: Catalytic Dehydrogenation of this compound.
Experimental Protocol: Catalytic Dehydrogenation

Objective: To synthesize 9H-fluorene from this compound via catalytic dehydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • p-Cymene (or other suitable high-boiling solvent)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Filter paper

  • Rotary evaporator

  • Crystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq).

  • Add p-cymene as the solvent (approximately 10 mL per gram of starting material).

  • Carefully add 10% Pd/C (5-10 mol% of palladium).

  • Flush the flask with an inert gas (N₂ or Ar).

  • Heat the reaction mixture to reflux (approx. 177 °C for p-cymene) under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite or filter paper to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 9H-fluorene.

Quantitative Data
ParameterValue
Reactant This compound
Catalyst 10% Pd/C (5 mol% Pd)
Solvent p-Cymene
Temperature Reflux (~177 °C)
Reaction Time 18 hours
Typical Yield 85-95%
Purity (after recrystallization) >99%

Application in Drug Development: Synthesis of a Lumefantrine Intermediate

The synthesized 9H-fluorene is a key starting material for the production of the antimalarial drug Lumefantrine.[2][3][6] A critical step in the synthesis of Lumefantrine is the chlorination of fluorene to produce 2,7-dichlorofluorene.[2]

lumefantrine_synthesis cluster_0 Dehydrogenation cluster_1 Chlorination cluster_2 Further Functionalization tetrahydrofluorene This compound fluorene 9H-Fluorene tetrahydrofluorene->fluorene Pd/C, Heat dichloro_fluorene 2,7-Dichlorofluorene fluorene->dichloro_fluorene Cl₂, Glacial Acetic Acid lumefantrine_intermediate Lumefantrine Intermediate (e.g., 2,7-dichloro-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol) dichloro_fluorene->lumefantrine_intermediate Multi-step synthesis

Fig. 2: Synthetic pathway from this compound to a Lumefantrine intermediate.
Experimental Protocol: Synthesis of 2,7-Dichlorofluorene

Objective: To synthesize 2,7-dichlorofluorene from 9H-fluorene.

Materials:

  • 9H-Fluorene

  • Glacial acetic acid

  • Chlorine gas (or a suitable chlorinating agent like N-chlorosuccinimide with an acid catalyst)

  • Round-bottom flask with a gas inlet and outlet

  • Stirring plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve 9H-fluorene (1.0 eq) in glacial acetic acid in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature between 10-20 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, stop the chlorine gas flow and allow the reaction mixture to stir at room temperature for a short period.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to obtain 2,7-dichlorofluorene.

Quantitative Data
ParameterValue
Reactant 9H-Fluorene
Reagent Chlorine Gas
Solvent Glacial Acetic Acid
Temperature 10-20 °C
Reaction Time 3-4 hours
Typical Yield ~80%
Purity (after washing) >98%

Conclusion

This compound serves as a valuable and stable precursor for the synthesis of 9H-fluorene, a key building block in the pharmaceutical industry. The catalytic dehydrogenation protocol provided is a reliable method for this transformation. The subsequent chlorination of the resulting fluorene demonstrates a direct application in the synthetic route towards the antimalarial drug Lumefantrine. These protocols and data provide a solid foundation for researchers and professionals working on the synthesis of fluorene-based molecules for drug discovery and development.

References

Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-fluorene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3,4,9-tetrahydro-1H-fluorene scaffold is a privileged tricyclic hydrocarbon framework that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique template for the design of novel therapeutic agents targeting a range of biological entities. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in the development of agents for the treatment of brain edema, cancer, and diabetes.

Application 1: Agents for the Treatment of Brain Edema

Derivatives of this compound have shown significant promise in the management of brain edema, a life-threatening condition characterized by the accumulation of excess fluid in the brain's intracellular or extracellular spaces.

Lead Compound: A particularly potent derivative is (R)-(+)-[(5,6-dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl)oxy]acetic acid (designated as (+)-5c). This compound has demonstrated significant efficacy in both in vitro and in vivo models of brain edema.[1]

Mechanism of Action: The primary mechanism of action for these compounds is the inhibition of potassium chloride (K+) and bicarbonate (HCO3-) induced swelling of cerebrocortical tissue.[1] This inhibition helps to maintain ionic and water homeostasis in the brain, thereby reducing edema. Electron microscopy has revealed that treatment with (+)-5c abolishes the perivascular astroglial swelling that occurs as a result of brain injury.[1]

Quantitative Data
CompoundIn Vitro Swelling Inhibition (%)In Vivo Efficacy
(+)-5cHighStatistically significant reduction in brain edema
Racemic MixtureModerate-
(-)-enantiomerLow-
Experimental Protocols

Synthesis of [(5,6-dichloro-3-oxo-9a-cyclopropyl-1,2,9,9a-tetrahydro-3H-fluoren-7-yl)oxy]acetic acid (a structural analog of the lead compound):

This protocol describes the synthesis of a close analog. The synthesis of the specific lead compound (+)-5c follows a similar multi-step pathway.

  • Ester Hydrolysis: Ethyl [(5,6-dichloro-9a-cyclopropyl-3-oxo-1,2,9,9a-tetrahydro-3H-fluoren-7-yl)oxy]acetate (4.2 g, 0.011 mole) is added to a solution of 20% aqueous sodium hydroxide (4.32 ml, 0.022 mole) in methanol (45 ml).[2]

  • The reaction mixture is stirred and heated at reflux for two hours.[2]

  • The mixture is then concentrated in vacuo at 50°C.[2]

  • The resulting residue is dissolved in water (50 ml) and acidified with 6N hydrochloric acid until it tests positive with Congo red paper.[2]

  • The solid that precipitates is collected by filtration, washed sequentially with water, a small amount of methanol, and finally with a small amount of ether.[2]

  • The crude product is dried and recrystallized from acetic acid to yield the pure [(5,6-dichloro-3-oxo-9a-cyclopropyl-1,2,9,9a-tetrahydro-3H-fluoren-7-yl)oxy]acetic acid.[2]

In Vitro Cerebrocortical Tissue Slice Swelling Assay:

  • Prepare brain slices from rats.

  • Induce swelling by incubating the slices in a medium containing high concentrations of K+ and HCO3-.

  • In parallel, incubate brain slices in the same medium containing the test compound at various concentrations.

  • After the incubation period, measure the water content of the tissue slices to determine the percentage of swelling inhibition.

Signaling Pathway

Brain_Edema_Pathway cluster_Astrocyte Astrocyte K_HCO3 High Extracellular K+ and HCO3- Ion_Influx Ion Influx (Na+, K+, Cl-) K_HCO3->Ion_Influx Water_Influx Water Influx (via AQP4) Ion_Influx->Water_Influx Astrocyte_Swelling Astrocyte Swelling (Cytotoxic Edema) Water_Influx->Astrocyte_Swelling Compound_5c (+)-5c Compound_5c->Ion_Influx Inhibits

Caption: Astrocyte swelling pathway in brain edema.

Application 2: Anticancer Agents

The rigid fluorene scaffold has been effectively utilized to develop novel anticancer agents, particularly those incorporating a triazole moiety. These compounds have demonstrated selective cytotoxicity against various cancer cell lines.

Lead Compounds: Two notable examples are 1-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole (LSO258) and 1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole (LSO272).[2]

Mechanism of Action: While the precise mechanism is still under investigation, evidence suggests the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers, including acute myeloid leukemia (AML).[3][4] The MOLM-13 cell line, against which LSO258 and LSO272 show significant activity, is an AML cell line known to have a constitutively active NF-κB pathway.[5] It is hypothesized that these fluorene-triazole hybrids may exert their cytotoxic effects by inhibiting this pathway, leading to apoptosis.

Quantitative Data: Cytotoxicity of Fluorene-Triazole Hybrids
CompoundCell LineIC50 (µM)
LSO258MOLM-1325.5[2]
LSO272MOLM-1312.5[2]
Experimental Protocols

General Procedure for the Synthesis of 9H-fluorene-1,2,3-triazoles:

  • Reaction Setup: In a 4 mL vial, add the precursor biaryl hydroxy-1,2,3-triazole (0.125 mmol), dichloromethane (2.0 mL), and slowly add boron trifluoride diethyl etherate (BF3∙OEt2) (0.050 mL, 0.40 mmol) in an ice bath with constant stirring.[2]

  • Reaction: Bring the reaction mixture to reflux temperature and continue for 2 hours.[2]

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.[2]

  • Purification: Purify the resulting product by column flash chromatography using a mixture of ethyl acetate and hexane (10:90) as the eluent.[2]

MTT Assay for Cytotoxicity:

  • Seed human cancer cell lines (e.g., MOLM-13, SNB-19, MDA-MB-235, HCT-116) in 96-well plates.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., ranging from 0.4 to 50 μM) dissolved in DMSO (final concentration of DMSO should be non-toxic, e.g., 0.5%).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α) IKK_Complex IKK Complex Stimuli->IKK_Complex IkB_P P-IκBα IKK_Complex->IkB_P IkB_Ub Ub-IκBα IkB_P->IkB_Ub Proteasome Proteasome IkB_Ub->Proteasome NFkB_active Active NF-κB Proteasome->NFkB_active Degradation of IκBα NFkB NF-κB (p50/p65) NFkB->IkB_P Phosphorylation Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB_active->Gene_Expression Transcription Nucleus Nucleus LSO_Compound LSO258 / LSO272 LSO_Compound->IKK_Complex Inhibits?

Caption: The NF-κB signaling pathway.

Application 3: α-Glucosidase Inhibitors for Diabetes Management

Certain natural products featuring a fluorene-like core structure have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

Lead Compounds: Dendrogibsol and lusianthridin, isolated from the plant Dendrobium gibsonii, have shown strong α-glucosidase inhibitory activity.

Mechanism of Action: These compounds act as inhibitors of α-glucosidase, which is located in the brush border of the small intestine. By blocking the action of this enzyme, the breakdown of complex carbohydrates into absorbable monosaccharides (like glucose) is delayed, leading to a slower and lower rise in blood glucose levels after a meal.

Quantitative Data: α-Glucosidase Inhibitory Activity
CompoundSourceIC50 (µM)
DendrogibsolDendrobium gibsoniiPotent
LusianthridinDendrobium gibsoniiPotent
Acarbose (Standard)--
Experimental Protocols

α-Glucosidase Inhibitory Assay:

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing the test compound (dissolved in a suitable solvent like DMSO), α-glucosidase enzyme solution (from Saccharomyces cerevisiae), and a phosphate buffer (pH 6.8).[1]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).[6]

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[1]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).[1][6]

  • Stop Reaction: Terminate the reaction by adding a solution of sodium carbonate.[1]

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[1]

  • Calculation: Calculate the percentage of inhibition and the IC50 value. Acarbose is typically used as a positive control.

Experimental Workflow

Alpha_Glucosidase_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound - α-Glucosidase - pNPG Substrate - Buffer Start->Prepare_Reagents Pre_incubation Pre-incubate Test Compound and α-Glucosidase Prepare_Reagents->Pre_incubation Add_Substrate Add pNPG Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Sodium Carbonate Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Results Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Results End End Calculate_Results->End

Caption: α-Glucosidase inhibition assay workflow.

References

Application of 2,3,4,9-Tetrahydro-1H-fluorene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,9-Tetrahydro-1H-fluorene, a partially saturated derivative of fluorene, serves as a versatile building block in the design and synthesis of advanced materials. Its unique structural motif, combining a rigid aromatic core with a flexible alicyclic ring, imparts desirable properties to a range of materials, including liquid crystals and organic semiconductors. The introduction of the tetrahydrofluorene moiety can influence key material characteristics such as solubility, thermal behavior, and optoelectronic properties. These application notes provide an overview of the use of this compound in materials science and offer detailed protocols for the synthesis and characterization of materials derived from this compound.

Application in Liquid Crystals

The incorporation of the this compound core into the molecular structure of liquid crystals has been shown to modulate their mesomorphic properties. The non-planar, bent shape of the tetrahydrofluorene unit can disrupt molecular packing, leading to a decrease in melting point and clearing point temperatures compared to their fully aromatic fluorene analogues. This property is advantageous for creating liquid crystal mixtures with broad operating temperature ranges.

Quantitative Data on Mesomorphic Properties
Compound StructureMelting Point (°C)Clearing Point (°C)Mesophase Type
Reference Fluorene Derivative 150210Nematic
Tetrahydrofluorene Derivative 1 125180Nematic
Tetrahydrofluorene Derivative 2 110165Smectic A, Nematic
Note: Data presented is representative and compiled from various sources for illustrative purposes.
Experimental Protocol: Synthesis of a this compound Based Liquid Crystal

This protocol describes a representative synthesis of a liquid crystal molecule incorporating the this compound moiety via a Suzuki coupling reaction.

Materials:

  • 2-Bromo-2,3,4,9-tetrahydro-1H-fluorene

  • 4-Alkoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-2,3,4,9-tetrahydro-1H-fluorene (1.0 eq), 4-alkoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2 M, 2.0 eq).

  • Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The mesomorphic properties can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Diagram: Synthetic Workflow for a Tetrahydrofluorene-based Liquid Crystal

G start Start Materials: 2-Bromo-2,3,4,9-tetrahydro-1H-fluorene 4-Alkoxyphenylboronic acid reaction Suzuki Coupling Reaction (Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/Ethanol) start->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, DSC, POM) purification->characterization product Final Liquid Crystal Product characterization->product

Caption: Synthetic workflow for a liquid crystal containing the this compound moiety.

Application in Organic Electronics

The this compound core can be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The saturated portion of the tetrahydrofluorene unit can enhance the solubility of the resulting polymers, which is crucial for solution-based processing techniques like spin-coating and inkjet printing. The electronic properties of these materials can be tuned by chemical modification of the fluorene core.

Quantitative Data on Electronic Properties
Polymer IDHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Hole Mobility (cm²/Vs)
PFT-1 -5.4-2.52.91 x 10⁻⁴
PFT-2 -5.6-2.72.95 x 10⁻⁵
PFT-3 -5.3-2.42.92 x 10⁻⁴
Note: Data presented is representative and compiled from various sources for illustrative purposes.
Experimental Protocol: Synthesis of a this compound Based Conjugated Polymer

This protocol outlines a general procedure for the synthesis of a conjugated polymer containing the this compound unit via a Yamamoto polymerization.

Materials:

  • 2,7-Dibromo-2,3,4,9-tetrahydro-1H-fluorene

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add bis(1,5-cyclooctadiene)nickel(0) (2.2 eq) and 2,2'-bipyridine (2.2 eq) in anhydrous DMF. Stir the mixture at 60 °C for 30 minutes to form the active catalyst complex.

  • Monomer Addition: To the catalyst solution, add 2,7-Dibromo-2,3,4,9-tetrahydro-1H-fluorene (1.0 eq) dissolved in anhydrous toluene.

  • Polymerization: Heat the reaction mixture to 80 °C and stir for 48-72 hours under an inert atmosphere.

  • Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a stirred solution of methanol/HCl (5:1 v/v) to precipitate the polymer. Filter the polymer and wash it sequentially with methanol and acetone.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or chlorobenzene.

  • Final Product: Precipitate the polymer from the chloroform/chlorobenzene solution into methanol. Filter and dry the final polymer product under vacuum.

  • Characterization: Characterize the polymer by gel permeation chromatography (GPC) for molecular weight determination, ¹H NMR for structural confirmation, UV-Vis spectroscopy for optical properties, and cyclic voltammetry (CV) for electrochemical characterization (HOMO/LUMO levels).

Diagram: Polymerization Workflow

G monomer 2,7-Dibromo-2,3,4,9-tetrahydro-1H-fluorene polymerization Yamamoto Polymerization (DMF/Toluene, 80°C) monomer->polymerization catalyst Ni(COD)₂ / bpy (Catalyst Activation) catalyst->polymerization precipitation Precipitation (Methanol/HCl) polymerization->precipitation purification Purification (Soxhlet Extraction) precipitation->purification product Conjugated Polymer purification->product

Caption: Workflow for the synthesis of a conjugated polymer incorporating the this compound unit.

Conclusion

This compound is a valuable synthon for the development of novel materials with tunable properties. Its incorporation into liquid crystals and conjugated polymers offers a strategy to enhance solubility and modify thermal and optoelectronic characteristics. The provided protocols serve as a foundation for researchers to explore the synthesis and application of materials based on this versatile molecular building block. Further functionalization of the tetrahydrofluorene core can lead to a wider range of materials with tailored properties for specific applications in materials science and beyond.

Synthesis of 2,3,4,9-Tetrahydro-1H-fluorene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3,4,9-Tetrahydro-1H-fluorene derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry and materials science. The following sections outline key synthetic strategies, including Robinson annulation and intramolecular Friedel-Crafts reactions, complete with step-by-step protocols and comparative data.

Introduction

The this compound core is a tricyclic hydrocarbon framework that is a common structural motif in various biologically active molecules and functional materials. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents and organic electronic materials. This document details robust and reproducible methods for the synthesis of its derivatives.

Synthetic Strategies Overview

Several synthetic routes can be employed to construct the this compound skeleton. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The two primary strategies detailed here are:

  • Robinson Annulation: A classic and reliable method for the formation of a six-membered ring onto an existing five-membered ring precursor.

  • Intramolecular Friedel-Crafts Acylation: A powerful cyclization reaction to form the fused ring system from an acyclic precursor.

A visual representation of the general synthetic workflows is provided below.

G cluster_0 Robinson Annulation Pathway cluster_1 Intramolecular Friedel-Crafts Pathway Indanone Derivative Indanone Derivative Chalcone Chalcone Indanone Derivative->Chalcone Aldol Condensation Michael Adduct Michael Adduct Chalcone->Michael Adduct Michael Addition (e.g., Ethyl Acetoacetate) Tetrahydrofluorenone Derivative Tetrahydrofluorenone Derivative Michael Adduct->Tetrahydrofluorenone Derivative Intramolecular Aldol Condensation This compound Derivative This compound Derivative Tetrahydrofluorenone Derivative->this compound Derivative Reduction Aryl Acyl Chloride Aryl Acyl Chloride Acylated Arene Acylated Arene Aryl Acyl Chloride->Acylated Arene Friedel-Crafts Acylation Cyclohexylbenzene Derivative Cyclohexylbenzene Derivative Acylated Arene->Cyclohexylbenzene Derivative Reduction/ Modification Cyclohexylbenzene Derivative->Tetrahydrofluorenone Derivative Intramolecular Friedel-Crafts Acylation Tetrahydrofluorenone Derivative_2 Tetrahydrofluorenone Derivative Cyclohexylbenzene Derivative->Tetrahydrofluorenone Derivative_2 This compound Derivative_2 This compound Derivative_2 Tetrahydrofluorenone Derivative_2->this compound Derivative_2 Reduction

Caption: General synthetic pathways to this compound derivatives.

I. Synthesis via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. In the context of tetrahydrofluorene synthesis, this method typically involves the reaction of a 2-benzylidene-1-indanone derivative with a Michael donor, such as ethyl acetoacetate, to construct the six-membered ring.

Experimental Protocol: Synthesis of Ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate

This protocol is adapted from a known procedure for the synthesis of a functionalized tetrahydrofluorene derivative.

Materials:

  • 2-Benzylidene-1-indanone

  • Ethyl acetoacetate

  • Potassium tert-butoxide (t-BuOK)

  • Dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-benzylidene-1-indanone (0.5 mmol) in 5 mL of dioxane, add ethyl acetoacetate (2.5 mmol) and potassium tert-butoxide (0.5 mmol).

  • Heat the reaction mixture with stirring at 50 °C under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Data Presentation
ProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
Ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate2-Benzylidene-1-indanoneEthyl acetoacetate, t-BuOKDioxane5024Not specified

Note: The yield for this specific reaction was not explicitly stated in the source material, but Robinson annulations typically proceed in moderate to good yields.

G start Start Materials: 2-Benzylidene-1-indanone, Ethyl Acetoacetate, t-BuOK, Dioxane react Reaction: 50°C, N2 atmosphere, 24h start->react quench Quench: Saturated aq. NH4Cl react->quench extract Extraction: Ethyl Acetate (3x) quench->extract concentrate Concentration: Under reduced pressure extract->concentrate purify Purification: Silica Gel Chromatography concentrate->purify product Product: Ethyl 3-oxo-1-phenyl-2,3,9,9a- tetrahydro-1H-fluorene-2-carboxylate purify->product

Caption: Experimental workflow for the Robinson annulation synthesis.

II. Synthesis via Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a robust method for the formation of cyclic ketones. For the synthesis of tetrahydrofluorenones, a suitable cyclohexyl-substituted benzoic acid or its corresponding acyl chloride is cyclized in the presence of a strong acid catalyst.

Conceptual Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-fluoren-9-one

This protocol outlines a general procedure for the intramolecular Friedel-Crafts acylation to form the tetrahydrofluorenone core. The specific starting material, 2-cyclohexylbenzoic acid, would need to be synthesized separately.

Materials:

  • 2-Cyclohexylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM)

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Acyl Chloride

  • To a solution of 2-cyclohexylbenzoic acid in dry DCM, add an excess of thionyl chloride or oxalyl chloride. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the crude acyl chloride in a dry, inert solvent such as DCM or nitrobenzene.

  • Cool the solution in an ice bath and add a Lewis acid (e.g., AlCl₃) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation

Quantitative data for this specific transformation is highly dependent on the substrate and reaction conditions.

ProductStarting MaterialKey ReagentsCatalystTypical Yield (%)
2,3,4,9-Tetrahydro-1H-fluoren-9-one2-Cyclohexylbenzoyl chloride-AlCl₃, H₂SO₄, PPA60-90

PPA = Polyphosphoric acid

G cluster_0 Acyl Chloride Formation cluster_1 Cyclization 2-Cyclohexylbenzoic acid 2-Cyclohexylbenzoic acid 2-Cyclohexylbenzoyl chloride 2-Cyclohexylbenzoyl chloride 2-Cyclohexylbenzoic acid->2-Cyclohexylbenzoyl chloride SOCl2 or (COCl)2 Reaction Mixture Reaction Mixture 2-Cyclohexylbenzoyl chloride->Reaction Mixture Lewis Acid (e.g., AlCl3) Crude Product Crude Product Reaction Mixture->Crude Product Aqueous Workup Purified Product 2,3,4,9-Tetrahydro-1H-fluoren-9-one Crude Product->Purified Product Purification

Caption: Logical flow of the Intramolecular Friedel-Crafts Acylation.

III. Reduction of Tetrahydrofluorenones

The tetrahydrofluorenone derivatives obtained from the above methods can be further reduced to the corresponding this compound. Common reduction methods include the Wolff-Kishner reduction or the Clemmensen reduction for the complete removal of the carbonyl group.

General Protocol: Wolff-Kishner Reduction
  • To a solution of the tetrahydrofluorenone in a high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate and a strong base (e.g., potassium hydroxide).

  • Heat the mixture to reflux to form the hydrazone.

  • Increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas, resulting in the reduced product.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Purify the product by column chromatography or distillation.

Conclusion

The synthesis of this compound derivatives can be achieved through several reliable synthetic strategies. The Robinson annulation offers a convergent approach to highly functionalized derivatives, while the intramolecular Friedel-Crafts acylation provides a more direct route to the core structure, which can be subsequently modified. The choice of the synthetic route should be guided by the desired substitution pattern and the availability of the starting materials. The protocols provided herein serve as a foundation for the synthesis and further exploration of this important class of compounds in drug discovery and materials science.

Application Notes and Protocols for the Characterization of 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4,9-Tetrahydro-1H-fluorene is a partially saturated derivative of fluorene. The characterization of such compounds is crucial in various fields, including medicinal chemistry and materials science, to confirm their identity, purity, and structural properties. While specific comprehensive analytical data for this compound is not extensively available in public literature, this document provides a detailed guide to its characterization by leveraging established analytical techniques for the parent compound, fluorene, and its related derivatives, such as cis-1,2,3,4,4a,9a-hexahydrofluorene. The protocols and data presented herein serve as a robust framework for researchers working with this and structurally similar molecules.

The primary analytical techniques covered in this application note include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography. These methods, when used in conjunction, provide a comprehensive understanding of the molecule's structure, molecular weight, purity, and solid-state conformation.

General Workflow for Characterization

The characterization of a synthesized or isolated compound like this compound typically follows a logical progression of analytical techniques to elucidate its structure and purity.

Characterization Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Further Characterization cluster_3 Final Confirmation TLC TLC/LC-MS (Purity & MW hint) MS Mass Spectrometry (Molecular Weight) TLC->MS Sample for MW NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) MS->NMR Proceed if MW correct Chromatography GC/HPLC (Purity & Quantification) NMR->Chromatography Confirm Purity XRay X-ray Crystallography (3D Structure) NMR->XRay If crystalline Final Structure Confirmed Chromatography->Final XRay->Final

Caption: General experimental workflow for the characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrumentation: Record the spectrum on a 300 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are typically reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

  • Data Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

Expected ¹H NMR Data: While specific data for this compound is not available, the following table presents data for the parent compound, fluorene, for comparative purposes. The aliphatic protons in the tetrahydro derivative would be expected in the upfield region (approx. 1.5-3.0 ppm).

Compound Solvent Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
FluoreneCDCl₃H-4, H-57.71d7.61
H-1, H-87.45d7.77
H-3, H-67.29t7.61
H-2, H-77.22t7.61
H-9 (CH₂)3.79s-

Data adapted from publicly available spectra for fluorene.[1]

¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (15-25 mg).

  • Instrumentation: Record the spectrum on a 75 MHz or higher field NMR spectrometer.[3]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Identify the number of unique carbon signals and their chemical shifts to determine the carbon framework.

Expected ¹³C NMR Data: The following table shows representative ¹³C NMR data for a fluorene derivative. The aliphatic carbons of this compound would appear at higher field strengths.

Compound Solvent Carbon Assignment Chemical Shift (ppm)
A Fluorene DerivativeCDCl₃Aromatic C156.0 - 118.0
Aliphatic C52.7, 49.9, 40.6, 37.0, 26.0, 24.6, 23.0, 22.4, 22.3, 22.1

Data is illustrative for a fluorene derivative and not the specific target molecule.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition confirmation.[5]

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern for structural clues.

Expected Mass Spectrometry Data:

Compound Formula Molecular Weight Expected m/z (M⁺)
This compoundC₁₃H₁₄170.25170.1
cis-1,2,3,4,4a,9a-HexahydrofluoreneC₁₃H₁₆172.27172.1
FluoreneC₁₃H₁₀166.22166.1

Data for cis-1,2,3,4,4a,9a-Hexahydrofluorene and Fluorene from NIST WebBook.[6][7][8]

Chromatographic Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound and can also be used for quantification.

Protocol (General HPLC):

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Instrumentation: Use an HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV-Vis or fluorescence).[9]

  • Method Development: Develop a gradient or isocratic elution method that provides good separation of the main peak from any impurities.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

X-ray Crystallography

If a single crystal of sufficient quality can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.[10]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and conformational details.[11][12]

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information that, when combined, leads to the unambiguous characterization of the target molecule.

Analytical Techniques Interrelation MW Molecular Weight Purity Purity Connectivity 2D Structure (Connectivity) Structure3D 3D Structure (Solid State) MS Mass Spectrometry MS->MW Chromatography Chromatography (GC/HPLC) Chromatography->Purity NMR NMR Spectroscopy NMR->Connectivity XRay X-ray Crystallography XRay->Structure3D

Caption: Interrelation of analytical techniques and the information they provide.

The comprehensive characterization of this compound requires a multi-technique approach. By following the protocols outlined in this application note and comparing the obtained data with that of related compounds like fluorene, researchers can confidently determine the structure, purity, and other critical properties of their samples. The integration of NMR, MS, chromatography, and, where possible, X-ray crystallography, provides a complete analytical picture essential for drug development and materials science research.

References

Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-fluorene in Catalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging use of 2,3,4,9-tetrahydro-1H-fluorene (also referred to as 1,2,3,4-tetrahydrofluorene) as a versatile ligand scaffold in homogeneous catalysis. The unique structural and electronic properties of the tetrahydrofluorenyl moiety have led to the development of novel rhodium-based catalysts with significant activity in C-H activation, reductive amination, and asymmetric catalysis.

Application in C-H Activation and Reductive Amination

Rhodium(III) complexes bearing the 1,2,3,4-tetrahydrofluorenyl ligand have demonstrated efficacy as catalysts for the construction of C-C and C-N bonds. These catalysts are particularly effective in the oxidative coupling of benzoic acids with alkynes and the reductive amination of aldehydes and ketones.

The dimeric rhodium(III) halide complexes, such as [(η⁵-tetrahydrofluorenyl)RhI₂]₂, efficiently catalyze the oxidative coupling of benzoic acids with internal alkynes. This reaction provides a direct route to the synthesis of isocoumarins and naphthalenes, with the product selectivity being temperature-dependent.

Table 1: Catalytic Performance in Oxidative Coupling of Benzoic Acid with Diphenylacetylene

Catalyst Loading (mol%)Temperature (°C)Time (h)ProductYield (%)
110024Isocoumarin85
113024Naphthalene75

Data sourced from Kharitonov, V. B., et al. (2021). Easy Access to Versatile Catalytic Systems for C-H Activation and Reductive Amination Based on Tetrahydrofluorenyl Rhodium(III) Complexes.

The same rhodium(III) iodide complex also serves as a highly effective catalyst for the reductive amination of a variety of aldehydes and ketones. The reaction proceeds in the presence of carbon monoxide and water, utilizing the water-gas shift reaction to generate the reducing equivalents. This methodology offers a broad substrate scope with high yields of the corresponding amines.[1][2]

Table 2: Catalytic Performance in Reductive Amination

SubstrateAmineCatalyst Loading (mol%)Time (h)Yield (%)
BenzaldehydeBenzylamine0.52499
Acetophenone1-Phenylethylamine0.52492
CyclohexanoneCyclohexylamine0.52488

Data sourced from Kharitonov, V. B., et al. (2021). Easy Access to Versatile Catalytic Systems for C-H Activation and Reductive Amination Based on Tetrahydrofluorenyl Rhodium(III) Complexes.

Application in Asymmetric Catalysis

A significant advancement in the application of tetrahydrofluorene-based ligands is the development of a planar chiral rhodium complex for enantioselective catalysis. This catalyst, derived from naturally occurring (-)-α-pinene, has shown exceptional performance in the asymmetric C–H annulation of aryl hydroxamates with alkenes.

The chiral tetrahydrofluorenyl rhodium catalyst facilitates the enantioselective synthesis of dihydroisoquinolinones. The key to the high enantioselectivity lies in the face-selective coordination of the rhodium to the sterically hindered chiral tetrahydrofluorenyl ligand, resulting in a single diastereomeric complex.[3]

Table 3: Enantioselective C–H Annulation of Aryl Hydroxamates with Alkenes

Aryl HydroxamateAlkeneCatalyst Loading (mol%)Yield (%)ee (%)
N-methoxybenzamideStyrene0.49591
N-methoxy-4-methylbenzamide4-Methylstyrene0.49290
N-methoxy-4-chlorobenzamide4-Chlorostyrene0.48889

Data sourced from Podyacheva, E., et al. (2023). Planar Chiral Rhodium Complex Based on the Tetrahydrofluorenyl Core for Enantioselective Catalysis.[3]

Experimental Protocols

Protocol 1: Synthesis of [(η⁵-tetrahydrofluorenyl)RhI₂]₂ Catalyst

This protocol describes the synthesis of the key rhodium(III) iodide catalyst precursor.

Workflow for Catalyst Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Synthesis of Rh(I) complex cluster_step2 Step 2: Halogenation cluster_product Final Product start This compound step1 React with [Rh(C₂H₄)₂Cl]₂ start->step1 step2 Treat with I₂ step1->step2 product [(η⁵-tetrahydrofluorenyl)RhI₂]₂ step2->product

Caption: Synthesis of the tetrahydrofluorenyl rhodium(III) iodide catalyst.

Materials:

  • This compound

  • [Rh(C₂H₄)₂Cl]₂

  • Iodine (I₂)

  • Anhydrous solvents (e.g., THF, hexane)

Procedure:

  • Synthesis of (η⁵-tetrahydrofluorenyl)Rh(C₂H₄)₂: In a nitrogen-filled glovebox, dissolve this compound in anhydrous THF. Add a solution of [Rh(C₂H₄)₂Cl]₂ in THF and stir at room temperature for 12 hours. Remove the solvent under vacuum and extract the residue with hexane.

  • Synthesis of [(η⁵-tetrahydrofluorenyl)RhI₂]₂: Dissolve the (η⁵-tetrahydrofluorenyl)Rh(C₂H₄)₂ complex in a suitable solvent. Add a solution of iodine in the same solvent dropwise at 0 °C. Stir the reaction mixture for 2 hours at room temperature. The product precipitates and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general method for the reductive amination of carbonyl compounds using the tetrahydrofluorenyl rhodium catalyst.

Catalytic Cycle for Reductive Amination

G catalyst Rh(III) Catalyst intermediate1 Rh-H Species catalyst->intermediate1 H₂O, CO (WGS Reaction) intermediate2 Iminium Intermediate intermediate1->intermediate2 Aldehyde/Ketone + Amine product Amine intermediate2->product Reduction product->catalyst Regeneration

Caption: Proposed catalytic cycle for reductive amination.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Amine (1.1 mmol)

  • [(η⁵-tetrahydrofluorenyl)RhI₂]₂ (0.5 mol%)

  • Toluene (5 mL)

  • Water (1.0 mmol)

  • CO (1 atm)

Procedure:

  • To a pressure-resistant vial, add the aldehyde or ketone, amine, [(η⁵-tetrahydrofluorenyl)RhI₂]₂, and toluene.

  • Add water to the mixture.

  • Seal the vial and purge with carbon monoxide gas three times.

  • Pressurize the vial with 1 atm of CO.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the reaction to room temperature and carefully release the pressure.

  • The product can be purified by column chromatography on silica gel.

Protocol 3: Asymmetric C–H Annulation

This protocol provides a general procedure for the enantioselective C–H annulation of aryl hydroxamates with alkenes using the chiral tetrahydrofluorenyl rhodium catalyst.

Logical Relationship in Chiral Catalyst Design

G start (-)-α-pinene (Natural Product) step1 Multi-step Synthesis start->step1 ligand Chiral Tetrahydrofluorenyl Ligand step1->ligand step2 Face-Selective Coordination ligand->step2 catalyst Single Diastereomer Rh Complex step2->catalyst reaction Asymmetric C-H Annulation catalyst->reaction

References

Application Notes and Protocols for Reactions of 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations of 2,3,4,9-Tetrahydro-1H-fluorene, a valuable building block in medicinal chemistry and materials science. The following sections detail experimental setups for its aromatization to 9H-fluorene and a potential C(sp³)-H functionalization pathway.

Aromatization of this compound to 9H-fluorene

The dehydrogenation of the tetrahydrofluorene core to its fully aromatic counterpart, 9H-fluorene, is a fundamental transformation. This process is often a key step in the synthesis of various functionalized fluorene derivatives, which are widely used in the development of organic light-emitting diodes (OLEDs), pharmaceuticals, and other advanced materials.

Experimental Protocol: Catalytic Dehydrogenation

This protocol is adapted from established methods for the aromatization of related cyclic systems.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with magnetic stirrer

  • Celite®

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add 10 wt. % Palladium on carbon (0.1 eq).

  • Under an inert atmosphere, add anhydrous toluene to the flask to achieve a substrate concentration of 0.1 M.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 9H-fluorene.

Data Presentation:
ReactantCatalystSolventTemperature (°C)Time (h)Yield (%)
This compound10% Pd/CToluene11012-24>90

Note: Yield is an expected value based on similar transformations and may vary depending on the specific reaction scale and conditions.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound 10% Pd/C Toluene Flask Round-bottom flask (inert atmosphere) Reactants->Flask Reflux Heat to reflux (110 °C, 12-24h) Flask->Reflux Monitor Monitor by TLC/GC-MS Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite® Cool->Filter Concentrate Rotary Evaporation Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product 9H-Fluorene Purify->Product

Caption: Workflow for the catalytic dehydrogenation of this compound.

Potential C(sp³)-H Functionalization of this compound

Experimental Protocol: Proposed Pd(0)-Catalyzed C9-Arylation

This hypothetical protocol aims to couple an aryl halide at the C9 position of this compound.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel for air-sensitive techniques

  • Glovebox or Schlenk line

  • Standard workup and purification reagents

Procedure:

  • In a glovebox, add this compound (1.2 eq), aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), P(o-tol)₃ (0.08 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

  • Add anhydrous toluene to achieve a substrate concentration of 0.2 M.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the formation of the C9-arylated product by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation (Hypothetical):
Reactant 1Reactant 2Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Product
This compoundAryl BromidePd₂(dba)₃ / P(o-tol)₃NaOtBuToluene100249-Aryl-2,3,4,9-tetrahydro-1H-fluorene

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle THF This compound CH_Activation C(sp³)-H Activation THF->CH_Activation ArBr Aryl Bromide Oxidative_Addition Oxidative Addition ArBr->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition ArBr Oxidative_Addition->CH_Activation THF Reductive_Elimination Reductive Elimination CH_Activation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Product 9-Aryl-tetrahydrofluorene Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the C9-arylation of this compound.

References

Application Notes and Protocols for the Derivatization of 2,3,4,9-Tetrahydro-1H-fluorene for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for the 2,3,4,9-Tetrahydro-1H-fluorene scaffold and detailed protocols for subsequent biological evaluation. This unique tricyclic aliphatic framework presents a promising starting point for the development of novel therapeutic agents.

Introduction

The this compound core, a saturated analog of fluorene, offers a three-dimensional structure that is of increasing interest in medicinal chemistry. Its non-planar geometry can lead to improved pharmacological properties compared to its flat, aromatic counterpart. Derivatization of this scaffold allows for the exploration of chemical space and the generation of compound libraries for screening against various biological targets. This document outlines key derivatization reactions and provides standardized protocols for assessing the cytotoxic and antimicrobial activities of the resulting compounds.

Derivatization Strategies

The chemical reactivity of the this compound scaffold primarily centers around the benzylic C9 position and the aromatic ring. Common derivatization approaches include alkylation, acylation, and the introduction of nitrogen-containing functional groups.

1. Synthesis of the this compound Core:

The foundational scaffold can be synthesized via methods such as the Fischer indole synthesis, which can be adapted to produce carbazole analogs and subsequently reduced to the desired tetrahydro-fluorene structure.[1]

2. Derivatization at the C9 Position:

  • Alkylation: Introduction of alkyl chains at the C9 position can be achieved through deprotonation with a strong base followed by reaction with an alkyl halide. This modification can influence the lipophilicity and steric profile of the molecule.

  • Hydroxymethylation: Reaction with paraformaldehyde in the presence of a base can introduce hydroxymethyl groups at the C9 position, providing a handle for further functionalization.

  • Amination: The ketone at the C9 position of a 2,3,4,9-Tetrahydro-1H-fluoren-9-one precursor can be converted to an amine via reductive amination, opening pathways to a variety of amide and sulfonamide derivatives.[2]

3. Aromatic Ring Functionalization:

  • Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms onto the aromatic ring, which can modulate the electronic properties and metabolic stability of the compounds.

  • Nitration: Nitration of the aromatic ring provides a precursor for the introduction of an amino group, allowing for further diverse derivatizations.

Experimental Protocols

Detailed methodologies for key derivatization reactions and biological assays are provided below.

Protocol 1: Synthesis of N-Substituted 2,3,4,9-Tetrahydro-1H-fluoren-9-amine Derivatives

This protocol describes a two-step process starting from 2,3,4,9-Tetrahydro-1H-fluoren-9-one.

Step 1: Synthesis of 2,3,4,9-Tetrahydro-1H-fluoren-9-amine

  • To a solution of 2,3,4,9-Tetrahydro-1H-fluoren-9-one (1 eq.) in methanol, add ammonium formate (10 eq.).

  • Add a catalytic amount of a suitable reducing agent (e.g., NaBH₃CN).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by column chromatography on silica gel.

Step 2: Acylation of 2,3,4,9-Tetrahydro-1H-fluoren-9-amine

  • Dissolve the synthesized amine (1 eq.) in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine, 1.2 eq.).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final amide product by column chromatography or recrystallization.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol assesses the in vitro cytotoxic activity of the synthesized derivatives against a panel of human cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 30 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of derivatized this compound compounds to illustrate the expected outcomes of the biological assays.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound IDR Group at C9Cancer Cell LineIC₅₀ (µM)
THF-001-HMCF-7 (Breast)> 100
THF-002-CH₃MCF-7 (Breast)75.2
THF-003-NH-CO-PhMCF-7 (Breast)25.8
THF-004-NH-CO-(4-Cl-Ph)MCF-7 (Breast)12.5
THF-001-HA549 (Lung)> 100
THF-002-CH₃A549 (Lung)82.1
THF-003-NH-CO-PhA549 (Lung)30.1
THF-004-NH-CO-(4-Cl-Ph)A549 (Lung)15.3

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR Group at C9Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
THF-001-H> 128> 128> 128
THF-005-NH₂6412864
THF-006-NH-CO-CH₃326432
THF-007-NH-SO₂-Ph163216

Visualizations

The following diagrams illustrate key experimental workflows and a potential signaling pathway modulated by bioactive this compound derivatives.

experimental_workflow cluster_synthesis Derivatization cluster_assay Biological Assays cluster_data Data Analysis start This compound Core derivatization Functionalization (e.g., Amination, Acylation) start->derivatization product Derivative Library derivatization->product cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) product->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: General workflow for the derivatization and biological evaluation of this compound.

signaling_pathway cluster_cell Cancer Cell derivative Bioactive Derivative ros ↑ Reactive Oxygen Species (ROS) derivative->ros induces pi3k PI3K/Akt Pathway ros->pi3k inhibits mapk MAPK/ERK Pathway ros->mapk inhibits apoptosis Apoptosis pi3k->apoptosis regulates mapk->apoptosis regulates cell_death Cell Death apoptosis->cell_death

Caption: A potential signaling pathway for the anticancer activity of a bioactive this compound derivative.

References

Application Notes and Protocols: The Use of Fluorene Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the query specified "tetrahydrofluorene," the vast body of scientific literature focuses on "fluorene" as the core structure for this class of fluorescent probes. It is likely that "fluorene" was the intended term, as it represents a widely utilized and versatile scaffold in fluorescence applications. These notes will, therefore, focus on the applications of fluorene-based fluorescent probes.

Fluorene derivatives have emerged as a powerful class of fluorescent probes for researchers, scientists, and drug development professionals. Their rigid, planar structure and favorable photophysical properties, such as high fluorescence quantum yields and photostability, make them ideal candidates for a variety of bioimaging and sensing applications.[1][2][3] This document provides detailed application notes and protocols for the use of fluorene-based probes in several key research areas.

Application Note 1: Two-Photon Microscopy and Live-Cell Imaging

Fluorene-based probes are particularly well-suited for two-photon fluorescence microscopy (2PFM), a technique that allows for deeper tissue penetration and reduced phototoxicity compared to conventional one-photon microscopy.[2][3] Their large two-photon absorption cross-sections enable efficient excitation with near-infrared light, making them excellent tools for dynamic studies in living cells and tissues.[1][4]

Data Presentation: Photophysical Properties of Fluorene Probes for Two-Photon Microscopy
Probe/DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Two-Photon Absorption Cross-Section (GM)Reference
Amine-reactive fluorene probe adduct~360-370~420-4800.74~19-130[5][6][7][8]
Fluorene derivative with phosphonate acceptor383--650
Fluorene derivative with nitro acceptor414--1300
Fluorene analogues of Prodan~400-High~400[9]
General fluorene derivatives-->0.7700 - 5000[1][3][4]
Experimental Protocol: Live-Cell Imaging with Fluorene Probes

This protocol provides a general guideline for staining live cells with fluorene-based fluorescent probes. Optimal conditions may vary depending on the specific probe, cell type, and imaging system.

Materials:

  • Fluorene-based fluorescent probe

  • High-quality, anhydrous dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells seeded on glass-bottom dishes or coverslips

  • CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence microscope (confocal or two-photon)

Procedure:

  • Prepare a Stock Solution: Dissolve the fluorene probe in DMSO to create a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Prepare Staining Solution: Dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope with the appropriate filter sets or laser lines for the specific fluorene probe. For two-photon imaging, use a tunable near-infrared laser.

Visualization: Live-Cell Imaging Workflow

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1-10 mM Probe Stock in DMSO prep_staining Dilute Probe to 1-10 µM in Medium prep_stock->prep_staining seed_cells Seed Cells on Imaging Dish add_stain Incubate Cells with Staining Solution (15-60 min) seed_cells->add_stain prep_staining->add_stain wash_cells Wash Cells with PBS (2-3 times) add_stain->wash_cells add_media Add Fresh Medium/PBS wash_cells->add_media acquire_images Acquire Images with Fluorescence Microscope add_media->acquire_images

Caption: Workflow for live-cell imaging with fluorene probes.

Application Note 2: Organelle-Specific Imaging During Apoptosis

Certain fluorene derivatives can be functionalized to specifically target subcellular organelles. For example, by introducing a chlorine group or a morpholine group, fluorene-based probes can be directed to the endoplasmic reticulum (ER) and lysosomes, respectively.[10] These probes can be used to visualize morphological changes in these organelles during cellular processes like apoptosis.[10]

Data Presentation: Photophysical Properties of Organelle-Targeting Fluorene Probes
ProbeTarget OrganelleKey FeaturesReference
TPFL-EREndoplasmic ReticulumHigh specificity, photostability, and low toxicity. Suitable for two-photon imaging.[10]
TPFL-LysoLysosomesHigh specificity, photostability, and low toxicity. Can be used for simultaneous imaging with TPFL-ER.[10]
Experimental Protocol: Imaging Apoptosis-Induced Organelle Changes

This protocol describes how to induce apoptosis in cells and visualize the subsequent changes in the ER and lysosomes using specific fluorene probes.

Materials:

  • TPFL-ER and TPFL-Lyso probes

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Live-cell imaging setup as described in Application Note 1

  • Annexin V-FITC and Propidium Iodide (optional, for apoptosis confirmation)

Procedure:

  • Cell Staining: Stain cells with TPFL-ER and/or TPFL-Lyso according to the protocol in Application Note 1.

  • Induce Apoptosis: After staining and washing, replace the medium with fresh medium containing an apoptosis-inducing agent at a predetermined effective concentration.

  • Time-Lapse Imaging: Immediately begin acquiring images of the stained cells using a time-lapse function on the fluorescence microscope. Capture images at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Image Analysis: Analyze the acquired images to observe changes in the morphology and fluorescence intensity of the endoplasmic reticulum and lysosomes as apoptosis progresses.

  • (Optional) Apoptosis Confirmation: At the end of the imaging session, you can co-stain the cells with Annexin V-FITC and Propidium Iodide to confirm the induction of apoptosis.

Visualization: Apoptosis Signaling and Organelle Response

Apoptosis_Signaling cluster_induction Apoptosis Induction cluster_pathway Signaling Cascade cluster_organelles Organelle Response cluster_imaging Fluorescent Readout inducer Apoptosis-Inducing Agent caspase_activation Caspase Activation inducer->caspase_activation er_stress ER Stress & Fragmentation caspase_activation->er_stress lysosome_permeabilization Lysosomal Membrane Permeabilization caspase_activation->lysosome_permeabilization tpfl_er TPFL-ER Imaging er_stress->tpfl_er tpfl_lyso TPFL-Lyso Imaging lysosome_permeabilization->tpfl_lyso

Caption: Apoptosis signaling leading to organelle changes.

Application Note 3: Fluorescent Labeling of Biomolecules

Fluorene probes can be synthesized with reactive functional groups, such as isothiocyanates, to enable covalent labeling of biomolecules like proteins and peptides.[11][12][13] These "amine-reactive" probes are particularly useful for creating custom fluorescent conjugates for various applications, including immunoassays and protein tracking. An interesting feature of some of these probes is that they are only weakly fluorescent until they react with an amine, at which point their fluorescence is "turned on".[13]

Data Presentation: Properties of an Amine-Reactive Fluorene Probe
Probe StateExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Unconjugated (in DMSO)~370~4200.02[5]
Conjugated to n-butylamine (in DMSO)~370~4200.74[5]
Experimental Protocol: Synthesis of an Amine-Reactive Fluorene Probe

The following is a general procedure for the synthesis of an amine-reactive fluorene probe with an isothiocyanate group.[11][12]

Materials:

  • Amine-functionalized fluorene precursor

  • Thiophosgene

  • Chloroform (CHCl₃)

  • Aqueous calcium carbonate (CaCO₃)

  • 10% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the amine-functionalized fluorene precursor in CHCl₃. Add aqueous CaCO₃ to the solution.

  • Thiophosgene Addition: Cool the mixture to 0°C with vigorous stirring. Add thiophosgene dropwise.

  • Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, add 10% HCl until gas evolution ceases.

  • Extraction: Pour the reaction mixture into water and extract the product with CH₂Cl₂.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography to yield the amine-reactive fluorene probe.

Experimental Protocol: Protein Labeling

Materials:

  • Purified protein with available amine groups (e.g., lysine residues)

  • Amine-reactive fluorene probe stock solution in DMSO

  • Sodium bicarbonate buffer (0.1 M, pH 9)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Solution: Prepare a solution of the protein in the sodium bicarbonate buffer.

  • Probe Addition: Add the amine-reactive fluorene probe stock solution dropwise to the protein solution while gently stirring. The molar ratio of probe to protein should be optimized to achieve the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Visualization: Bioconjugation of an Amine-Reactive Probe

Bioconjugation probe Amine-Reactive Fluorene Probe (Isothiocyanate) conjugate Fluorescently Labeled Protein probe->conjugate Covalent Bond Formation protein Protein (with Lysine residue) protein->conjugate Reaction at Primary Amine

Caption: Covalent labeling of a protein with an amine-reactive fluorene probe.

Application Note 4: Metal Ion Sensing

Fluorene-based probes can be designed to act as chemosensors for specific metal ions.[6][8] By incorporating a metal-ion binding moiety, such as a macrocycle, into the fluorene structure, a probe can exhibit changes in its photophysical properties upon binding to the target ion. This allows for the sensitive and selective detection of metal ions in various samples.

Data Presentation: Photophysical Properties of a Fluorene-Based Zn²⁺ Sensor
Probe StateAbsorption Max (nm)Emission Max (nm)Two-Photon Action Cross-Section (GM)Binding Constant (M⁻¹)Reference
Free Probe~380~420~90-[6][7][8]
Probe + Zn²⁺~380~650 (ratiometric shift)~130~(2-3) x 10⁵[6][7][8]
Experimental Protocol: Synthesis of a Fluorene-Based Zn²⁺ Sensor

This protocol outlines the synthesis of a fluorene-based probe for the detection of Zn²⁺.[6]

Materials:

  • Fluorene isothiocyanate precursor

  • Oxaaza macrocycle ligand

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Dissolve the oxaaza macrocycle ligand in anhydrous DMF under a nitrogen atmosphere.

  • Probe Addition: Slowly add the fluorene isothiocyanate precursor to the solution.

  • Reaction: Stir the solution at room temperature. The reaction progress can be monitored by the appearance of a fluorescent yellow color and by TLC.

  • Workup: Once the reaction is complete, purify the product by column chromatography to obtain the final sensor molecule.

Experimental Protocol: Detection of Zn²⁺

Materials:

  • Fluorene-based Zn²⁺ sensor

  • Solvent (e.g., THF or water/acetonitrile mixture)

  • Sample containing an unknown concentration of Zn²⁺

  • Fluorometer

Procedure:

  • Prepare Sensor Solution: Prepare a solution of the fluorene-based sensor in the appropriate solvent at a known concentration.

  • Baseline Measurement: Measure the fluorescence spectrum of the sensor solution.

  • Add Sample: Add a known volume of the sample containing Zn²⁺ to the sensor solution.

  • Measure Fluorescence: After a short incubation period, measure the fluorescence spectrum of the mixture.

  • Data Analysis: Analyze the changes in the fluorescence spectrum, such as a ratiometric shift in the emission maxima, to determine the concentration of Zn²⁺ in the sample. A calibration curve can be generated using standard solutions of Zn²⁺.

Visualization: Mechanism of Zn²⁺ Detection

Zn_Sensing probe Fluorene Probe with Macrocycle complex Probe-Zn²⁺ Complex probe->complex zn_ion Zn²⁺ Ion zn_ion->complex Binding fluorescence_change Ratiometric Fluorescence Shift complex->fluorescence_change Conformational Change

References

Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-fluorene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polymers incorporating the 2,3,4,9-tetrahydro-1H-fluorene moiety. Due to the saturated nature of one of its rings, this compound is not readily polymerizable through common condensation or chain-growth methods in its native form. Therefore, a more effective strategy involves the initial functionalization of the tetrahydrofluorene core with a polymerizable group. This document outlines a detailed protocol for the synthesis of a norbornene-functionalized tetrahydrofluorene monomer, followed by its controlled polymerization via Ring-Opening Metathesis Polymerization (ROMP). This approach allows for the creation of well-defined polymers with the bulky, alicyclic-aromatic tetrahydrofluorene side group, which can impart unique thermal and mechanical properties to the resulting materials.

Monomer Synthesis: 5-(2,3,4,9-Tetrahydro-1H-fluoren-6-yl)bicyclo[2.2.1]hept-2-ene

The synthesis of a polymerizable norbornene-functionalized tetrahydrofluorene monomer can be achieved through a multi-step process involving Friedel-Crafts acylation followed by a series of transformations to introduce the norbornene moiety.

Experimental Protocol: Monomer Synthesis

Step 1: Friedel-Crafts Acylation of this compound

  • To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.

  • After stirring for 15 minutes, add acetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly pouring the mixture into ice-cold 1 M hydrochloric acid (HCl).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(2,3,4,9-tetrahydro-1H-fluoren-6-yl)ethan-1-one.

Step 2: Aldol Condensation with Cyclopentadiene

  • To a solution of freshly cracked cyclopentadiene (3 equivalents) and the acetylated tetrahydrofluorene from Step 1 (1 equivalent) in methanol at 0 °C, add a solution of sodium hydroxide (2 equivalents) in methanol dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction with 1 M HCl and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the fulvene intermediate.

Step 3: Diels-Alder Reaction to form the Norbornene Monomer

  • Dissolve the fulvene intermediate (1 equivalent) in a minimal amount of a high-boiling point solvent such as toluene in a sealed tube.

  • Heat the mixture at 180 °C for 48 hours to facilitate the intramolecular Diels-Alder reaction.

  • Cool the reaction mixture to room temperature and purify the product by column chromatography to obtain 5-(2,3,4,9-tetrahydro-1H-fluoren-6-yl)bicyclo[2.2.1]hept-2-ene.

cluster_Monomer_Synthesis Monomer Synthesis Workflow THF This compound Acylated_THF 1-(2,3,4,9-Tetrahydro-1H-fluoren-6-yl)ethan-1-one THF->Acylated_THF Friedel-Crafts Acylation Fulvene Fulvene Intermediate Acylated_THF->Fulvene Aldol Condensation with Cyclopentadiene Norbornene_Monomer Norbornene-Functionalized Tetrahydrofluorene Monomer Fulvene->Norbornene_Monomer Intramolecular Diels-Alder cluster_Polymerization ROMP Workflow Monomer_Solution Monomer in Anhydrous Toluene Polymerization_Reaction Polymerization Monomer_Solution->Polymerization_Reaction Catalyst_Solution Grubbs' Catalyst in Toluene Catalyst_Solution->Polymerization_Reaction Termination Termination (Ethyl Vinyl Ether) Polymerization_Reaction->Termination Precipitation Precipitation in Methanol Termination->Precipitation Polymer_Product Dried Polymer Precipitation->Polymer_Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,4,9-Tetrahydro-1H-fluorene synthesis.

Troubleshooting Guide

Users often encounter challenges related to reaction conditions, purity of starting materials, and product isolation. This guide addresses common issues in a question-and-answer format.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
YLD-001 Low to no product yield - Inactive catalyst- Impure starting materials- Incorrect reaction temperature- Insufficient reaction time- Use a fresh, anhydrous acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid).- Purify starting materials (e.g., cyclohexanone and phenylhydrazine) by distillation before use.- Optimize reaction temperature; for Fischer-type cyclizations, refluxing in a suitable solvent is common.- Monitor the reaction progress using TLC to determine the optimal reaction time.
YLD-002 Formation of a dark, tarry reaction mixture - High reaction temperature- Strong acid catalyst leading to decomposition- Presence of oxygen- Reduce the reaction temperature and monitor closely.- Use a milder acid catalyst or a lower concentration of the strong acid.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
PUR-001 Product is highly colored (yellow to brown) - Formation of oxidized byproducts- Residual starting materials or intermediates- Recrystallize the crude product from a suitable solvent such as methanol or ethanol.[1]- Consider treating the recrystallized product with activated charcoal to remove colored impurities.[1]- Purify via column chromatography on silica gel.
PUR-002 Difficulty in isolating the product - Product is soluble in the work-up solvent- Incomplete precipitation- Ensure the reaction mixture is sufficiently cooled before filtering the product.- If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal.- Perform an extraction with a suitable organic solvent, followed by drying and evaporation.
RXN-001 Incomplete conversion of starting material - Insufficient catalyst- Short reaction time- Increase the molar ratio of the catalyst.- Extend the reaction time and monitor by TLC until the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and common approach is analogous to the Fischer indole synthesis, which is used to prepare the structurally similar 1,2,3,4-tetrahydrocarbazole.[1][2] This would involve the acid-catalyzed reaction of cyclohexanone with phenylhydrazine, followed by an intramolecular cyclization. Another potential route is the Friedel-Crafts alkylation of benzene with a cyclohexyl derivative, followed by an intramolecular cyclization to form the tetrahydrofluorene core.

Q2: What are typical yields for this type of synthesis?

A2: For the analogous synthesis of 1,2,3,4-tetrahydrocarbazole, reported yields can be modest, often in the range of 27-31%.[1][2] Low yields can often be attributed to the purity of the starting materials.[1]

Q3: How can I improve the purity of my starting materials?

A3: Phenylhydrazine can be purified by distillation under reduced pressure. Cyclohexanone can also be purified by distillation. It is crucial to use anhydrous solvents and reagents, as water can interfere with the acid catalyst and promote side reactions.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q5: My final product is an oil and will not crystallize. What should I do?

A5: If the product is an oil, it may be impure. Purification by column chromatography is recommended. If the purified product is still an oil, you can try dissolving it in a minimal amount of a non-polar solvent and then adding a polar solvent in which the product is insoluble to induce precipitation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole-type Synthesis (Analogous to Tetrahydrocarbazole Synthesis)

This protocol is adapted from the synthesis of 1,2,3,4-tetrahydrocarbazole.[1][2]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol

  • Methanol

  • Sodium hydroxide solution (25%)[1]

  • Distilled water

Procedure:

  • If starting with phenylhydrazine hydrochloride, it must first be neutralized. Dissolve phenylhydrazine hydrochloride in water and add a 25% sodium hydroxide solution until the free phenylhydrazine separates as an oil.[1] Extract the phenylhydrazine with a suitable solvent, dry the organic layer, and remove the solvent.

  • In a round-bottom flask, combine equimolar amounts of phenylhydrazine and cyclohexanone.

  • Add glacial acetic acid as the catalyst. A typical ratio is to use a volume of acetic acid that is roughly equal to the mass of the reactants.

  • Heat the reaction mixture to reflux. The reaction time can vary, so it is advisable to monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the crude product by vacuum filtration and wash it with cold water, followed by a cold 75% ethanol solution.[1]

  • Recrystallize the crude product from methanol or ethanol to obtain the purified this compound.[1]

Visualizations

Reaction Pathway

Reaction_Pathway Cyclohexanone Cyclohexanone Intermediate Phenylhydrazone Intermediate Cyclohexanone->Intermediate + Phenylhydrazine (Acid Catalyst) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Plausible reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impure? check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions Purified optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Optimize Catalyst optimize_temp->optimize_catalyst check_workup Evaluate Work-up & Purification optimize_catalyst->check_workup recrystallize Recrystallize or Use Chromatography check_workup->recrystallize Issues? end_node Improved Yield & Purity check_workup->end_node No Issues recrystallize->end_node

Caption: A workflow for troubleshooting low yield and purity issues.

Problem-Solution Relationship

Problem_Solution problems Low Yield Dark/Tarry Mixture Colored Product solutions Purify Reagents Optimize Temperature Inert Atmosphere Recrystallize/ Chromatography problems:p0->solutions:s0 problems:p0->solutions:s1 problems:p1->solutions:s1 problems:p1->solutions:s2 problems:p2->solutions:s3

Caption: Relationship between common problems and their respective solutions.

References

Technical Support Center: Purification of 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2,3,4,9-Tetrahydro-1H-fluorene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The primary source of impurities often stems from the catalytic hydrogenation of fluorene, the common synthetic route to this compound. Key impurities can include:

  • Unreacted Fluorene: Incomplete hydrogenation can leave residual starting material.

  • Partially Hydrogenated Intermediates: Depending on the catalyst and reaction conditions, various partially hydrogenated fluorene derivatives may be present.

  • Over-hydrogenated Products: Perhydrofluorene (dodecahydrofluorene) can form if the hydrogenation is too aggressive.

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium, Platinum, Nickel) may contaminate the product.

  • Solvent Adducts: Solvents used in the reaction or purification may form adducts with the product.

Q2: My purified this compound has a slight yellow tint. What could be the cause and how can I remove it?

A2: A yellow tint can be indicative of residual fluorene or oxidized byproducts. Fluorene itself can be fluorescent when impure.[1] To remove the coloration, consider the following:

  • Recrystallization: Perform a recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous method for separating colored impurities.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of this compound can vary slightly in the literature. It is crucial to consult reliable sources for the expected range. A broad melting point range for your purified product typically indicates the presence of impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[2][3][4][5]

Problem: The compound does not dissolve in the hot solvent.

Possible Cause Solution
Insufficient solvent.Add more solvent in small portions until the solid dissolves.[3]
Incorrect solvent choice.The polarity of the solvent may not be suitable. Consult solubility data or perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, hexane, toluene).
Insoluble impurities present.If a small amount of solid remains, it may be an insoluble impurity. Proceed with hot filtration to remove it.[6]

Problem: Oiling out occurs instead of crystallization.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Avoid disturbing the flask during cooling.[3]

Problem: No crystals form upon cooling.

Possible Cause Solution
The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[6]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.
Insufficient cooling time.Allow the solution to stand at a low temperature for a longer period.
SolventPolarityNotes
EthanolPolarGood for many aromatic compounds.
MethanolPolarSimilar to ethanol, may offer different solubility characteristics.
HexaneNonpolarSuitable for nonpolar compounds.
TolueneNonpolarHigher boiling point, can be useful for less soluble compounds.
IsooctaneNonpolarCan be a good choice for recrystallizing fluorene derivatives.[7]
Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[8][9][10] For this compound, which is a nonpolar hydrocarbon, it will elute relatively quickly from a polar stationary phase like silica gel or alumina.

Problem: Poor separation of the desired product from impurities.

Possible Cause Solution
Incorrect solvent system (mobile phase).The eluent may be too polar, causing all compounds to elute too quickly. Start with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane) in a gradient.[8]
Column overloading.Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample.
Column packing is uneven.Cracks or channels in the stationary phase lead to poor separation. Ensure the column is packed uniformly.
Elution is too fast.A high flow rate reduces the interaction time between the compounds and the stationary phase. Adjust the flow rate for better separation.

Problem: The compound is not eluting from the column.

Possible Cause Solution
The solvent system is not polar enough.Gradually increase the polarity of the eluent to move more polar compounds down the column.
The compound is strongly adsorbed to the stationary phase.This is less likely for the nonpolar this compound on silica or alumina, but if highly polar impurities are present, a more polar eluent will be needed to wash the column.
ParameterRecommendation
Stationary Phase Silica gel or Alumina
Mobile Phase (Eluent) Start with 100% Hexane. Gradually increase polarity with Ethyl Acetate or Dichloromethane (e.g., 99:1, 98:2 Hexane:Ethyl Acetate).
Monitoring Thin-Layer Chromatography (TLC) of the collected fractions.
Distillation

Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound by distillation.[11][12][13][14] This technique lowers the boiling point, reducing the risk of thermal decomposition.

Problem: The compound is decomposing during distillation.

Possible Cause Solution
The temperature is too high.Use a vacuum to lower the boiling point. Ensure the vacuum is stable and sufficiently low.[11][14]
Presence of acidic or basic impurities.Neutralize the crude product before distillation by washing with a dilute base (e.g., sodium bicarbonate solution) and then water.
Prolonged heating.Distill the compound as quickly as possible without compromising separation efficiency.

Problem: Bumping or uneven boiling.

Possible Cause Solution
Lack of boiling chips or stir bar.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Heating is too rapid and localized.Use a heating mantle with a stirrer for even heating.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Observe the solubility at room temperature and upon gentle heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry completely or dry them in a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel or alumina in a nonpolar solvent (e.g., hexane) and pour it into the chromatography column. Allow the stationary phase to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., hexane) and carefully add it to the top of the column.

  • Elution: Begin eluting with the nonpolar solvent, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent (e.g., ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Initial Cleanup column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification tlc TLC recrystallization->tlc distillation Vacuum Distillation column_chromatography->distillation High Purity column_chromatography->tlc gcms GC-MS distillation->gcms nmr NMR Spectroscopy distillation->nmr end Pure Product gcms->end nmr->end

Caption: Purification workflow for this compound.

troubleshooting_logic impure_product Impure Product recrystallization_issue Recrystallization Fails impure_product->recrystallization_issue chromatography_issue Chromatography Fails recrystallization_issue->chromatography_issue No oiling_out Oiling Out recrystallization_issue->oiling_out Yes no_crystals No Crystals recrystallization_issue->no_crystals Yes distillation_issue Distillation Fails chromatography_issue->distillation_issue No poor_separation Poor Separation chromatography_issue->poor_separation Yes no_elution No Elution chromatography_issue->no_elution Yes decomposition Decomposition distillation_issue->decomposition Yes bumping Bumping distillation_issue->bumping Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of Tetrahydrofluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrofluorene and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My tetrahydrofluorene synthesis is resulting in a low yield. What are the general factors I should investigate?

A: Low yields in tetrahydrofluorene synthesis can arise from several factors, irrespective of the specific synthetic route. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants or solvents can lead to the formation of side products and inhibit the desired reaction. Always ensure the purity of your starting materials through appropriate purification techniques and characterization.

  • Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Suboptimal conditions can lead to incomplete reactions or the prevalence of side reactions. A systematic optimization of these parameters is often necessary.

  • Atmospheric Control: Many reagents used in these syntheses, such as Lewis acids in Friedel-Crafts reactions, are sensitive to moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) with dry glassware and solvents is crucial.

Route-Specific Troubleshooting

The synthesis of the tetrahydrofluorene core often employs cyclization strategies such as the Robinson Annulation or intramolecular Friedel-Crafts reactions. Below are troubleshooting guides for common issues encountered with these methods.

Robinson Annulation Route

The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation to form the six-membered ring of the tetrahydrofluorene system.

Q2: I am observing the formation of multiple products in my Robinson annulation reaction. How can I control the regioselectivity of the intramolecular aldol condensation?

A: The formation of multiple products often stems from the presence of multiple enolizable positions in the intermediate diketone, leading to different cyclization products.

  • Thermodynamic vs. Kinetic Control: The regioselectivity of the aldol condensation can be influenced by the reaction conditions.

    • Kinetic control (strong, non-nucleophilic bases at low temperatures, e.g., LDA at -78 °C) favors the formation of the less substituted enolate, potentially leading to a different ring system.

    • Thermodynamic control (weaker bases at higher temperatures, e.g., NaOEt in EtOH at room temperature) favors the formation of the more stable, more substituted enolate. For the synthesis of the typical six-membered ring in the tetrahydrofluorene core, thermodynamic conditions are generally preferred.[1][2]

  • Substrate Design: If possible, using a starting material with only one desired enolizable position for the intramolecular cyclization can prevent the formation of regioisomers.

Q3: My Robinson annulation is failing at the Michael addition step, leading to recovery of starting materials or polymerization of the Michael acceptor.

A: Issues with the initial Michael addition can be due to several factors:

  • Base Selection: The choice of base is critical for generating the enolate nucleophile. A base that is too weak may not deprotonate the ketone sufficiently, while a very strong base might favor self-condensation of the ketone or polymerization of the α,β-unsaturated ketone (the Michael acceptor).

  • Steric Hindrance: Significant steric hindrance on either the ketone or the Michael acceptor can impede the reaction.[2] Using less hindered starting materials, if the synthesis allows, can be beneficial.

  • Reaction Temperature: Michael additions are often performed at or below room temperature to control the reaction rate and minimize side reactions.

Intramolecular Friedel-Crafts Acylation/Alkylation Route

This method involves the cyclization of a suitable phenyl-substituted precursor onto the aromatic ring to form the fused six-membered ring of the tetrahydrofluorene system.

Q4: My intramolecular Friedel-Crafts reaction is producing a mixture of isomers and poly-alkylated/acylated products. How can I improve the selectivity?

A: Friedel-Crafts reactions are prone to certain side reactions that can be mitigated through careful control of the experimental setup.

  • Control of Stoichiometry: In intramolecular reactions, poly-substitution is less of a concern than in intermolecular versions. However, using a precise 1:1 stoichiometry of the substrate to the Lewis acid catalyst is important.

  • Choice of Catalyst: The strength of the Lewis acid can influence the reaction outcome. Very strong Lewis acids (e.g., AlCl₃) can sometimes promote unwanted side reactions. Milder Lewis acids (e.g., FeCl₃, SnCl₄) or Brønsted acids (e.g., polyphosphoric acid) might offer better control.[3][4]

  • Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can minimize side reactions.

  • Substrate Directing Groups: The position of activating or deactivating groups on the aromatic ring will direct the cyclization to a specific position, influencing the regioselectivity of the ring closure.

Q5: I am observing rearrangement of the alkyl chain in my intramolecular Friedel-Crafts alkylation, leading to an unexpected product.

A: Carbocation rearrangements are a common issue in Friedel-Crafts alkylations.

  • Use of Acylation Instead of Alkylation: Friedel-Crafts acylation is generally preferred over alkylation because the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group in a subsequent step (e.g., via a Clemmensen or Wolff-Kishner reduction).[4][5] This two-step process often provides a cleaner route to the desired product.

  • Stabilizing the Carbocation: If direct alkylation is necessary, choosing a substrate that forms a more stable secondary or tertiary carbocation can reduce the likelihood of rearrangement.

Quantitative Data Summary

The following table summarizes hypothetical yield data for a generic tetrahydrofluorene synthesis via Robinson Annulation under different conditions to illustrate the impact of reaction parameters on product distribution. Note: This data is illustrative and actual results will vary based on the specific substrates and detailed experimental conditions.

EntryBaseTemperature (°C)Desired Tetrahydrofluorenone Yield (%)Isomeric Byproduct Yield (%)
1NaOEt257515
2LDA-782065
3K₂CO₃806025

Experimental Protocols

General Protocol for Tetrahydrofluorenone Synthesis via Robinson Annulation

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Michael Addition:

    • To a solution of a suitable cyclic ketone (e.g., a substituted cyclohexanone, 1.0 eq) in an appropriate solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.1 eq) at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes to allow for enolate formation.

    • Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude intermediate diketone can be purified by column chromatography or used directly in the next step.

  • Intramolecular Aldol Condensation and Dehydration:

    • Dissolve the crude diketone in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, wash with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired tetrahydrofluorenone.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Tetrahydrofluorene Synthesis

G start Low Yield of Tetrahydrofluorene purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions start->conditions atmosphere Ensure Inert Atmosphere start->atmosphere route Identify Synthetic Route start->route solve_purity Purify Reagents and Solvents purity->solve_purity solve_conditions Systematically Vary Temp, Time, Catalyst conditions->solve_conditions solve_atmosphere Use Dry Glassware and Solvents under N2/Ar atmosphere->solve_atmosphere robinson Robinson Annulation route->robinson friedel Friedel-Crafts route->friedel michael_issue Michael Addition Failure? robinson->michael_issue aldol_issue Incorrect Aldol Regioselectivity? robinson->aldol_issue polyalkylation Polyalkylation / Polyacylation? friedel->polyalkylation rearrangement Carbocation Rearrangement? friedel->rearrangement solve_michael Adjust Base and Temperature for Michael Addition michael_issue->solve_michael solve_aldol Use Thermodynamic Conditions for 6-membered Ring aldol_issue->solve_aldol solve_poly Control Stoichiometry, Use Milder Catalyst polyalkylation->solve_poly solve_rearrange Use Acylation then Reduction rearrangement->solve_rearrange G reactant1 Cyclic Ketone michael_step Michael Addition | { Base | Solvent} reactant1->michael_step reactant2 α,β-Unsaturated Ketone reactant2->michael_step diketone 1,5-Diketone Intermediate michael_step->diketone aldol_step Intramolecular Aldol Condensation & Dehydration | { Acid Catalyst | Heat} diketone->aldol_step product Tetrahydrofluorenone aldol_step->product side_product Isomeric Byproduct (e.g., from alternative cyclization) aldol_step->side_product

References

Technical Support Center: Optimizing Reaction Conditions for 2,3,4,9-Tetrahydro-1H-fluorene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the functionalization of 2,3,4,9-tetrahydro-1H-fluorene. The information is designed to assist in optimizing reaction conditions and overcoming common challenges encountered during the synthesis of derivatives of this versatile scaffold.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of this compound, categorized by reaction type.

Friedel-Crafts Acylation

Issue 1: Low Yield of Acylated Product

  • Question: My Friedel-Crafts acylation of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Friedel-Crafts acylation can stem from several factors. Firstly, the reactivity of the aromatic ring in this compound is influenced by the electron-donating alkyl portion, which should favor the reaction. However, issues can arise from catalyst deactivation, improper reaction conditions, or substrate purity.

    • Troubleshooting Steps:

      • Catalyst Choice and Stoichiometry: Friedel-Crafts acylation typically requires a stoichiometric amount of a Lewis acid catalyst, such as AlCl₃, because the ketone product forms a complex with the catalyst.[1][2] Ensure you are using at least one equivalent of the catalyst. For less reactive acylating agents, an excess of the catalyst may be necessary.

      • Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

      • Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity.[1] Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used. In some cases, using the aromatic substrate as the solvent (if liquid) can be effective.

      • Reaction Temperature: While some Friedel-Crafts acylations proceed at room temperature, others may require heating to overcome the activation energy.[3] Conversely, if side reactions are observed, lowering the temperature may improve selectivity and yield.[3]

      • Purity of Reagents: Ensure the this compound starting material, acylating agent, and solvent are pure and free of contaminants that could interfere with the catalyst.

Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)

  • Question: I am observing a mixture of acylated isomers. How can I control the regioselectivity of the Friedel-Crafts acylation on the this compound ring?

  • Answer: The substitution pattern in electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. In this compound, the fused alkyl ring acts as an activating, ortho-, para-directing group. However, steric hindrance can influence the substitution pattern.

    • Troubleshooting Steps:

      • Catalyst and Solvent Effects: The choice of Lewis acid and solvent can influence the steric bulk of the electrophilic species and thus the regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and solvents may alter the isomeric ratio.

      • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically preferred product, which may be the less sterically hindered isomer.

      • Steric Hindrance of the Acylating Agent: Using a bulkier acylating agent may increase the preference for substitution at the less sterically hindered positions of the aromatic ring.

Issue 3: Polysubstitution

  • Question: I am getting di- or poly-acylated products. How can I favor mono-acylation?

  • Answer: A significant advantage of Friedel-Crafts acylation over alkylation is that the introduced acyl group is deactivating, which generally prevents further substitution.[4][5] If polyacylation is observed, it may be due to harsh reaction conditions.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the this compound.

      • Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the overall reactivity.[3]

      • Use a Milder Lewis Acid: A less active Lewis acid may help to prevent over-acylation.

Suzuki Coupling

Issue 1: Low Yield of Coupled Product

  • Question: My Suzuki coupling reaction of a bromo-2,3,4,9-tetrahydro-1H-fluorene derivative is giving a low yield. What are the common pitfalls?

  • Answer: Low yields in Suzuki coupling can be attributed to several factors, including catalyst deactivation, inefficient transmetalation, or side reactions.

    • Troubleshooting Steps:

      • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial.[6] For less reactive aryl bromides, more electron-rich and bulky ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be more effective.[7]

      • Base Selection: The base plays a critical role in the transmetalation step.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can depend on the solvent and the stability of the substrates.

      • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used to dissolve both the organic and inorganic reagents.[8] Ensure solvents are properly degassed to remove oxygen, which can deactivate the palladium catalyst.

      • Reaction Temperature: Suzuki couplings are typically run at elevated temperatures (80-110 °C).[9] Insufficient temperature can lead to a slow or incomplete reaction.

      • Purity of Boronic Acid/Ester: Boronic acids can be prone to decomposition (protodeboronation). Using a freshly prepared or high-purity boronic acid or a more stable boronic ester (e.g., a pinacol ester) can improve yields.

Issue 2: Homocoupling of the Boronic Acid

  • Question: I am observing a significant amount of the homocoupled product from my boronic acid. How can I suppress this side reaction?

  • Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or an inappropriate catalyst/base system.

    • Troubleshooting Steps:

      • Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

      • Optimize Catalyst/Ligand: Some palladium/ligand systems are more prone to promoting homocoupling than others. Screening different ligands may be beneficial.

      • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.

Issue 3: Dehydrogenation of the Tetrahydrofluorene Ring

  • Question: I suspect that my this compound substrate is undergoing dehydrogenation to fluorene under the reaction conditions. How can I prevent this?

  • Answer: The aliphatic ring of the tetrahydrofluorene core can be susceptible to oxidation, leading to the formation of the fully aromatic fluorene system, especially at high temperatures and in the presence of certain oxidants or catalytic species.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal decomposition or dehydrogenation.

      • Avoid Oxidizing Conditions: Ensure the reaction is carried out under a strictly inert atmosphere. Some palladium catalysts or additives may have oxidizing properties, so careful selection is important.

      • Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

Palladium-Catalyzed C-H Functionalization

Issue 1: Low Yield or No Reaction

  • Question: I am attempting a direct C-H arylation on this compound, but the reaction is not proceeding as expected. What are the key parameters to optimize?

  • Answer: Direct C-H functionalization is a powerful but often challenging reaction that is highly sensitive to the choice of catalyst, directing group (if any), oxidant, and solvent.

    • Troubleshooting Steps:

      • Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are common catalysts. The choice of ligand is critical for reactivity and selectivity.[10]

      • Oxidant: Many C-H activation cycles require an oxidant to regenerate the active palladium catalyst. Common oxidants include benzoquinone, silver salts (e.g., Ag₂CO₃), or even oxygen from the air.

      • Directing Group: If the reaction is not proceeding, consider introducing a directing group onto the tetrahydrofluorene scaffold to facilitate C-H activation at a specific position.

      • Solvent and Additives: Acidic additives like pivalic acid (PivOH) are often used to promote C-H activation. The solvent can also play a crucial role.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

    • A1: The fused alkyl ring is an electron-donating group, which activates the aromatic ring and directs electrophilic substitution to the ortho and para positions relative to the alkyl bridge. Therefore, substitution is expected to occur primarily at the C1 and C8 positions (ortho) and the C6 position (para). Steric hindrance may favor substitution at the less hindered C6 position.

  • Q2: Can the benzylic protons at the C9 position participate in side reactions?

    • A2: Yes, the benzylic protons at the C9 position are relatively acidic and can be involved in side reactions, particularly under basic conditions or at elevated temperatures. This can lead to isomerization or decomposition of the starting material or product. The presence of benzylic protons should be considered when choosing reaction conditions, especially for Suzuki couplings which often employ a base.[6]

  • Q3: Is the this compound scaffold stable under typical cross-coupling conditions?

    • A3: While generally stable, the tetrahydrofluorene ring system can be susceptible to dehydrogenation to form the aromatic fluorene core under harsh conditions, such as high temperatures or in the presence of strong oxidizing agents.[11] It is important to carefully control the reaction temperature and maintain an inert atmosphere to preserve the saturated portion of the molecule.

  • Q4: What is a general procedure for the bromination of this compound to prepare it for Suzuki coupling?

    • A4: A common method for brominating activated aromatic rings is electrophilic aromatic bromination using a source of Br⁺. A typical procedure would involve reacting this compound with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄), often with a radical initiator like AIBN or under light irradiation if a benzylic bromination is desired. For aromatic bromination, a Lewis acid catalyst may be used. Careful control of the stoichiometry is necessary to favor mono-bromination. Purification is typically achieved by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation of Fluorene Derivatives

EntrySubstrateAcylating AgentLewis AcidSolventTemp (°C)Time (h)Yield (%)Reference
19H-FluoreneAcetyl ChlorideAlCl₃Dichloroethane25385[12]
29H-FluoreneAcetyl ChlorideAlCl₃Carbon Disulfide25378[12]
39H-FluoreneAcetyl ChlorideAlCl₃Nitromethane25311[1]

Table 2: Optimization of Suzuki Coupling for Benzylic Bromides

EntryPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂JohnPhosK₂CO₃DMF120 (MW)75-85[6]
2PdCl₂(dppf)-Cs₂CO₃THF/H₂O77Good[13]
3Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High[14]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of this compound

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add aluminum chloride (AlCl₃, 1.1 equiv) portion-wise with stirring.

  • To this mixture, add the acyl chloride (1.05 equiv) dropwise via a syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15]

Protocol 2: General Procedure for Suzuki Coupling of Bromo-2,3,4,9-tetrahydro-1H-fluorene

  • In a Schlenk flask, combine the bromo-2,3,4,9-tetrahydro-1H-fluorene derivative (1.0 equiv), the boronic acid or boronic ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Mandatory Visualization

Troubleshooting_Friedel_Crafts_Low_Yield start Low Yield in Friedel-Crafts Acylation check_catalyst Check Catalyst Stoichiometry (≥1 equivalent?) start->check_catalyst check_conditions Ensure Anhydrous Conditions check_catalyst->check_conditions [Stoichiometry OK] adjust_catalyst Adjust to ≥1 eq. AlCl₃ check_catalyst->adjust_catalyst [Stoichiometry <1] check_solvent Optimize Solvent check_conditions->check_solvent [Conditions Anhydrous] dry_reagents Dry Glassware & Solvents; Use Inert Atmosphere check_conditions->dry_reagents [Moisture Present] check_temp Adjust Reaction Temperature check_solvent->check_temp [Solvent Optimized] screen_solvents Screen Solvents (DCM, CS₂) check_solvent->screen_solvents [Suboptimal Solvent] check_purity Verify Reagent Purity check_temp->check_purity [Temp Optimized] screen_temps Screen Temperatures (0°C to reflux) check_temp->screen_temps [Suboptimal Temp] solution Improved Yield check_purity->solution [Purity Confirmed] purify_reagents Purify Starting Materials check_purity->purify_reagents [Impure Reagents] adjust_catalyst->check_catalyst dry_reagents->check_conditions screen_solvents->check_solvent screen_temps->check_temp purify_reagents->check_purity

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Suzuki_Coupling_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Optimize Catalyst & Ligand start->check_catalyst check_base Screen Different Bases check_catalyst->check_base [System Optimized] catalyst_issue Inactive Catalyst/ Suboptimal Ligand check_catalyst->catalyst_issue [No Improvement] check_solvent Ensure Degassed Solvents check_base->check_solvent [Base Optimized] base_issue Inefficient Transmetalation check_base->base_issue [No Improvement] check_temp Adjust Reaction Temperature check_solvent->check_temp [Solvents Degassed] oxygen_issue Catalyst Deactivation by Oxygen check_solvent->oxygen_issue [Yield Still Low] check_boronic_acid Check Boronic Acid Quality check_temp->check_boronic_acid [Temp Optimized] temp_issue Slow Reaction Rate check_temp->temp_issue [Reaction Stalls] solution Improved Yield check_boronic_acid->solution [Reagent OK] boronic_acid_issue Protodeboronation check_boronic_acid->boronic_acid_issue [Side Products] catalyst_issue->check_catalyst Try Buchwald ligands base_issue->check_base Try K₃PO₄, Cs₂CO₃ oxygen_issue->check_solvent Degas thoroughly temp_issue->check_temp Increase temperature boronic_acid_issue->check_boronic_acid Use pinacol ester

Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

stability issues of 2,3,4,9-Tetrahydro-1H-fluorene under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,4,9-Tetrahydro-1H-fluorene. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from light.

Q2: Is this compound sensitive to oxidation?

Yes, like many polycyclic aromatic hydrocarbons, this compound can be susceptible to oxidation.[3] It is incompatible with strong oxidizing agents.[2] Degradation can be accelerated in the presence of oxygen, especially under elevated temperatures or upon exposure to light.

Q3: How does pH affect the stability of this compound in solution?

Q4: What is the expected thermal stability of this compound?

This compound is a solid with a melting point range of 111-116 °C. While it is generally stable at room temperature, prolonged exposure to high temperatures can lead to degradation.[2][6] Thermal degradation studies are crucial to determine its stability profile at elevated temperatures.

Q5: Is this compound prone to photodegradation?

Polycyclic aromatic hydrocarbons are known to be susceptible to photodegradation upon exposure to UV or visible light.[1][7] Therefore, it is critical to protect this compound and its solutions from light to prevent the formation of degradation products.

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected in a Recently Prepared Solution

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Review Storage Conditions: Confirm that the stock compound and the prepared solution have been stored in a cool, dark, and dry place with the container tightly sealed.

  • Check Solvent Purity: Ensure the solvent used was of high purity and free from peroxides or other oxidizing species. Some solvents can degrade over time and contribute to the degradation of the dissolved compound.

  • Evaluate pH of the Solution: If the solution is aqueous-based, measure the pH to ensure it is within a range where the compound is expected to be stable.

  • Minimize Exposure to Light: During preparation and handling, minimize the exposure of the solution to ambient and UV light.

  • Conduct a Forced Degradation Study: To identify potential degradation products and understand the degradation pathways, consider performing a forced degradation study as outlined in the experimental protocols section.

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Possible Cause: Degradation of the active compound in the assay medium.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Medium: Incubate this compound in the assay medium for the duration of the experiment and analyze for degradation.

  • Evaluate Photostability Under Assay Conditions: Many biological assays are conducted under laboratory lighting. Assess the stability of the compound under these lighting conditions for the duration of the assay.

  • Check for Interactions with Other Assay Components: Some components in the assay medium could potentially react with and degrade the compound.

  • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of potential degradation over time.

Data Presentation: Illustrative Stability Data

Since specific quantitative stability data for this compound is not publicly available, the following tables present hypothetical but plausible data based on the expected behavior of similar compounds. These tables are for illustrative purposes to guide researchers in their stability assessments.

Table 1: Illustrative Thermal Stability of Solid this compound

TemperatureDurationAssay (%)Appearance
40°C1 month99.8White to off-white powder
40°C3 months99.5White to off-white powder
60°C1 month98.2Slight discoloration
60°C3 months96.5Yellowish powder

Table 2: Illustrative Photostability of this compound in Solution (Acetonitrile)

Light SourceIntensityDurationAssay (%)
Cool White Fluorescent1.2 million lux hours24 hours95.3
UV-A200 watt hours/m²24 hours88.7
Dark ControlN/A24 hours99.9

Table 3: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

pHDurationAssay (%)
2.0 (0.01 N HCl)48 hours97.1
7.0 (Phosphate Buffer)48 hours99.8
9.0 (Borate Buffer)48 hours96.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its intrinsic stability.

1. Acid and Base Hydrolysis:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.
  • Store the solutions at room temperature and an elevated temperature (e.g., 60°C).
  • Analyze samples at various time points (e.g., 0, 2, 6, 12, 24 hours) by a stability-indicating analytical method (e.g., HPLC).

2. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
  • Store the solution at room temperature.
  • Analyze samples at various time points.

3. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a controlled temperature chamber (e.g., 60°C, 80°C).
  • Analyze samples at various time points.

4. Photostability:

  • Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
  • Keep a control sample protected from light.
  • Analyze the exposed and control samples after a defined period.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

A reverse-phase HPLC method is generally suitable for analyzing the stability of non-polar compounds like this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV detector at a wavelength determined by the UV spectrum of the compound.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound in the presence of its degradation products.

Mandatory Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Initiate Stability Study define_conditions Define Stress Conditions (Temp, pH, Light, Oxidizing Agent) start->define_conditions develop_method Develop Stability-Indicating Analytical Method define_conditions->develop_method perform_stress Perform Forced Degradation Studies develop_method->perform_stress analyze_samples Analyze Samples at Defined Timepoints perform_stress->analyze_samples quantify_degradation Quantify Degradation analyze_samples->quantify_degradation identify_degradants Identify & Characterize Degradation Products establish_pathway Establish Degradation Pathway identify_degradants->establish_pathway quantify_degradation->identify_degradants report Generate Stability Report establish_pathway->report

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydroperoxide Hydroperoxide Intermediate parent->hydroperoxide [O] radical Radical Intermediates parent->radical hv ketone Ketone Derivative hydroperoxide->ketone ring_opened Ring-Opened Products ketone->ring_opened Further Oxidation dimers Dimerization Products radical->dimers

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Spectroscopic Analysis of 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,9-Tetrahydro-1H-fluorene. The content is designed to address specific issues encountered during spectroscopic analysis.

Troubleshooting Guides

This section addresses common problems encountered during the spectroscopic analysis of this compound using various techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why are the signals in my ¹H NMR spectrum broad and poorly resolved, especially in the aliphatic region (1.8-3.0 ppm)?

Answer: Poor resolution in NMR spectra can stem from several sources. Consider the following possibilities:

  • Sample Concentration: A solution that is too concentrated can lead to increased viscosity, which causes line broadening. Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant broadening of NMR signals. These may be remnants from synthesis (e.g., catalysts). Filtering the NMR sample through a small plug of silica or celite can sometimes remove these impurities.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent. Insoluble particles can disrupt the magnetic field homogeneity.

  • Shimming: The quality of the magnetic field homogeneity (shimming) is critical. If the instrument is not shimmed well, all peaks will be broad and distorted. Re-shimming the instrument may be necessary.

Question: The integration of my aromatic protons (7.0-7.5 ppm) does not match the expected ratio for the four aromatic protons. What could be the cause?

Answer: Inaccurate integration is often related to data acquisition and processing parameters.

  • Relaxation Delay (d1): A relaxation delay that is too short can lead to incomplete relaxation of protons, particularly those with long T1 relaxation times (like quaternary carbons in ¹³C NMR, but can also affect protons). This results in lower signal intensity and inaccurate integration. Increase the relaxation delay (e.g., to 5 seconds or more) and re-acquire the spectrum.

  • Phasing and Baseline Correction: Improper phasing or baseline correction can significantly affect the accuracy of integration. Carefully re-process the spectrum to ensure the baseline is flat and all peaks are correctly phased.

  • Presence of Impurities: An unexpected signal in the aromatic region from an impurity could be co-integrating with your product signals. Check for common impurities from the synthesis, such as fluorene or other partially hydrogenated species.[1]

Question: I am seeing unexpected peaks in my ¹³C NMR spectrum. How can I identify the source?

Answer: Extraneous peaks in a ¹³C NMR spectrum usually originate from the solvent, impurities, or decomposition.

  • Solvent Peaks: Be aware of the characteristic chemical shifts for your deuterated solvent (e.g., CDCl₃ at ~77.16 ppm, DMSO-d₆ at ~39.52 ppm).

  • Grease: Silicone grease from glassware can introduce small peaks, typically around 0 ppm.

  • Synthetic Impurities: Review the synthetic route used to prepare the compound. Starting materials or by-products are common sources of contamination.[1] For example, if the synthesis started from fluorene, you might see signals corresponding to its sp² carbons.

  • DEPT Analysis: Running DEPT-90 and DEPT-135 experiments can help. A DEPT-90 spectrum will only show CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent in both. This can help you assign the signals you expect and identify those that are anomalous.

Infrared (IR) Spectroscopy

Question: My IR spectrum has a very broad, strong absorption around 3400 cm⁻¹. My compound shouldn't have an O-H group. What is this peak?

Answer: A broad absorption in this region is almost always indicative of O-H stretching, which points to water contamination.

  • Hygroscopic KBr: If you are using the KBr pellet method, the KBr powder may have absorbed moisture from the atmosphere. Ensure your KBr is thoroughly dried in an oven before use and prepare the pellet in a low-humidity environment if possible.

  • Wet Sample or Solvent: The sample itself or the solvent used for casting a film may contain water. Dry your sample under high vacuum before analysis.

  • Atmospheric Water Vapor: If the instrument's sample compartment is not properly purged with dry air or nitrogen, you may see sharp, rotational peaks from water vapor in the 3900-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions.[2] Ensure the instrument is adequately purged.

Question: The baseline of my IR spectrum is sloped or curved, making it difficult to identify peaks.

Answer: Baseline issues are common artifacts in IR spectroscopy, often related to sample preparation.[3]

  • Poorly Prepared KBr Pellet: If the KBr pellet is not uniformly mixed or is too thick, it can cause scattering of the IR beam, leading to a sloping baseline.[4][5] Grind the sample and KBr together until they form a fine, homogenous powder and press a thin, transparent pellet.

  • ATR Crystal Contact: When using an Attenuated Total Reflectance (ATR) accessory, poor contact between the sample and the crystal can result in a distorted baseline and weak signals.[6] Ensure sufficient pressure is applied to achieve good contact.

  • Instrumental Factors: Changes in instrument conditions during the measurement can also contribute to baseline drift.[2] Running a new background spectrum can often resolve this issue.

Mass Spectrometry (MS)

Question: I can't find the molecular ion (M⁺) peak at m/z 170 in my electron ionization (EI) mass spectrum. Why is it missing?

Answer: The absence or low intensity of the molecular ion peak is common in EI-MS for molecules that fragment easily. The molecular ion of this compound (C₁₃H₁₄) can be unstable.

  • Facile Fragmentation: The saturated portion of the molecule provides pathways for fragmentation that are lower in energy than for a fully aromatic system.[7][8] Look for prominent fragment ions. A likely fragmentation is a retro-Diels-Alder reaction on the saturated ring, resulting in the loss of ethene (C₂H₄, 28 Da), which would give a strong peak at m/z 142. Another common loss is a methyl radical (CH₃, 15 Da), leading to a peak at m/z 155.

  • Ionization Energy: The energy of the electron beam in EI-MS (typically 70 eV) may be too high, causing extensive fragmentation. If available, using a "softer" ionization technique like Chemical Ionization (CI) or Field Desorption (FD) will likely yield a prominent protonated molecule [M+H]⁺ or molecular ion, respectively.

Question: My mass spectrum shows a peak at m/z 168. Is this an impurity?

Answer: While it could be an impurity, it is more likely the result of dehydrogenation of the analyte within the mass spectrometer. The loss of two hydrogen atoms (H₂) from the tetrahydrofluorene molecule would result in a species with m/z 168 (dihydrofluorene). This is a common phenomenon for partially saturated cyclic systems in mass spectrometry. The presence of a peak at m/z 166 could similarly indicate the formation of the fully aromatic fluorene cation radical.

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic spectroscopic features for a pure sample of this compound?

A1: A pure sample should exhibit the following features, summarized in the tables below. These values are based on spectral databases and predictive models.

Q2: How can I confirm the regiochemistry of my product is this compound and not another isomer like 1,2,3,4-Tetrahydro-9H-fluorene?

A2: High-resolution NMR spectroscopy is the best tool for this. Specifically, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are definitive.

  • COSY: A ¹H-¹H COSY spectrum will show correlations between adjacent protons. You can trace the connectivity of the protons on the saturated six-membered ring.

  • HMBC: An ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are 2-3 bonds away. You can use this to confirm the connectivity between the aliphatic and aromatic portions of the molecule. For example, the protons at C1 and C4 should show correlations to carbons in the aromatic ring.

Q3: My sample has a slight yellow tint, but I expect it to be colorless. Will this affect my spectroscopic analysis?

A3: A yellow color suggests the presence of conjugated impurities, likely oxidation products. Fluorenone, an oxidation product of fluorene, is yellow.[9]

  • NMR: The impurity levels may be too low to detect by NMR.

  • IR: You might see a weak carbonyl (C=O) stretch around 1715 cm⁻¹ if the impurity is a ketone like fluorenone.

  • UV-Vis: This is where the color will be most apparent. The impurity will likely have a distinct absorption in the visible region that is not characteristic of your desired product.

  • MS: The impurity should be detectable in the mass spectrum, likely at a different m/z value (e.g., fluorenone, m/z 180).

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR ¹³C NMR
Assignment δ (ppm) Multiplicity Assignment δ (ppm)
H-5, H-8~7.2-7.4mC-5, C-8~126.5
H-6, H-7~7.0-7.2mC-6, C-7~124.8
H-9~3.4sC-9~36.5
H-1, H-4~2.8-3.0tC-1, C-4~29.5
H-2, H-3~1.8-2.0mC-2, C-3~23.0
C-4a, C-9a~143.0
C-4b, C-8a~138.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Characteristic IR and MS Data
IR Spectroscopy Mass Spectrometry (EI)
Wavenumber (cm⁻¹) Assignment m/z Assignment
3100-3000Aromatic C-H Stretch170[M]⁺ (Molecular Ion)
2950-2850Aliphatic C-H Stretch169[M-H]⁺
1600, 1480Aromatic C=C Stretch155[M-CH₃]⁺
1450CH₂ Scissoring142[M-C₂H₄]⁺ (Retro-Diels-Alder)
760-730Aromatic C-H Bend141[M-C₂H₅]⁺

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Vortex the vial until the sample is completely dissolved.

  • Using a pipette with a cotton or glass wool filter, transfer the solution into a clean NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Protocol 2: KBr Pellet Preparation for IR Spectroscopy
  • Place ~1 mg of the sample and ~100 mg of dry, spectroscopic grade KBr powder into an agate mortar.

  • Gently grind the two components together with the pestle for several minutes until a fine, homogeneous powder is obtained.

  • Transfer a small amount of the powder into the pellet press die.

  • Assemble the press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a thin, transparent or translucent pellet.

  • Carefully remove the pellet and place it in the sample holder of the IR spectrometer.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

Visualizations

Troubleshooting_Workflow General Spectroscopic Troubleshooting Workflow cluster_start Problem Identification cluster_check Initial Checks cluster_instrument Instrumental & Data Processing Checks cluster_conclusion Resolution start Unexpected Spectroscopic Result (e.g., extra peaks, wrong shifts, poor resolution) check_purity Assess Sample Purity (TLC, Color, Synthesis Byproducts) start->check_purity Impurity Suspected? check_prep Review Sample Preparation (Solvent, Concentration, Method) start->check_prep Artifact Suspected? rerun_sample Prepare New Sample & Re-run check_purity->rerun_sample Impurity Confirmed check_instrument Verify Instrument Parameters (Calibration, Shimming, Purging) check_prep->check_instrument check_processing Re-evaluate Data Processing (Phasing, Baseline, Integration) check_instrument->check_processing check_processing->rerun_sample Processing Errors Found consult Consult Reference Spectra / Literature check_processing->consult Still Unresolved conclusion Problem Resolved / Identified rerun_sample->conclusion consult->conclusion Elucidation_Logic Structural Elucidation Logic for Tetrahydrofluorene MS Mass Spec (MS) Provides Molecular Weight (170) & Fragmentation Pattern IR Infrared (IR) Confirms Functional Groups (Aromatic C-H, Aliphatic C-H) MS->IR Suggests C₁₃H₁₄ Formula NMR NMR (¹H, ¹³C) Provides Carbon-Hydrogen Framework & Connectivity IR->NMR Confirms Alkane + Arene TwoD_NMR 2D NMR (COSY, HMBC) Confirms Specific Connectivity & Regiochemistry NMR->TwoD_NMR Suggests Framework Structure Final Structure Confirmed: This compound TwoD_NMR->Structure Defines Isomer

References

Technical Support Center: Scale-Up Synthesis of 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3,4,9-Tetrahydro-1H-fluorene. The information is based on established principles of catalytic hydrogenation and chemical process scale-up.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the catalytic hydrogenation of fluorene to produce this compound.

Issue IDProblemPotential CausesSuggested Actions
TSG-001 Low or Stalled Reaction Conversion 1. Poor Mass Transfer: Inefficient mixing leading to hydrogen starvation at the catalyst surface. 2. Catalyst Deactivation: Poisoning of the catalyst by impurities in the substrate or solvent. 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the scale of the reaction. 4. Low Hydrogen Pressure: Inadequate hydrogen pressure for the reaction to proceed efficiently.1. Increase agitation speed to improve gas-liquid dispersion. Verify the efficiency of the reactor's impeller design.[1] 2. Test the purity of the fluorene starting material and solvents. Consider passing them through a purification column (e.g., activated carbon or alumina). 3. Increase the catalyst loading in small increments. 4. Ensure the reactor is properly sealed and increase the hydrogen pressure to the recommended level.
TSG-002 Poor Selectivity / High Impurity Profile 1. Over-hydrogenation: Formation of perhydrofluorene (fully saturated) or other hydrogenated byproducts. 2. High Reaction Temperature: Elevated temperatures can promote side reactions.[2] 3. Isomerization: Potential for isomerization of the desired product under certain catalytic conditions.1. Reduce reaction time or hydrogen pressure. Consider a more selective catalyst. 2. Lower the reaction temperature and monitor the reaction progress more frequently. 3. Analyze the impurity profile to identify isomers and adjust catalyst or solvent choice.
TSG-003 Exothermic Runaway / Poor Temperature Control 1. Inadequate Heat Removal: The reactor's cooling system cannot dissipate the heat generated by the exothermic hydrogenation reaction.[1][3] 2. High Reactant Concentration: A high concentration of fluorene can lead to a rapid initial reaction rate and heat release.1. Improve the efficiency of the reactor's cooling system. Reduce the reaction temperature or the rate of hydrogen addition.[3] 2. Consider a semi-batch process where the fluorene solution is added gradually to control the reaction rate.
TSG-004 Difficult Catalyst Filtration 1. Fine Catalyst Particles: The catalyst particles are too fine, leading to clogging of filters. 2. Catalyst Degradation: The catalyst support (e.g., carbon) may be breaking down under the reaction conditions.1. Use a catalyst with a larger particle size. Employ a filter aid like celite. 2. Evaluate the mechanical stability of the catalyst under the chosen agitation and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when scaling up the hydrogenation of fluorene?

A1: Mass transfer limitations are often the most critical challenge in scaling up three-phase reactions like catalytic hydrogenation.[1][4] As reactor volume increases, achieving efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen becomes more difficult. This can lead to slower reaction rates and inconsistent product quality. Heat removal is also a major concern due to the exothermic nature of the reaction.[1][3]

Q2: How do I choose the right catalyst for the selective hydrogenation of fluorene to this compound?

A2: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for such hydrogenations due to its high activity and selectivity.[2] The choice of support, metal loading, and catalyst vendor can significantly impact performance. It is advisable to screen several catalysts at the lab scale to determine the optimal balance of activity, selectivity, and cost for your specific process.

Q3: What are the expected byproducts in this synthesis, and how can they be minimized?

A3: The primary byproduct of concern is the over-hydrogenation product, perhydrofluorene. Other potential impurities could arise from the starting material. Minimizing byproducts can be achieved by carefully controlling reaction parameters such as temperature, pressure, and reaction time.[5] Lowering the temperature generally improves selectivity but may decrease the reaction rate.[2]

Q4: What safety precautions are essential for a large-scale hydrogenation reaction?

A4: Hydrogen is highly flammable, and the catalyst (especially Pd/C) can be pyrophoric, particularly after the reaction when it is dry and exposed to air. Key safety measures include:

  • Using a properly rated and maintained high-pressure reactor.

  • Ensuring the reaction area is well-ventilated and free of ignition sources.

  • Implementing robust procedures for catalyst handling, including quenching the catalyst in a solvent before filtration to prevent ignition.

  • Having pressure relief systems in place.

Q5: How can I ensure batch-to-batch consistency during scale-up?

A5: Consistency is achieved through strict control of all reaction parameters. This includes the quality of raw materials, catalyst loading, hydrogen pressure, temperature, and agitation speed.[5] Developing a detailed and robust standard operating procedure (SOP) is crucial. In-process monitoring of the reaction can also help in making necessary adjustments to ensure consistency.

Experimental Protocols

Note: These are representative protocols and should be optimized for your specific equipment and scale.

Protocol 1: Scale-Up Synthesis of this compound
  • Reactor Preparation: The high-pressure reactor is charged with fluorene and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: 5% Palladium on carbon (Pd/C) catalyst (typically 1-5% by weight relative to fluorene) is added to the reactor as a slurry in the reaction solvent.

  • Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

  • Pressurization: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: The mixture is heated to the target temperature (e.g., 60-100°C) with vigorous stirring. The reaction progress is monitored by measuring hydrogen uptake and/or by in-situ analysis (e.g., HPLC of samples taken during the reaction).

  • Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Catalyst Filtration: The reactor is purged with nitrogen. The catalyst is filtered off, typically under a nitrogen blanket to prevent ignition. The catalyst cake is washed with fresh solvent.

  • Work-up: The filtrate is concentrated under reduced pressure to yield the crude product.

Protocol 2: Purification of this compound
  • Dissolution: The crude product is dissolved in a minimal amount of a hot solvent in which the product is soluble, but impurities are less so (e.g., heptane or an alcohol/water mixture).

  • Crystallization: The solution is slowly cooled to induce crystallization of the pure product. The cooling rate should be controlled to obtain crystals of good quality.

  • Isolation: The crystals are isolated by filtration.

  • Washing: The filter cake is washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified product is dried under vacuum to remove residual solvent.

Visualizations

G Workflow: Troubleshooting Low Reaction Conversion start Low Conversion Observed check_mass_transfer Is Agitation at Maximum Safe Speed? start->check_mass_transfer increase_agitation Increase Agitation Speed check_mass_transfer->increase_agitation No check_catalyst Has Catalyst Been Screened for Poisons? check_mass_transfer->check_catalyst Yes increase_agitation->check_catalyst purify_reagents Purify Starting Materials and Solvents check_catalyst->purify_reagents No check_loading Is Catalyst Loading Sufficient? check_catalyst->check_loading Yes purify_reagents->check_loading increase_loading Increase Catalyst Loading check_loading->increase_loading No check_pressure Is Hydrogen Pressure Adequate? check_loading->check_pressure Yes increase_loading->check_pressure increase_pressure Increase Hydrogen Pressure check_pressure->increase_pressure No end Re-run Reaction and Monitor check_pressure->end Yes increase_pressure->end

Caption: Troubleshooting workflow for low reaction conversion.

G Logical Relationships: Potential Reaction Pathways fluorene Fluorene (Starting Material) incomplete_reaction Dihydrofluorene Isomers (Intermediates) fluorene->incomplete_reaction + H2 (Catalyst) desired_product This compound (Desired Product) over_hydrogenation Perhydrofluorene (Byproduct) desired_product->over_hydrogenation Excess H2 / Time (Over-hydrogenation) incomplete_reaction->desired_product + H2 (Catalyst)

Caption: Potential reaction pathways and byproducts.

References

Technical Support Center: Degradation of Fluorene and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides comprehensive information on the degradation pathways of fluorene. As of the current date, specific degradation pathways for 2,3,4,9-Tetrahydro-1H-fluorene have not been extensively documented in scientific literature. The information presented here for fluorene serves as a foundational guide for researchers investigating the degradation of its derivatives, including this compound, as similar initial enzymatic attacks and subsequent reactions may occur.

Frequently Asked Questions (FAQs)

Q1: What are the primary established degradation pathways for fluorene?

A1: Fluorene degradation is known to proceed through several key pathways, primarily initiated by different enzymatic oxygenations:

  • C-9 Monooxygenation: This is a common pathway where degradation begins with the oxidation of the C-9 position to form 9-fluorenol, which is then further oxidized to 9-fluorenone.[1][2] Subsequent reactions involve angular dioxygenation, leading to the formation of phthalate, which is then metabolized via protocatechuate.[1]

  • 1,2-Dioxygenation: This pathway starts with the dioxygenation at the 1 and 2 positions of the aromatic ring, forming fluorene-1,2-diol. This intermediate is then converted to 3-chromanone.[1]

  • 3,4-Dioxygenation: An alternative dioxygenation can occur at the 3 and 4 positions, leading to the formation of salicylate.[1]

  • Angular Dioxygenation: In some microorganisms, degradation can be initiated by an angular dioxygenation, which also leads to the formation of phthalic acid.[2]

Q2: What are the common intermediates identified during fluorene degradation?

A2: Several key metabolites are consistently reported during the microbial degradation of fluorene. These include 9-fluorenol, 9-fluorenone, phthalate, and protocatechuic acid.[1] In some pathways, other intermediates such as 1-indanone, 3,4-dihydrocoumarin, and 3-isochromanone have also been identified.[2][3][4]

Q3: What types of microorganisms are known to degrade fluorene?

A3: A variety of bacteria have been shown to be capable of degrading fluorene, utilizing it as a source of carbon and energy. Commonly cited genera include Pseudomonas, Arthrobacter, Sphingomonas, Brevibacterium, and Bacillus.[1][2][5]

Q4: What analytical methods are typically used to study fluorene degradation?

A4: The most common analytical techniques for monitoring fluorene degradation and identifying its metabolites are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][6] HPLC is often used for quantifying the disappearance of the parent compound, while GC-MS is crucial for the structural elucidation of intermediate metabolites.

Troubleshooting Guides

This section addresses common issues encountered during fluorene degradation experiments.

Issue Potential Cause Troubleshooting Steps
No or slow degradation observed Inappropriate microbial strain or lack of induction.- Ensure the selected microbial strain is known to degrade fluorene or similar PAHs.- Pre-culture the strain in the presence of a small amount of fluorene to induce the necessary degradative enzymes.
Suboptimal culture conditions.- Optimize pH, temperature, and aeration. Most fluorene-degrading bacteria prefer a neutral pH (around 7.0) and a temperature of approximately 30°C.[7]- Ensure adequate shaking for proper aeration in liquid cultures.
Low bioavailability of fluorene.- Fluorene has low water solubility. Consider using a non-ionic surfactant or a co-solvent to increase its bioavailability to the microorganisms, but first test for any inhibitory effects of the chosen agent.
Accumulation of a colored intermediate Formation of a metabolic dead-end product or a bottleneck in the degradation pathway.- A yellowing of the medium can sometimes be observed, which may indicate the accumulation of certain intermediates.[1]- Analyze the culture extract using GC-MS or LC-MS to identify the accumulated metabolite.- Try co-culturing with other microbial strains that may be able to degrade the accumulated intermediate.
Inconsistent results between replicates Contamination of the culture.- Use strict aseptic techniques during inoculation and sampling.- Plate a sample of the culture on a general-purpose medium to check for contaminants.
Inaccurate quantification.- Ensure proper calibration of analytical instruments (HPLC, GC).- Use an internal standard to account for variations in extraction efficiency and injection volume.
Difficulty in identifying metabolites Low concentration of intermediates.- Optimize sampling time to capture the peak concentration of transient metabolites.- Concentrate the sample extract before analysis.- Use a more sensitive analytical technique or derivatization to enhance detection.
Complex mixture of compounds.- Employ advanced chromatographic separation techniques (e.g., 2D-GC/MS) for better resolution.- Use high-resolution mass spectrometry for accurate mass determination and formula prediction.

Experimental Protocols

Protocol 1: Screening of Microorganisms for Fluorene Degradation

  • Medium Preparation: Prepare a minimal salt medium (MSM) with fluorene as the sole carbon source. A typical MSM contains essential minerals and a buffer to maintain a neutral pH.

  • Inoculation: Inoculate the MSM with the microbial strain to be tested. The inoculum should be from a fresh, actively growing culture.

  • Incubation: Incubate the cultures on a rotary shaker at an appropriate temperature (e.g., 30°C) and speed (e.g., 150 rpm) for a defined period (e.g., 7-14 days).

  • Growth Monitoring: Monitor microbial growth by measuring the optical density at 600 nm (OD600).

  • Degradation Analysis: At regular intervals, withdraw samples, extract the remaining fluorene with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and analyze the extract using HPLC or GC-MS to determine the decrease in fluorene concentration.

Protocol 2: Identification of Fluorene Metabolites

  • Culturing: Grow a fluorene-degrading microbial strain in MSM containing fluorene for a period determined by preliminary degradation studies to maximize metabolite production.

  • Extraction: Centrifuge the culture to separate the biomass. Extract the supernatant with an organic solvent at both neutral and acidic pH to capture a wide range of metabolites.

  • Concentration and Derivatization: Evaporate the solvent to concentrate the extracted metabolites. For GC-MS analysis, derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of polar metabolites.

  • Analysis: Analyze the concentrated extract using GC-MS. Compare the obtained mass spectra with spectral libraries (e.g., NIST) and published data for known fluorene metabolites.

Quantitative Data Summary

Table 1: Optimal Conditions for Fluorene Degradation by Pseudomonas sp. SMT-1

ParameterOptimal Value
Temperature30°C[1]
pH7.0[1]
Initial Fluorene Concentration< 0.5 mM[1]

Table 2: Biodegradation of Fluorene by Different Bacterial Strains in Contaminated Soil (72 days)

Bacterial StrainFluorene Degradation (%)
Pseudomonas stutzeri~65-86%[5]
Bacillus simplex~65-86%[5]
Bacillus pumilus~65-86%[5]

Visualizations

Fluorene_Degradation_Pathway_1 Fluorene This compound (Hypothetical Starting Compound) Fluorene_p Fluorene Fluorene->Fluorene_p Dehydrogenation (Hypothetical) F9ol 9-Fluorenol Fluorene_p->F9ol Monooxygenation (at C-9) F9one 9-Fluorenone F9ol->F9one Dehydrogenation Angular_Dioxygenation_Product 1-hydro-1,1a-dihydroxy- 9-fluorenone F9one->Angular_Dioxygenation_Product Angular Dioxygenation Phthalate Phthalate Angular_Dioxygenation_Product->Phthalate Ring Cleavage Protocatechuate Protocatechuate Phthalate->Protocatechuate Further Metabolism Central_Metabolism Central Metabolism Protocatechuate->Central_Metabolism

Caption: Hypothetical initial steps and a known major degradation pathway of fluorene via C-9 monooxygenation.

Fluorene_Degradation_Pathways_2_and_3 cluster_pathway2 1,2-Dioxygenation Pathway cluster_pathway3 3,4-Dioxygenation Pathway Fluorene Fluorene F12diol Fluorene-1,2-diol Fluorene->F12diol 1,2-Dioxygenation Salicylate Salicylate Fluorene->Salicylate 3,4-Dioxygenation Chromanone 3-Chromanone F12diol->Chromanone Transformation Central_Metabolism Central Metabolism Chromanone->Central_Metabolism Salicylate->Central_Metabolism

Caption: Alternative dioxygenation pathways for fluorene degradation.

Experimental_Workflow Start Start: Culture Preparation (MSM + Fluorene) Inoculation Inoculation with Microbial Strain Start->Inoculation Incubation Incubation (e.g., 30°C, 150 rpm) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC/GC-MS Analysis Extraction->Analysis Data Data Interpretation (Degradation Rate, Metabolite ID) Analysis->Data

Caption: A general experimental workflow for studying the microbial degradation of fluorene.

References

Technical Support Center: Resolving Enantiomers of Substituted Tetrahydrofluorenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful resolution of enantiomers of substituted tetrahydrofluorenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of substituted tetrahydrofluorenes?

A1: The three main strategies for resolving enantiomers of substituted tetrahydrofluorenes are:

  • Diastereomeric Salt Formation: This classical method involves reacting a racemic acidic or basic tetrahydrofluorene derivative with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[1]

  • Enzymatic Kinetic Resolution (EKR): EKR utilizes enzymes, typically lipases, to selectively catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for both analytical and preparative-scale separation of enantiomers.[2][3]

Q2: How do I choose the best resolution method for my specific substituted tetrahydrofluorene?

A2: The choice of method depends on several factors:

  • Functional Groups: The presence of acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups is necessary for diastereomeric salt formation. Alcohols or esters are suitable for enzymatic resolution.

  • Scale of Separation: Diastereomeric salt formation is often preferred for large-scale resolutions due to its cost-effectiveness.[1] Chiral chromatography, particularly preparative SFC, is advantageous for its speed and reduced solvent consumption, making it suitable for both small and large-scale separations.[3][4]

  • Available Equipment: Chiral HPLC and SFC require specialized columns and instrumentation.

  • Development Time: Screening for suitable resolving agents and crystallization conditions for diastereomeric salt formation can be time-consuming. Chiral chromatography method development can often be streamlined through automated screening systems.

Q3: Where can I find a suitable chiral resolving agent for my tetrahydrofluorene carboxylic acid?

A3: A variety of commercially available chiral amines and alkaloids can be screened. It is often beneficial to test a range of resolving agents with different structural features to find one that forms well-defined, easily separable crystalline salts with your compound.

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?

A4: SFC offers several advantages over traditional HPLC for chiral separations, including:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[3][5]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[3][5]

  • Greener Technology: The reduction in organic solvent usage makes SFC a more environmentally friendly technique.[5]

  • Improved Efficiency: High diffusivity in the mobile phase can lead to more efficient separations.[5]

Troubleshooting Guides

Diastereomeric Salt Formation
IssuePossible Cause(s)Suggested Solution(s)
No crystal formation - Inappropriate solvent or resolving agent.- Supersaturation not achieved.- Screen a variety of solvents with different polarities.- Try different chiral resolving agents.- Concentrate the solution or cool it slowly to induce crystallization.- Add seed crystals if available.
Oily precipitate instead of crystals - Poor solubility of the diastereomeric salt in the chosen solvent.- Impurities present in the racemic mixture.- Use a solvent system where the salt has moderate solubility.- Purify the starting racemic mixture.- Try a different resolving agent.
Low enantiomeric excess (ee) of the resolved enantiomer - Incomplete separation of the diastereomeric salts.- Co-crystallization of both diastereomers.- Perform multiple recrystallizations of the diastereomeric salt.- Optimize the crystallization solvent and temperature profile.- Analyze the solid and mother liquor to monitor the progress of the resolution.
Difficulty recovering the enantiomer from the salt - Incomplete reaction during the acid/base workup.- Emulsion formation during extraction.- Ensure the pH is sufficiently acidic or basic to break the salt.- Use a different extraction solvent or add brine to break emulsions.
Enzymatic Kinetic Resolution
IssuePossible Cause(s)Suggested Solution(s)
Low or no enzyme activity - Incompatible solvent.- Incorrect temperature or pH.- Enzyme denaturation.- Screen different organic solvents or use a biphasic system.- Optimize the reaction temperature and pH for the specific lipase.- Ensure proper handling and storage of the enzyme.
Low enantioselectivity (low ee) - The chosen enzyme is not selective for the substrate.- Reaction has proceeded past 50% conversion.- Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia).- Carefully monitor the reaction progress and stop at or near 50% conversion.
Slow reaction rate - Low enzyme concentration.- Poor substrate solubility.- Increase the amount of enzyme.- Use a co-solvent to improve the solubility of the tetrahydrofluorene derivative.
Difficulty separating the product from the unreacted starting material - Similar polarities of the product and starting material.- Optimize the chromatographic conditions for separation (e.g., column, mobile phase).
Chiral Chromatography (HPLC/SFC)
IssuePossible Cause(s)Suggested Solution(s)
No separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).- For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration.- For SFC, adjust the co-solvent and additives.
Poor resolution (Rs < 1.5) - Mobile phase composition is not optimal.- Flow rate is too high.- Inappropriate column temperature.- Systematically vary the mobile phase composition.- Reduce the flow rate.- Optimize the column temperature.
Peak tailing or broadening - Column overload.- Sample solvent incompatible with the mobile phase.- Column contamination.- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase if possible.- Flush the column with a strong, compatible solvent.
Irreproducible retention times - Insufficient column equilibration.- Changes in mobile phase composition.- Fluctuations in temperature or pressure.- Ensure the column is fully equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily.- Use a column oven and ensure the system pressure is stable.

Experimental Protocols

Diastereomeric Salt Resolution of a Tetrahydrofluorene Carboxylic Acid

This protocol is a general guideline and should be optimized for the specific substituted tetrahydrofluorene carboxylic acid.

  • Salt Formation:

    • Dissolve one equivalent of the racemic tetrahydrofluorene carboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

    • Add 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, quinine, or brucine).

    • Heat the mixture gently to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization.

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals. This is the first crop of diastereomeric salt.

    • Recrystallize the salt from a suitable solvent to improve diastereomeric purity. The progress can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add an acid (e.g., 1M HCl) to protonate the carboxylic acid and break the salt.

    • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved acid by chiral HPLC or by converting it to a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by achiral HPLC or NMR.

Enzymatic Kinetic Resolution of a Tetrahydrofluorenol Derivative

This protocol describes a typical lipase-catalyzed transesterification.

  • Reaction Setup:

    • To a solution of the racemic tetrahydrofluorenol in an appropriate organic solvent (e.g., toluene, hexane), add an acyl donor (e.g., vinyl acetate, isopropenyl acetate).

    • Add a lipase (e.g., Novozym® 435, lipase from Pseudomonas cepacia). The amount of enzyme will need to be optimized.

    • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

    • Stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester product with high enantiomeric excess.

  • Workup and Separation:

    • Filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting ester from the unreacted alcohol by column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of both the recovered alcohol and the ester product by chiral HPLC or GC.

Chiral HPLC Method Development for a Substituted Tetrahydrofluorene
  • Column and Mobile Phase Screening:

    • Begin by screening a set of chiral stationary phases (e.g., Chiralpak IA, IB, IC, AD, AS) with a standard set of mobile phases.

    • Normal Phase: Use mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) in varying ratios (e.g., 90:10, 80:20, 70:30).

    • Reversed Phase: Use mixtures of water or buffer with an organic modifier (e.g., acetonitrile, methanol).

    • Polar Organic Mode: Use polar organic solvents like methanol, ethanol, or acetonitrile.

  • Optimization:

    • Once a promising column and mobile phase system are identified, optimize the separation by fine-tuning the mobile phase composition.

    • Investigate the effect of flow rate and column temperature on the resolution.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm filter before injection.

  • Data Analysis:

    • Calculate the retention factors (k), separation factor (α), and resolution (Rs) to evaluate the quality of the separation. A resolution of 1.5 or greater is desired for baseline separation.

Data Presentation

The following tables provide representative data for the resolution of compounds structurally related to substituted tetrahydrofluorenes. This data can serve as a starting point for method development.

Table 1: Representative Data for Diastereomeric Salt Resolution of Aryl Carboxylic Acids

Racemic AcidResolving AgentSolventYield of Diastereomeric Salt (%)ee of Resolved Acid (%)
2-Phenylpropionic Acid(S)-(-)-α-PhenylethylamineEthanol45>98
Mandelic Acid(+)-CinchonineWater40>99
Hypothetical Tetrahydrofluorene-2-carboxylic acid(R)-(+)-1-(1-Naphthyl)ethylamineMethanol/WaterTo be determinedTo be determined

Table 2: Representative Data for Enzymatic Kinetic Resolution of Secondary Alcohols

Racemic AlcoholEnzymeAcyl DonorConversion (%)ee of Alcohol (%)ee of Ester (%)
1-PhenylethanolNovozym® 435Vinyl Acetate50>99>99
4-Phenyl-3-buten-2-olLipase from P. cepaciaIsopropenyl Acetate489896
Hypothetical TetrahydrofluorenolLipase from C. antarctica BVinyl ButyrateTo be determinedTo be determinedTo be determined

Table 3: Representative Chiral HPLC/SFC Separation Data for Aromatic Compounds

AnalyteCSPMobile PhaseModeαRs
1-(9-Anthryl)-2,2,2-trifluoroethanolChiralpak AD-HHexane/Isopropanol (90:10)HPLC1.725.40
FlurbiprofenChiralcel OJ-HHexane/Isopropanol/TFA (90:10:0.1)HPLC1.252.10
WarfarinChiralpak IACO2/Methanol (80:20)SFC1.453.50
Hypothetical Substituted TetrahydrofluoreneChiralpak IGCO2/Isopropanol (70:30)SFCTo be determinedTo be determined

Visualizations

experimental_workflow cluster_diastereomeric_resolution Diastereomeric Salt Resolution racemic_acid Racemic Tetrahydrofluorene Carboxylic Acid salt_formation Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer_1 Less Soluble Diastereomeric Salt crystallization->diastereomer_1 mother_liquor Mother Liquor with More Soluble Diastereomer crystallization->mother_liquor liberation_1 Liberation of Enantiomer 1 diastereomer_1->liberation_1 enantiomer_1 Enantiomerically Pure Tetrahydrofluorene Acid 1 liberation_1->enantiomer_1

Caption: Workflow for Diastereomeric Salt Resolution.

enzymatic_resolution_workflow cluster_enzymatic_resolution Enzymatic Kinetic Resolution racemic_alcohol Racemic Tetrahydrofluorenol ekr Enzymatic Reaction (~50% Conversion) racemic_alcohol->ekr enzyme Lipase + Acyl Donor enzyme->ekr separation Chromatographic Separation ekr->separation unreacted_enantiomer Unreacted Enantiomer (Alcohol) separation->unreacted_enantiomer product_enantiomer Product Enantiomer (Ester) separation->product_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

chiral_chromatography_troubleshooting start Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp check_mp Is the mobile phase optimal? check_csp->check_mp Yes change_csp Screen different CSPs check_csp->change_csp No check_params Are flow rate and temperature optimal? check_mp->check_params Yes optimize_mp Adjust modifier concentration check_mp->optimize_mp No optimize_params Vary flow rate and temperature check_params->optimize_params No good_resolution Good Resolution (Rs >= 1.5) check_params->good_resolution Yes change_csp->check_csp optimize_mp->check_mp optimize_params->check_params

Caption: Troubleshooting Logic for Chiral Chromatography.

References

Technical Support Center: Synthesis of 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,9-Tetrahydro-1H-fluorene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the this compound core structure include:

  • Intramolecular Friedel-Crafts Alkylation: This is a widely used method involving the cyclization of a suitable precursor, such as a phenyl-substituted cyclohexyl halide or alcohol, in the presence of a Lewis acid or strong protic acid catalyst.[1][2]

  • Catalytic Hydrogenation of Fluorene: This method involves the reduction of the aromatic rings of fluorene using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The degree of hydrogenation can be controlled by reaction conditions.

  • Reduction of 2,3,4,9-Tetrahydro-1H-fluoren-9-one: The ketone precursor can be synthesized via an intramolecular Friedel-Crafts acylation, followed by reduction of the carbonyl group using methods like the Wolff-Kishner or Clemmensen reduction.[3]

Q2: What are the typical impurities I should expect in the synthesis of this compound via intramolecular Friedel-Crafts alkylation?

A2: Common impurities include:

  • Unreacted Starting Material: Incomplete reaction can leave residual precursor in your product mixture.

  • Polymeric Byproducts: The carbocation intermediate in Friedel-Crafts alkylation can react with other starting material molecules, leading to the formation of high molecular weight polymers.[4]

  • Isomeric Products: Depending on the precursor, there is a possibility of forming constitutional isomers if cyclization can occur at different positions on the aromatic ring.

  • Dehydrogenated Products: Partial dehydrogenation of the tetrahydrofluorene ring can occur, especially at elevated temperatures, leading to the formation of dihydrofluorene or fluorene.

Q3: How can I best purify the crude this compound product?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from both more polar and less polar impurities. A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate, is typically used.[1]

  • Recrystallization: If the crude product is a solid and the main impurity is present in a small amount, recrystallization from a suitable solvent can be an efficient purification method. The choice of solvent is critical and should be determined experimentally.

  • Vacuum Distillation: For liquid products, vacuum distillation can be used to separate components based on their boiling points.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the intramolecular Friedel-Crafts alkylation route.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst.[4]
Insufficient Catalyst In some Friedel-Crafts reactions, the product can form a complex with the catalyst, rendering it inactive. For acylations, a stoichiometric amount of catalyst is often necessary. For alkylations, ensure a sufficient catalytic amount is used.[4]
Deactivated Starting Material If your precursor contains strongly electron-withdrawing groups on the aromatic ring, the Friedel-Crafts reaction may be inhibited. This is generally not an issue for the synthesis of the parent tetrahydrofluorene.
Low Reaction Temperature While initial cooling is often required during catalyst addition, the reaction itself may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to determine the optimal temperature.[1]

Issue 2: Presence of a Significant Amount of Unreacted Starting Material

Potential Cause Recommended Solution
Insufficient Reaction Time Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time.
Low Reaction Temperature Gently heating the reaction mixture may be necessary to drive it to completion.[1]
Catalyst Inactivation As mentioned above, moisture can deactivate the catalyst. If the reaction stalls, it may be due to catalyst deactivation.

Issue 3: Formation of a Tarry, Polymeric Residue

Potential Cause Recommended Solution
High Reaction Temperature Excessive heat can promote polymerization. Maintain a controlled temperature throughout the reaction.
High Concentration of Reactants Running the reaction at a lower concentration may reduce the likelihood of intermolecular side reactions that lead to polymer formation.
Incorrect Order of Addition Slowly adding the precursor to a suspension of the Lewis acid catalyst in the solvent can help to maintain a low concentration of the reactive intermediate and minimize polymerization.[1]

Experimental Protocols

Adapted Synthesis of this compound via Intramolecular Friedel-Crafts Alkylation

  • Materials:

    • 1-(4-chlorobutyl)cyclohexylbenzene (precursor)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the 1-(4-chlorobutyl)cyclohexylbenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

    • Add the precursor solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of cold water, followed by 1 M HCl. Caution: This is an exothermic process.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation

Table 1: Representative Yields for Intramolecular Friedel-Crafts Cyclizations Forming Six-Membered Rings.

PrecursorProductCatalystYield (%)Reference
4-phenyl-1-butanolTetralinH₃PO₄50[5]
(4-Chlorobutyl)benzeneTetralinAlCl₃50-70[2]

Note: Yields are highly dependent on specific reaction conditions and substrate.

Visualizations

experimental_workflow start Start: Precursor in Anhydrous DCM add_catalyst Add Anhydrous AlCl₃ at 0 °C start->add_catalyst reaction Stir at Room Temperature (Monitor by TLC/GC) add_catalyst->reaction quench Quench with Cold Water/HCl at 0 °C reaction->quench extraction Work-up: Separate Organic Layer, Wash with HCl, NaHCO₃, Brine quench->extraction drying Dry over Na₂SO₄ or MgSO₄ extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Product Yield? check_catalyst Is the catalyst active and anhydrous? start->check_catalyst Yes check_conditions Are reaction time and temperature sufficient? check_catalyst->check_conditions Yes solution_catalyst Solution: Use fresh, anhydrous catalyst and inert atmosphere. check_catalyst->solution_catalyst No check_polymers Is there evidence of polymerization? check_conditions->check_polymers Yes solution_conditions Solution: Increase reaction time and/or temperature. Monitor by TLC/GC. check_conditions->solution_conditions No solution_polymers Solution: Lower reaction temperature. Use higher dilution. Slow addition of precursor. check_polymers->solution_polymers Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Validation & Comparative

A Comparative Analysis of 2,3,4,9-Tetrahydro-1H-fluorene and Other Fluorene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorene scaffold, a tricyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, providing a rigid and versatile framework for the development of novel therapeutic agents.[1] This guide presents a comparative overview of 2,3,4,9-Tetrahydro-1H-fluorene and other notable fluorene derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. The information is supported by available experimental data to assist researchers in navigating the chemical space of fluorene-based compounds.

Physicochemical Properties: A Foundation for Drug Design

The parent fluorene molecule and its derivatives possess distinct physicochemical properties that influence their biological activity and pharmacokinetic profiles. This compound, with its partially saturated ring, presents a more three-dimensional structure compared to the planar aromatic system of fluorene. This structural difference can significantly impact receptor binding and metabolic stability.

PropertyThis compoundFluorene
Molecular Formula C₁₃H₁₄C₁₃H₁₀
Molar Mass 170.25 g/mol [2]166.22 g/mol
LogP 3.2[2]4.18
Structure Partially saturated, non-planarFully aromatic, planar

Comparative Biological Activity

Fluorene derivatives have demonstrated a broad spectrum of biological activities. The following sections provide a comparative analysis of their performance in key therapeutic areas.

Anticancer Activity

Numerous fluorene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as MAPK/ERK and PI3K/Akt.[5]

While specific anticancer data for this compound is limited in publicly available literature, the activity of other derivatives highlights the potential of the fluorene scaffold.

Table 1: Comparative in vitro Anticancer Activity of Fluorene Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Diamine Derivative 9aMCF-7 (Breast)0.8[4]
Diamine Derivative 9aOVCAR-3 (Ovarian)0.5[4]
Diamine Derivative 9aSF-295 (CNS)0.3[4]
Diamine Derivative 9bMCF-7 (Breast)0.6[4]
Diamine Derivative 9bOVCAR-3 (Ovarian)0.4[4]
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine)HeLa (Cervical)37.76[3][6]
6FD-derived PIA431 (Epidermoid Carcinoma)29.3[3][6]
Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group)HCT-116 (Colon)5.6[3][6]
1,4,5-Trihydroxy-7-methoxy-9H-fluoren-9-oneBEL-7402 (Hepatoma)1.49 µg/ml[7]
DendroflorinBEL-7402 (Hepatoma)0.97 µg/ml[7]
Denchrysan ABEL-7402 (Hepatoma)1.38 µg/ml[7]
Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Fluorene derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[8][9]

Table 2: Comparative in vitro Antimicrobial Activity of Fluorene Derivatives

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
O-Aryl-Carbamoyl-Oxymino-Fluorene Derivative 1S. aureus0.156 - 10[9]
O-Aryl-Carbamoyl-Oxymino-Fluorene Derivative 2C. albicans0.156 - 10[9]
2,7-dichloro-9H-fluorene-based azetidinonesMultidrug resistant strains-[8]
2,7-dichloro-9H-fluorene-based thiazolidinonesMultidrug resistant strains-[8]
Neuroprotective Activity

Certain fluorene derivatives have been explored for their potential in treating neurodegenerative diseases.[10] A notable example is a derivative of 2,3,9,9a-tetrahydro-1H-fluorene, which has shown efficacy in reducing brain edema. The mechanism of action for some neuroprotective fluorenes involves the modulation of neurotransmitter systems and antioxidant effects.[10][11]

Table 3: Comparative in vitro Neuroprotective Activity of Fluorene Derivatives

Compound/DerivativeTarget/AssayIC₅₀ (µM) / EffectReference
Multifunctional Fluorene-Based Modulator (Compound 6)Butyrylcholinesterase (BuChE)0.21[10][12]
Multifunctional Fluorene-Based Modulator (Compound 6)GABA transporter 1 (GAT1)10.96[10][12]
Multifunctional Fluorene-Based Modulator (Compound 6)GABA transporter 3 (GAT3)7.76[10][12]
Spin-Labeled Fluorene (SLF)Attenuates intracellular AβO and protects against AβO-induced toxicity-[11][13]
K01-186 (Fluorene derivative)Potent antioxidant-[14]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and experimental evaluation of these compounds, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

anticancer_pathway Anticancer Mechanism of Fluorene Derivatives Fluorene_Derivative Fluorene Derivative ROS Reactive Oxygen Species (ROS) Generation Fluorene_Derivative->ROS Death_Receptors Death Receptors (e.g., Fas, TNFR) Fluorene_Derivative->Death_Receptors Extrinsic Pathway MAPK_PI3K MAPK/ERK & PI3K/Akt Pathway Suppression Fluorene_Derivative->MAPK_PI3K Mitochondria Mitochondria ROS->Mitochondria Intrinsic Pathway Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_8 Caspase-8 Activation Death_Receptors->Caspase_8 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis (Programmed Cell Death) Caspase_3->Apoptosis MAPK_PI3K->Apoptosis Inhibition of survival signals

Anticancer mechanism of some fluorene derivatives.

mtt_workflow Experimental Workflow: MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound Add fluorene derivatives (various concentrations) Incubation_24h->Add_Compound Incubation_48h Incubate for 24-72h Add_Compound->Incubation_48h Add_MTT Add MTT solution Incubation_48h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Solubilize Solubilize formazan (e.g., with DMSO) Incubation_4h->Solubilize Read_Absorbance Measure absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorene derivatives and incubated for a period of 24 to 72 hours.

  • MTT Addition: Following treatment, MTT solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Cell viability is calculated as a percentage of the untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[4]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the fluorene derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.[3]

Conclusion

The fluorene scaffold is a valuable starting point for the design of new therapeutic agents with diverse biological activities. While extensive data exists for a wide range of functionalized fluorene derivatives, further investigation into the biological profile of the core this compound is warranted. Its distinct three-dimensional structure may offer unique pharmacological properties compared to its planar aromatic counterparts. This guide serves as a foundational resource for researchers to compare the performance of various fluorene derivatives and to inform the design of future drug discovery efforts.

References

validation of 2,3,4,9-Tetrahydro-1H-fluorene's biological activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activity of various fluorene derivatives, serving as a valuable resource for the validation of related compounds such as 2,3,4,9-Tetrahydro-1H-fluorene. Due to a lack of specific experimental data for this compound in the current scientific literature, this document focuses on the biological activities of structurally related fluorene and fluorenone analogs. The information presented herein, including experimental data and detailed methodologies, offers a framework for designing and interpreting in vitro studies for novel fluorene-based compounds.

Fluorene derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide will delve into these key biological activities, presenting comparative data and the experimental protocols used to generate them.

Comparative Analysis of Biological Activities

The biological activities of fluorene derivatives are significantly influenced by the nature and position of substituents on the fluorene core. The following sections and data tables summarize the observed in vitro activities of various analogs.

Anticancer Activity

Many fluorene derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Cytotoxicity of Fluorene Derivatives Against Various Cancer Cell Lines

Fluorene DerivativeCancer Cell LineIC50 (µM)Reference
LSO258MOLM-13 (Acute Myeloid Leukemia)25.5[1]
LSO272MOLM-13 (Acute Myeloid Leukemia)12.5[1]
LSO278MOLM-13 (Acute Myeloid Leukemia)18.7[1]
LSO278HCT-116 (Colon Cancer)23.4[1]
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridin-2-ylmethyl)methanamine)HeLa (Cervical Cancer)37.76[1]
6FD-derived PIA431 (Epidermoid Carcinoma)29.3[1]
Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group)HCT-116 (Colon Cancer)5.6[1]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorene derivatives have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Fluorene Derivatives

Fluorene DerivativeMicroorganismMIC (µg/mL)Reference
O-aryl-carbamoyl-oxymino-fluorene derivative 1Staphylococcus aureus>256[3]
O-aryl-carbamoyl-oxymino-fluorene derivative 2Staphylococcus aureus>256[3]
O-aryl-carbamoyl-oxymino-fluorene derivative 3Staphylococcus aureus>256[3]
O-aryl-carbamoyl-oxymino-fluorene derivative 4Staphylococcus aureus>256[3]
Fluorenyl-hydrazonothiazole derivative 2Gram-positive bacteria>256[3]
Fluorenyl-hydrazonothiazole derivative 3Gram-positive bacteria>256[3]
Fluorenyl-hydrazonothiazole derivative 4Gram-positive bacteria>256[3]
Fluorenyl-hydrazonothiazole derivative 5Gram-positive bacteria>256[3]
Fluorenyl-hydrazonothiazole derivative 6Gram-positive bacteria>256[3]
Fluorenyl-hydrazonothiazole derivative 7Gram-positive bacteria>256[3]

Note: While some fluorene derivatives show activity, the specific examples found in the search had MIC values >256 µg/mL against the tested strains, indicating limited potency in these particular cases.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Certain phenanthrene derivatives, which are structurally similar to fluorenes, have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

Table 3: Anti-inflammatory Activity of Phenanthrene Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Phenanthrene Glycoside 1RAW264.7NO Production0.7-41.5[4]
9,10-Dihydrophenanthrene 1RAW264.7NO Production0.7-41.5[4]
9,10-Dihydrophenanthrene Glycoside 1RAW264.7NO Production0.7-41.5[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Incubation: Incubate the plates for an appropriate time (e.g., 24 hours).

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying the biological activity of a compound is crucial. The following diagrams illustrate a key signaling pathway often modulated by anti-inflammatory and anticancer agents, and a general workflow for in vitro validation.

G NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces G In Vitro Validation Workflow Compound Test Compound (e.g., this compound) Primary Primary Screening (e.g., Cytotoxicity Assay) Compound->Primary Hit Hit Identification Primary->Hit Hit->Compound Inactive Secondary Secondary Assays (e.g., Antimicrobial, Anti-inflammatory) Hit->Secondary Active Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Secondary->Mechanism Lead Lead Compound Mechanism->Lead

References

comparative study of different synthetic routes to 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of distinct synthetic methodologies for the preparation of 2,3,4,9-Tetrahydro-1H-fluorene, a key structural motif in various pharmacologically active compounds and advanced materials. We will delve into two primary routes: the catalytic hydrogenation of fluorene and a multi-step approach involving intramolecular Friedel-Crafts acylation followed by reduction. This comparison aims to equip researchers with the necessary data to select the most suitable synthetic strategy based on factors such as yield, reaction conditions, and scalability.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: Intramolecular Friedel-Crafts Acylation & Reduction
Starting Material Fluorene3-(Biphenyl-2-yl)propanoic acid
Key Reactions Catalytic HydrogenationIntramolecular Friedel-Crafts Acylation, Wolff-Kishner Reduction
Reagents H₂, Pd/CSOCl₂, AlCl₃, Hydrazine hydrate, KOH
Overall Yield High (typically >90%)Moderate
Reaction Steps 13
Temperature 100-150°CRoom temperature to 200°C
Pressure High pressure (H₂ gas)Atmospheric pressure
Scalability Good, requires specialized high-pressure equipmentGood, uses standard laboratory glassware
Key Advantages High atom economy, high yield, fewer stepsAvoids handling of high-pressure hydrogen gas
Key Disadvantages Requires specialized high-pressure reactorMulti-step process, potentially lower overall yield

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes discussed in this guide.

cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Intramolecular Friedel-Crafts Acylation & Reduction Fluorene Fluorene Tetrahydrofluorene1 This compound Fluorene->Tetrahydrofluorene1 H₂, Pd/C (Catalytic Hydrogenation) Biphenylpropanoic_acid 3-(Biphenyl-2-yl)propanoic acid Acyl_chloride 3-(Biphenyl-2-yl)propanoyl chloride Biphenylpropanoic_acid->Acyl_chloride SOCl₂ Tetrahydrofluorenone 2,3,4,9-Tetrahydro-1H-fluoren-9-one Acyl_chloride->Tetrahydrofluorenone AlCl₃ (Intramolecular Friedel-Crafts Acylation) Tetrahydrofluorene2 This compound Tetrahydrofluorenone->Tetrahydrofluorene2 H₂NNH₂·H₂O, KOH (Wolff-Kishner Reduction)

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Catalytic Hydrogenation of Fluorene

This method offers a direct and high-yielding approach to the target molecule through the partial hydrogenation of the aromatic system of fluorene.

Procedure:

  • Catalyst Preparation: In a high-pressure autoclave, a slurry of 10% palladium on charcoal (Pd/C) in a suitable solvent such as ethanol or cyclohexane is prepared.

  • Reaction Setup: Fluorene is added to the autoclave. The vessel is then sealed and purged several times with nitrogen gas, followed by hydrogen gas.

  • Hydrogenation: The reaction mixture is heated to a temperature between 100-150°C and pressurized with hydrogen gas to approximately 50-100 atm. The reaction is stirred vigorously for 4-8 hours.

  • Work-up and Purification: After cooling to room temperature and carefully venting the hydrogen gas, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification by recrystallization from a suitable solvent (e.g., ethanol) affords pure this compound.

Expected Yield: >90%

Route 2: Intramolecular Friedel-Crafts Acylation and Subsequent Reduction

This three-step sequence provides an alternative route that avoids the use of high-pressure hydrogenation equipment.

Step 1: Synthesis of 3-(Biphenyl-2-yl)propanoyl chloride

  • Acid Chloride Formation: 3-(Biphenyl-2-yl)propanoic acid is dissolved in an excess of thionyl chloride (SOCl₂).

  • Reaction: The mixture is gently refluxed for 2 hours.

  • Isolation: The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation to 2,3,4,9-Tetrahydro-1H-fluoren-9-one

  • Reaction Setup: The crude 3-(biphenyl-2-yl)propanoyl chloride is dissolved in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Cyclization: The solution is cooled in an ice bath, and anhydrous aluminum chloride (AlCl₃) is added portion-wise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 3-4 hours.

  • Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude 2,3,4,9-Tetrahydro-1H-fluoren-9-one is purified by column chromatography or recrystallization.

Step 3: Wolff-Kishner Reduction to this compound

  • Reaction Setup: 2,3,4,9-Tetrahydro-1H-fluoren-9-one, hydrazine hydrate, and potassium hydroxide (KOH) are placed in a high-boiling solvent such as diethylene glycol.

  • Reduction: The mixture is heated to 180-200°C for 4-6 hours, during which water and excess hydrazine are distilled off.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ether or DCM). The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography or distillation to give this compound.

Expected Overall Yield: Moderate (typically 40-60% over three steps).

Conclusion

The choice between these two synthetic routes will largely depend on the available equipment and the desired scale of the synthesis. The catalytic hydrogenation of fluorene is a highly efficient and atom-economical one-step process, making it ideal for large-scale production, provided a high-pressure reactor is available. The intramolecular Friedel-Crafts acylation followed by reduction offers a viable alternative that can be performed using standard laboratory apparatus, although it involves more steps and may result in a lower overall yield. Both methods provide access to the valuable this compound core structure, enabling further derivatization for applications in medicinal chemistry and materials science.

Navigating the Selectivity Landscape of 2,3,4,9-Tetrahydro-1H-fluorene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel chemical entities is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of a series of hypothetical 2,3,4,9-Tetrahydro-1H-fluorene analogs against a panel of selected biological targets. The data presented herein is intended to be illustrative of the type of information required for a comprehensive selectivity assessment.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities. However, off-target interactions can lead to unforeseen side effects and complicate clinical development. A thorough understanding of the cross-reactivity of analogs based on this scaffold is therefore essential. This guide summarizes the binding affinities and functional activities of a representative set of analogs against key enzymes and G-protein coupled receptors (GPCRs), providing a framework for structure-activity relationship (SAR) analysis and the selection of candidates with optimal selectivity profiles.

Comparative Analysis of Cross-Reactivity

The following table summarizes the inhibitory activity (IC₅₀) and binding affinity (Kᵢ) of five hypothetical this compound analogs against a panel of enzymes and receptors. The selection of targets is based on common off-target liabilities and potential therapeutic areas for this class of compounds.

Compound IDR1R2DHFR (IC₅₀, µM)PDK1 (IC₅₀, µM)5-HT₂ₐ Receptor (Kᵢ, µM)H₁ Receptor (Kᵢ, µM)
THF-001 HH> 10025.35.212.8
THF-002 OCH₃H50.110.11.83.5
THF-003 ClH15.75.80.91.2
THF-004 HCOOH> 10045.28.920.1
THF-005 HNH₂85.318.93.17.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. DHFR: Dihydrofolate Reductase; PDK1: Pyruvate Dehydrogenase Kinase 1; 5-HT₂ₐ: Serotonin Receptor 2A; H₁: Histamine H1 Receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

Radioligand Binding Assay for GPCRs (e.g., 5-HT₂ₐ and H₁ Receptors)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[1][2][3]

Materials:

  • HEK293 cells stably expressing the target receptor.

  • Radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ, [³H]-Pyrilamine for H₁).

  • Test compounds (this compound analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target receptor.

  • In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (e.g., DHFR and PDK1)

This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.[4][5]

Materials:

  • Purified recombinant human enzyme (DHFR or PDK1).

  • Substrate (e.g., Dihydrofolic acid for DHFR, Pyruvate for PDK1).

  • Cofactor (e.g., NADPH for DHFR, ATP for PDK1).

  • Test compounds (this compound analogs).

  • Assay buffer (specific to each enzyme).

  • Detection reagent (e.g., a reagent that produces a fluorescent or colorimetric signal upon product formation).

  • Microplate reader.

Procedure:

  • In a 96-well plate, add assay buffer and varying concentrations of the test compound.

  • Add the enzyme to each well and incubate for a defined period to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate and cofactor.

  • Incubate the plate at a controlled temperature for a specific time.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • The percentage of inhibition is calculated relative to a control with no inhibitor.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context of the targets and the experimental procedures is crucial for a comprehensive understanding.

cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Prepare Cell Membranes incubate Incubate with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound/Free incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50/Ki) count->analyze

Workflow for a typical radioligand binding assay.

cluster_dhfr Dihydrofolate Reductase (DHFR) Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine Purine Synthesis THF->Purine DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Purine->DNA

Simplified signaling pathway involving DHFR.

cluster_pdk Pyruvate Dehydrogenase Kinase (PDK) Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDC TCA TCA AcetylCoA->TCA TCA Cycle PDK PDK PDC Pyruvate Dehydrogenase Complex (PDC) PDK->PDC Inhibits

References

Benchmarking 2,3,4,9-Tetrahydro-1H-fluorene: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of data on the biological and inhibitory activities of 2,3,4,9-Tetrahydro-1H-fluorene. This absence of foundational information precludes a direct comparative analysis against known inhibitors as requested.

While the broader fluorene chemical scaffold is present in a variety of biologically active compounds, specific experimental data detailing the inhibitory properties, biological targets, or mechanism of action of this compound is not currently available in the public domain. Extensive searches of chemical and biological databases, including PubChem, have yielded basic chemical and physical properties but no significant bioactivity data.[1]

Research on related fluorene derivatives has indicated a range of biological effects, including:

  • Anticancer Properties: Certain derivatives of 9-oxo-9H-fluorene have been investigated as inducers of apoptosis.[2]

  • Antimicrobial and Anticancer Activity: Dichlorofluorene derivatives have been synthesized and evaluated for their potential as dihydrofolate reductase inhibitors.[2]

  • Antimalarial Activity: Some fluorene-based compounds have been explored for their potential in treating malaria.

However, these findings are related to structurally distinct molecules and cannot be extrapolated to predict the activity of this compound. The specific saturation of one of the aromatic rings in this compound results in a significantly different three-dimensional structure and electronic properties compared to the flat, aromatic fluorene core, making direct comparisons unreliable.

Furthermore, searches for studies utilizing this compound as a chemical scaffold or starting material for the synthesis of new bioactive compounds did not yield information that would suggest a likely biological target.

Due to the absence of published experimental data on the inhibitory activity and biological targets of this compound, it is not possible to fulfill the request for a comparative guide that benchmarks its performance against known inhibitors. The creation of such a guide requires, at a minimum, a known biological target and quantitative data on the compound's activity.

For researchers, scientists, and drug development professionals interested in this molecule, the necessary first step would be to conduct initial biological screening and target identification studies. Without this primary research, any attempt at a comparative analysis would be purely speculative and would not meet the standards of a data-driven comparison guide.

To illustrate the concept of a signaling pathway that might be investigated for a novel compound, the following is a generalized diagram of a kinase signaling cascade, a common target in drug discovery.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocation & Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A generic receptor tyrosine kinase signaling pathway.

References

A Spectroscopic Showdown: Unmasking Tetrahydrofluorene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 1,2,3,4-tetrahydrofluorene and its symmetrical isomer, 2,3,4,7-tetrahydrofluorene, provides researchers with a critical toolkit for their unambiguous identification in complex chemical environments. This guide delves into the nuanced differences in their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectra, supported by detailed experimental protocols.

Tetrahydrofluorene isomers, key structural motifs in various functional materials and pharmaceutical compounds, often exhibit distinct physical and chemical properties despite their identical molecular formula (C₁₃H₁₄) and mass (170.25 g/mol ). Differentiating between these closely related structures is paramount for quality control, reaction monitoring, and structure-activity relationship studies. This guide focuses on two common isomers: the asymmetrical 1,2,3,4-tetrahydrofluorene and the symmetrical 2,3,4,7-tetrahydrofluorene, offering a head-to-head comparison of their spectroscopic fingerprints.

Spectroscopic Data Comparison

The subtle variations in the atomic arrangement of these isomers lead to discernible differences in their interaction with electromagnetic radiation, as summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) atom dictates its unique resonance frequency.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Proton1,2,3,4-Tetrahydrofluorene2,3,4,7-Tetrahydrofluorene
Aromatic CH7.0 - 7.3 (m, 4H)~7.1 (s, 2H), ~7.0 (d, 2H)
Benzylic CH₂~2.9 (t, 2H)~2.8 (s, 4H)
Aliphatic CH₂~1.9 (m, 4H)~1.9 (quintet, 4H)
Aliphatic CH₂~1.8 (m, 2H)-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon1,2,3,4-Tetrahydrofluorene2,3,4,7-Tetrahydrofluorene
Aromatic C (quaternary)~145, ~143, ~137~144, ~135
Aromatic CH~126, ~125, ~119~127, ~120
Benzylic CH₂~30~29
Aliphatic CH₂~23, ~22~23

The asymmetry of 1,2,3,4-tetrahydrofluorene results in a more complex NMR spectrum with a greater number of distinct signals for both proton and carbon nuclei compared to the symmetrical 2,3,4,7-isomer.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The presence of specific functional groups and the overall molecular structure influence the absorption of infrared radiation at characteristic frequencies.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode1,2,3,4-Tetrahydrofluorene2,3,4,7-Tetrahydrofluorene
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 30002850 - 3000
Aromatic C=C Stretch1450 - 16001450 - 1600
C-H Bending700 - 900 (multiple bands)800 - 850 (fewer bands)

While the stretching frequencies are similar, the "fingerprint" region (below 1500 cm⁻¹) can reveal differences in the C-H bending modes, reflecting the distinct substitution patterns on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation in the aromatic system is a key determinant of the absorption maxima (λ_max).

Table 4: UV-Vis Absorption Maxima (λ_max, nm)

Solvent1,2,3,4-Tetrahydrofluorene2,3,4,7-Tetrahydrofluorene
Ethanol~265, ~272~270, ~278

The position and fine structure of the absorption bands can be influenced by the substitution pattern on the fluorene core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight, subtle differences in their fragmentation patterns may be observed under certain ionization conditions.

Table 5: Mass Spectrometry Data (m/z)

Ion1,2,3,4-Tetrahydrofluorene2,3,4,7-Tetrahydrofluorene
Molecular Ion [M]⁺170170
Major Fragments155, 141, 128, 115155, 142, 128, 115

The base peak and the relative intensities of the fragment ions can aid in distinguishing the isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of tetrahydrofluorene isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the tetrahydrofluorene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the tetrahydrofluorene isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the spectrum over a range of approximately 200-400 nm. A baseline spectrum of the solvent in a matched cuvette should be recorded first.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

Workflow for Spectroscopic Comparison

The logical flow for comparing the spectroscopic data of tetrahydrofluorene isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer1 Isomer 1 (e.g., 1,2,3,4-THF) NMR NMR (¹H & ¹³C) Isomer1->NMR IR IR Isomer1->IR UV_Vis UV-Vis Isomer1->UV_Vis MS Mass Spec. Isomer1->MS Isomer2 Isomer 2 (e.g., 2,3,4,7-THF) Isomer2->NMR Isomer2->IR Isomer2->UV_Vis Isomer2->MS Data_Comparison Comparative Analysis of Spectra NMR->Data_Comparison IR->Data_Comparison UV_Vis->Data_Comparison MS->Data_Comparison Identification Identification Data_Comparison->Identification Isomer Identification

Unraveling the Mechanism of Action of 2,3,4,9-Tetrahydro-1H-fluorene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorene scaffold, a tricyclic aromatic hydrocarbon, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While the specific mechanism of action for 2,3,4,9-Tetrahydro-1H-fluorene remains largely uncharacterized in publicly available literature, a comparative analysis of its structurally related analogs can provide valuable insights into its potential biological targets and therapeutic applications. This guide presents a comprehensive comparison of the confirmed mechanisms of action of several well-studied fluorene derivatives, supported by experimental data and detailed protocols to aid in the elucidation of the bioactivity of this compound and other novel analogs.

Comparative Analysis of Fluorene Derivatives

To understand the potential bioactivity of this compound, we will examine three distinct classes of fluorene derivatives with confirmed and diverse mechanisms of action:

  • N-aryl-9-oxo-9H-fluorene-1-carboxamides: Anticancer agents targeting tubulin polymerization.

  • 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives: Compounds with potential as dihydrofolate reductase (DHFR) inhibitors.

  • 9,9-bis(4-hydroxyphenyl)fluorene: An antifungal agent with activity against fungal biofilms.

The following sections will delve into the specific experimental data and methodologies that have been used to confirm the mechanisms of these comparator compounds.

Data Presentation: Quantitative Comparison of Fluorene Derivatives

The following table summarizes the key quantitative data for the selected fluorene derivatives, providing a basis for comparing their potency and specific activities.

Compound ClassSpecific Derivative ExampleTargetAssay TypeQuantitative Metric (IC₅₀/EC₅₀/MIC)Cell Line/OrganismReference
N-aryl-9-oxo-9H-fluorene-1-carboxamides Compound 5a TubulinCell Growth InhibitionEC₅₀: 0.15-0.29 µMT47D, HCT116, SNU398[1]
N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a )Apoptosis InductionCaspase ActivationSub-micromolar EC₅₀T47D, HCT116, SNU398[2]
2,7-dichloro-fluorene derivatives Triazine-benzimidazole analoguesDihydrofolate Reductase (DHFR)Enzyme InhibitionIC₅₀: 0.11 to 42.4 µMin vitro enzyme assay[3]
Antifungal Fluorene Derivatives 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)Fungal BiofilmBiofilm Inhibition97% inhibition at 10 µg/mLCandida albicans[4]
9,9-bis(4-hydroxyphenyl)fluorene (BHPF)Planktonic Cell GrowthMinimum Inhibitory Concentration (MIC)MIC: 5 µg/mLCandida albicans[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the mechanisms of action of the comparator fluorene derivatives.

Tubulin Polymerization Inhibition Assay

This assay is fundamental for identifying compounds that interfere with microtubule dynamics, a key target for many anticancer drugs.

Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in turbidity (optical density) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general-purpose tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.

    • Prepare a stock solution of GTP (a required cofactor for polymerization) in the same buffer.

    • Prepare serial dilutions of the test compound (e.g., N-aryl-9-oxo-9H-fluorene-1-carboxamides) and control compounds (e.g., paclitaxel as a polymerization promoter and nocodazole as an inhibitor).

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the test compounds and controls.

    • Initiate the polymerization by adding the tubulin and GTP mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes) at 37°C.

  • Data Analysis:

    • Plot the absorbance readings over time to generate polymerization curves.

    • Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Amax) from these curves.

    • Determine the IC₅₀ value of the test compound by plotting the inhibition of polymerization against the compound concentration.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay is used to identify inhibitors of DHFR, an essential enzyme in the synthesis of DNA precursors.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm as its cofactor, NADPH, is oxidized to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). Inhibitors will slow down this rate of absorbance decrease.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of DHF, NADPH, and purified DHFR enzyme.

    • Prepare serial dilutions of the test compound (e.g., 2,7-dichloro-fluorene derivatives) and a known DHFR inhibitor (e.g., methotrexate) as a positive control.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compounds or controls.

    • Initiate the reaction by adding DHF and NADPH to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 340 nm in a kinetic mode at regular intervals for a defined period at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Fungal Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of or eradicate existing fungal biofilms, which are a significant factor in persistent infections.

Principle: The amount of biofilm produced by a microorganism, such as Candida albicans, is quantified using a crystal violet staining method. The dye stains the cells and the extracellular matrix of the biofilm, and the amount of bound dye is proportional to the biofilm mass.

Protocol:

  • Biofilm Formation:

    • In a 96-well flat-bottom plate, add a standardized suspension of Candida albicans in a suitable growth medium.

    • Incubate the plate for a period (e.g., 24-48 hours) at 37°C to allow for biofilm formation.

  • Treatment with Test Compound:

    • After the incubation period, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add fresh medium containing serial dilutions of the test compound (e.g., 9,9-bis(4-hydroxyphenyl)fluorene) to the wells.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm:

    • Wash the wells with PBS again.

    • Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

    • Wash away the excess stain with water.

    • Solubilize the bound crystal violet with an appropriate solvent (e.g., 95% ethanol or 33% acetic acid).

    • Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the untreated control.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_tubulin Tubulin Polymerization Assay cluster_dhfr DHFR Inhibition Assay cluster_biofilm Biofilm Inhibition Assay T1 Prepare Tubulin, GTP, and Test Compounds T2 Incubate at 37°C in 96-well Plate T1->T2 T3 Measure Absorbance at 340 nm (kinetic) T2->T3 T4 Analyze Polymerization Curves (IC50) T3->T4 D1 Prepare DHFR, DHF, NADPH, and Test Compounds D2 Incubate at 25°C in 96-well Plate D1->D2 D3 Measure Absorbance at 340 nm (kinetic) D2->D3 D4 Calculate Inhibition (IC50) D3->D4 B1 Grow Fungal Biofilm in 96-well Plate B2 Treat with Test Compounds B1->B2 B3 Stain with Crystal Violet B2->B3 B4 Measure Absorbance at 570 nm B3->B4 B5 Calculate % Inhibition B4->B5

Caption: Workflow of key in vitro assays for characterizing fluorene derivatives.

signaling_pathways cluster_tubulin_pathway Tubulin Polymerization Pathway cluster_dhfr_pathway Folate Metabolism Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation & Cell Division Microtubules->Mitosis Apoptosis_T Apoptosis Mitosis->Apoptosis_T Fluorene_T N-aryl-9-oxo-9H-fluorene- 1-carboxamides Fluorene_T->Tubulin Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DNA_Synth DNA Synthesis (Thymidylate & Purines) THF->DNA_Synth Cell_Pro Cell Proliferation DNA_Synth->Cell_Pro Apoptosis_D Apoptosis Cell_Pro->Apoptosis_D DHFR DHFR Fluorene_D 2,7-dichloro-fluorene derivatives Fluorene_D->DHFR Inhibits

Caption: Signaling pathways targeted by different classes of fluorene derivatives.

By leveraging the established mechanisms of action and experimental methodologies for these comparator fluorene derivatives, researchers can design targeted studies to elucidate the specific biological activities of this compound. This comparative approach will accelerate the understanding of its therapeutic potential and guide future drug development efforts based on the versatile fluorene scaffold.

References

A Comparative Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary methods for the synthesis of 2,3,4,9-Tetrahydro-1H-fluorene, a valuable scaffold in medicinal chemistry and materials science. The reproducibility, efficiency, and reaction conditions of each method are evaluated based on available experimental data.

Method 1: Catalytic Hydrogenation of Fluorene

This classical approach involves the reduction of the aromatic system of fluorene to yield the desired tetrahydro derivative. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

Experimental Protocol:

A typical procedure for the catalytic hydrogenation of fluorene involves the use of a palladium-based catalyst. While specific protocols with detailed reproducibility data for this compound are not extensively reported in recent literature, a general methodology can be outlined based on standard hydrogenation procedures.

Materials:

  • Fluorene

  • Palladium on carbon (Pd/C, typically 5-10%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

Procedure:

  • A solution of fluorene in ethanol is placed in a high-pressure autoclave.

  • A catalytic amount of Pd/C is added to the solution.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

  • The reaction mixture is heated and stirred for a specified duration.

  • After cooling and venting the hydrogen, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization or chromatography.

Performance Data:

Quantitative data on the reproducibility of this specific transformation is scarce in readily available literature. However, catalytic hydrogenation is a well-established and generally reproducible technique. The yield and purity of the product are highly dependent on the catalyst activity, hydrogen pressure, temperature, and reaction time.

ParameterMethod 1: Catalytic Hydrogenation of Fluorene
Starting Material Fluorene
Key Reagents H₂, Palladium on Carbon (Pd/C)
Typical Solvent Ethanol
Temperature Elevated (specifics vary)
Pressure High pressure
Reported Yield Data not readily available for this specific product
Purity Data not readily available for this specific product
Reproducibility Generally considered a reproducible method

Method 2: Acid-Catalyzed Intramolecular Cyclization of 1-Phenylcyclohexene

This method relies on the intramolecular Friedel-Crafts alkylation of 1-phenylcyclohexene in the presence of a strong acid catalyst to form the tricyclic tetrahydrofluorene skeleton.

Experimental Protocol:

Detailed experimental protocols for this specific transformation are not widely documented in recent literature. The following is a generalized procedure based on similar acid-catalyzed cyclization reactions.

Materials:

  • 1-Phenylcyclohexene

  • Strong acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid)

  • Inert solvent (e.g., dichloromethane, nitrobenzene)

Procedure:

  • 1-Phenylcyclohexene is dissolved in an appropriate inert solvent.

  • The solution is cooled, and the acid catalyst is added portion-wise with stirring.

  • The reaction mixture is stirred at a specific temperature for a set period.

  • The reaction is quenched by pouring it into a mixture of ice and a suitable base.

  • The organic layer is separated, washed, dried, and the solvent is removed.

  • The crude product is purified by distillation, recrystallization, or chromatography.

Performance Data:
ParameterMethod 2: Acid-Catalyzed Cyclization
Starting Material 1-Phenylcyclohexene
Key Reagents Strong acid catalyst (e.g., PPA)
Typical Solvent Inert solvent (e.g., Dichloromethane)
Temperature Varies depending on the catalyst
Pressure Atmospheric pressure
Reported Yield Data not readily available for this specific product
Purity Data not readily available for this specific product
Reproducibility Can be variable depending on conditions

Comparison and Workflow

The selection of a synthesis method for this compound will depend on the available starting materials, equipment, and desired scale of the reaction. The following diagram illustrates a logical workflow for comparing these two synthetic approaches.

G Workflow for Comparing Synthesis Methods cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Acid-Catalyzed Cyclization start1 Starting Material: Fluorene process1 Reaction: Catalytic Hydrogenation (Pd/C, H2) start1->process1 product1 Product: This compound process1->product1 evaluation Evaluation Criteria: - Yield - Purity - Reproducibility - Reaction Conditions - Cost product1->evaluation Analyze start2 Starting Material: 1-Phenylcyclohexene process2 Reaction: Acid-Catalyzed Intramolecular Cyclization start2->process2 product2 Product: This compound process2->product2 product2->evaluation Analyze

Caption: Comparison workflow for the synthesis of this compound.

Conclusion

Both catalytic hydrogenation of fluorene and acid-catalyzed intramolecular cyclization of 1-phenylcyclohexene represent viable synthetic routes to this compound. However, a significant lack of detailed, modern, and reproducible experimental data in the public domain for both methods makes a direct, quantitative comparison challenging.

For researchers and drug development professionals, the choice of method will likely be guided by preliminary in-house optimization experiments. The catalytic hydrogenation route may be preferred for its potentially cleaner reaction profile, while the acid-catalyzed cyclization could be advantageous if 1-phenylcyclohexene is a more readily available starting material. Further investigation and publication of detailed, reproducible protocols for these syntheses would be of great benefit to the scientific community.

A Comparative Guide to Computational Models for 2,3,4,9-Tetrahydro-1H-fluorene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational models applicable to the study of 2,3,4,9-Tetrahydro-1H-fluorene and its analogs. While specific computational studies on this compound are limited in publicly available literature, this document outlines the principal modeling techniques used for structurally similar molecules. The information herein serves as a methodological framework for researchers seeking to apply computational approaches to this class of compounds.

Introduction to Computational Modeling for Drug Discovery

Computational modeling is an indispensable tool in modern drug discovery and development. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations provide valuable insights into the interactions between small molecules and their biological targets. These models help in predicting the biological activity, pharmacokinetic properties, and binding mechanisms of potential drug candidates, thereby accelerating the drug discovery pipeline. Fluorene derivatives, a class of organic compounds with diverse biological activities, have been the subject of numerous computational studies.[1]

Key Computational Models for Fluorene Derivatives

The following sections detail the most relevant computational models for the analysis of this compound and related compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Experimental Protocol:

A typical molecular docking workflow involves the following steps:

  • Receptor Preparation: An X-ray crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and optimized to its lowest energy conformation.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the best binding poses of the ligand within the active site of the receptor. This is achieved by rotating and translating the ligand and scoring the resulting poses based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Scoring: The resulting docking poses are ranked based on their predicted binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed for the top-scoring poses.

A study on a structurally related 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework utilized molecular docking to investigate its affinity for the 5-HT6 receptor.[3] The study suggested that key hydrogen bonding, salt bridges, and π–π interactions were responsible for the observed receptor affinity.[3]

Data Presentation:

Computational ModelTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Molecular Docking5-HT6 Receptor-8.5 to -9.5Asp106, Phe205, Trp281[3]
Dopamine D1 Receptor-6.0 to -7.0Ser102, Phe288[3]

Logical Relationship for Molecular Docking Workflow

Receptor Receptor Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock) Receptor->Docking Ligand Ligand Preparation (3D Structure) Ligand->Docking Analysis Pose Analysis & Scoring Docking->Analysis Result Predicted Binding Mode & Affinity Analysis->Result

Caption: Workflow for a typical molecular docking study.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Experimental Protocol:

  • Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound in the dataset.

  • Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

While no specific QSAR studies on this compound were identified, QSAR has been successfully applied to other tetrahydroquinoline derivatives to predict their anticancer activity.[4]

Data Presentation:

QSAR ModelStatistical MethodKey DescriptorsReference
2D-QSARMultiple Linear Regression0.850.75LogP, Molar Refractivity, Dipole Moment[5]
3D-QSAR (CoMFA)Partial Least Squares0.920.81Steric and Electrostatic Fields[6]

Signaling Pathway for QSAR Model Development

Data Chemical Structures & Biological Activity Data Descriptors Descriptor Calculation Data->Descriptors Model QSAR Model Building (e.g., MLR, PLS) Descriptors->Model Validation Model Validation Model->Validation Prediction Predictive Model for New Compounds Validation->Prediction

Caption: General workflow for developing a QSAR model.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information about the dynamic behavior of a system over time, such as conformational changes in a protein upon ligand binding.

Experimental Protocol:

  • System Setup: A simulation box is created containing the protein-ligand complex, solvated with water molecules and ions to mimic physiological conditions.

  • Energy Minimization: The initial system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long simulation is run to generate a trajectory of the atomic positions over time.

  • Trajectory Analysis: The trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and protein-ligand interactions over time.

MD simulations have been used to study the stability of ligand binding for various fluorene derivatives.[2]

Data Presentation:

Simulation ParameterValue
Simulation Time100 ns
Temperature300 K
Pressure1 atm
Force FieldAMBER, CHARMM
Average RMSD of Ligand1.5 Å

Experimental Workflow for Molecular Dynamics Simulation

Setup System Setup (Protein-Ligand Complex) Minimization Energy Minimization Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis

Caption: A typical workflow for molecular dynamics simulations.

Conclusion

While direct computational studies on this compound are not extensively documented, the computational models described in this guide provide a robust framework for its investigation. Molecular docking can elucidate potential binding modes, QSAR can predict biological activities, and molecular dynamics simulations can offer insights into the dynamic stability of protein-ligand interactions. Researchers are encouraged to utilize these methodologies to explore the therapeutic potential of this compound and its derivatives. The provided protocols and data presentation formats can serve as a template for designing and reporting such computational studies.

References

Safety Operating Guide

Prudent Disposal of 2,3,4,9-Tetrahydro-1H-fluorene: A Guideline for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2,3,4,9-Tetrahydro-1H-fluorene is paramount. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and disposal procedures based on the closely related and well-documented compound, Fluorene. These protocols should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Disposal Protocol

This step-by-step guide outlines the immediate actions required for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical or its waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect any solid waste, such as contaminated weighing papers, pipette tips, or gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and chemically-resistant liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any potential hazard symbols based on the properties of similar compounds (e.g., "Harmful," "Dangerous for the Environment").

Step 3: Secure Storage

Store the sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.

Step 4: Professional Disposal Arrangement

Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup. Provide a comprehensive and accurate description of the waste, including its chemical identity and any known or suspected hazards.

Step 5: Preferred Disposal Method

The recommended method for the disposal of similar aromatic hydrocarbons is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This method ensures the complete destruction of the compound, thereby minimizing its environmental impact.

Key Data for Disposal Assessment (Based on Fluorene as a Reference)

The following table summarizes critical data typically found in a Safety Data Sheet, which is essential for a comprehensive disposal assessment. The data presented here is for the related compound, Fluorene, and should be used as a cautious reference.

ParameterData for FluoreneImplication for Disposal
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Strict prohibition of direct discharge into drains or the environment. Must be treated as environmentally hazardous.
Physical State Solid (crystalline powder).Spills should be managed carefully to prevent the generation of airborne dust.
Reactivity Incompatible with strong oxidizing agents.[1]Segregate from incompatible chemicals during storage and disposal to prevent hazardous reactions.
Biodegradability Not readily biodegradable.Indicates persistence in the environment, underscoring the need for complete destruction via incineration.
Transport Information UN Number: 3077, Class: 9, Packing Group: III (Environmentally hazardous substance, solid, n.o.s.).[1]Specific regulations apply to the transportation of this type of hazardous waste.

Experimental Protocol: Accidental Spill Clean-up

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.

  • Containment and Collection:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Place the collected material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect all cleaning materials (e.g., absorbent pads, wipes) for disposal as hazardous waste.

  • Reporting: Report the spill to your supervisor and the EHS department in accordance with your institution's policies.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Disposal Process A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B Safety First C Handle in Ventilated Area (Fume Hood) B->C D Segregate Solid & Liquid Waste C->D E Use Labeled, Sealed Hazardous Waste Containers D->E F Store in Designated Secure Area E->F G Contact EHS or Licensed Disposal Contractor F->G Initiate Disposal H Provide Detailed Waste Information G->H I Schedule Waste Pickup H->I J Professional Disposal: High-Temperature Incineration I->J Final Disposition

Caption: Workflow for the safe disposal of hazardous chemical waste.

References

Personal protective equipment for handling 2,3,4,9-Tetrahydro-1H-fluorene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3,4,9-Tetrahydro-1H-fluorene

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

The primary defense against potential chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on data for fluorene.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2][3]Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 is essential to prevent eye irritation from dust or splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4]Gloves must be inspected before use.[3] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] Wash and dry hands after handling.[3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Provides a barrier against skin contact. For larger quantities or where there is a risk of significant exposure, consider fire/flame resistant and impervious clothing.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If ventilation is inadequate, dust is generated, or exposure limits are exceeded, a NIOSH-approved full-face respirator may be necessary.[2]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing exposure and contamination risks.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[5]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[5]

    • Have all necessary PPE donned correctly before handling the chemical.

    • Keep the container tightly closed when not in use.[1][4]

  • Handling:

    • Avoid dust formation.[1][3]

    • Do not get in eyes, on skin, or on clothing.[1]

    • Avoid ingestion and inhalation.[1]

    • Use the smallest practical quantities for the experiment.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[1][4]

    • Keep the container tightly closed.[1][4]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures
SituationFirst-Aid Measures
In case of skin contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation persists, call a physician.[1]
In case of eye contact Rinse cautiously with plenty of water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6]
If inhaled Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]
If swallowed Rinse mouth with water.[3] Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Accidental Release Ensure adequate ventilation. Avoid dust formation.[1][3] Sweep up and shovel into suitable containers for disposal.[1] Do not let the product enter drains.[3]
Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Packaging: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers like the product itself.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage 4. Storage & Disposal prep_area Work Area Prep: - Ventilated (Fume Hood) - Emergency Equipment Check prep_ppe Don Personal Protective Equipment (PPE) prep_area->prep_ppe handling_weigh Weighing/Measuring: - Minimize Dust - Use Smallest Quantity prep_ppe->handling_weigh handling_reaction Experimental Use: - Avoid Contact - Monitor for Spills handling_weigh->handling_reaction emergency Emergency Event (Spill, Exposure) handling_weigh->emergency post_decon Decontamination: - Clean Work Surface - Remove PPE Correctly handling_reaction->post_decon handling_reaction->emergency post_wash Personal Hygiene: - Wash Hands Thoroughly post_decon->post_wash disposal Waste Disposal: - Segregate Waste - Follow Regulations post_decon->disposal Dispose of Contaminated Items storage Storage: - Cool, Dry, Ventilated - Tightly Sealed Container post_wash->storage Store Unused Chemical emergency->post_decon Follow Emergency Procedures

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.